4-Methyl-1-hexene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73926. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h4,7H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWJESCICIOQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26101-60-0 | |
| Record name | 1-Hexene, 4-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26101-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40863272 | |
| Record name | 4-Methylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
| Record name | 4-Methylhex-1-ene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10185 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
73.5 [mmHg] | |
| Record name | 4-Methylhex-1-ene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10185 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3769-23-1 | |
| Record name | 4-Methyl-1-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3769-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003769231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYL-1-HEXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylhex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-1-HEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNE36XR1GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Methyl-1-hexene CAS number and properties
An In-depth Technical Guide to 4-Methyl-1-hexene
This technical guide provides a comprehensive overview of this compound (CAS Number: 3769-23-1), intended for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines relevant experimental protocols, and discusses its applications.
This compound is an unsaturated aliphatic hydrocarbon. Its fundamental identifiers and physical characteristics are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 3769-23-1[1][2][3][4][5] |
| Molecular Formula | C₇H₁₄[1][5] |
| Molecular Weight | 98.19 g/mol [1][5] |
| IUPAC Name | 4-methylhex-1-ene[5] |
| Synonyms | 1-Hexene, 4-methyl-[5] |
| InChI | InChI=1S/C7H14/c1-4-6-7(3)5-2/h4,7H,1,5-6H2,2-3H3[2] |
| InChIKey | SUWJESCICIOQHO-UHFFFAOYSA-N[2] |
| SMILES | CCC(C)CC=C[4] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 86-88 °C | [3][4] |
| Melting Point | -141.45 °C | [1] |
| Density | 0.705 g/mL at 20 °C | [3][4] |
| Vapor Pressure | 73.5 mmHg at 25 °C | [5] |
| Refractive Index | n20/D 1.401 | [4] |
| Flash Point | -10 °C (closed cup) | |
| Solubility in Water | 30.77 mg/L at 25 °C (estimated) | [6] |
| Solubility in Solvents | Soluble in alcohol, benzene, chloroform, ether, and petroleum. |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Various spectroscopic methods are used to confirm its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra are available for this compound, typically recorded in deuterated chloroform (CDCl₃)[1][7].
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound is available, often measured as a liquid film[1][7].
-
Mass Spectrometry (MS) : Mass spectra, including those from Gas Chromatography-Mass Spectrometry (GC-MS), are available for this compound[8].
-
Raman Spectroscopy : Raman spectral data for this compound has also been documented[8].
Experimental Protocols
Synthesis of Alkenes via Dehydration of Alcohols (Illustrative Protocol)
Objective: To synthesize an alkene from an alcohol via an E1 elimination reaction.
Materials:
-
4-methylcyclohexanol (starting material)
-
85% Phosphoric acid (catalyst)
-
Concentrated Sulfuric acid (catalyst)
-
Anhydrous sodium sulfate (drying agent)
-
Saturated aqueous sodium chloride solution
Equipment:
-
5-mL and 3-mL conical vials
-
Spin vane
-
Hickman distillation head
-
Water-cooled condenser
-
Drying tube with calcium chloride
-
Heating apparatus (e.g., sand bath or heating mantle)
-
Pasteur pipet
-
Melting point apparatus (for boiling point determination)
-
FTIR spectrometer
Procedure:
-
To a tared 5-mL conical vial containing a spin vane, add approximately 1.5 mL of 4-methylcyclohexanol and record the exact mass.
-
Carefully add 0.40 mL of 85% phosphoric acid and six drops of concentrated sulfuric acid to the vial.
-
Assemble a distillation apparatus by attaching a Hickman distillation head with a water-cooled condenser and a drying tube to the vial.
-
Heat the reaction mixture to 160-180 °C while stirring.
-
Collect the distillate in the well of the Hickman head and periodically transfer it to a clean 3-mL conical vial.
-
Continue the distillation until the reaction ceases to boil.
-
Wash the collected distillate by rinsing the condenser and Hickman head with 1 mL of saturated aqueous sodium chloride solution and transferring it to the vial containing the product.
-
Separate the aqueous layer from the organic product.
-
Dry the organic layer with anhydrous sodium sulfate for approximately 15 minutes.
-
Carefully transfer the dried product to a clean, tared vial and determine the mass to calculate the yield.
-
Characterize the product by determining its boiling point and acquiring an IR spectrum to confirm the presence of the alkene functional group and the absence of the alcohol hydroxyl group from the starting material.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.
Objective: To identify and quantify this compound in a sample.
General Procedure:
-
Sample Preparation: The sample containing this compound is typically diluted in a volatile solvent. An internal standard may be added for quantitative analysis.
-
GC Separation: A small volume of the prepared sample is injected into the gas chromatograph. The separation of this compound from other components is achieved on a capillary column (e.g., Petrocol DH, Ultra-ALLOY-5, PONA, HP-5, DB-1)[9]. The oven temperature is programmed to ramp up to ensure efficient separation.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (commonly by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
-
Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are compared to a reference standard of this compound for positive identification. Quantification is performed by integrating the peak area and comparing it to the internal standard or a calibration curve.
Applications
This compound is utilized in various industrial and research settings:
-
Polymer Production: It serves as a monomer or comonomer in the synthesis of polymers[1].
-
Solvent: Due to its nonpolar nature, it can be used as a solvent in certain applications[1].
-
Research Chemical: It is used in experimental and research contexts, including studies on reaction kinetics and as a starting material for the synthesis of other organic compounds.
Safety and Handling
This compound is a hazardous substance and requires careful handling.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Flammable Liquids, Category 2 | H225: Highly flammable liquid and vapor[5] |
| Aspiration Hazard, Category 1 | H304: May be fatal if swallowed and enters airways[5] |
Handling Precautions:
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place[10].
-
Ground and bond the container and receiving equipment to prevent static discharge[10].
-
Use explosion-proof electrical, ventilating, and lighting equipment[10].
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and flame-retardant clothing.
First Aid Measures:
-
If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
Logical Relationships and Workflows
The following diagrams illustrate key aspects of working with this compound.
Caption: Key properties and a typical analytical workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound(3769-23-1) 1H NMR [m.chemicalbook.com]
- 3. This compound | 3769-23-1 [chemicalbook.com]
- 4. This compound ≥98.0% (GC) | 3769-23-1 [sigmaaldrich.com]
- 5. This compound(3769-23-1) IR Spectrum [chemicalbook.com]
- 6. This compound, 3769-23-1 [thegoodscentscompany.com]
- 7. Page loading... [guidechem.com]
- 8. 1-Hexene, 4-methyl- [webbook.nist.gov]
- 9. 1-Hexene, 4-methyl- [webbook.nist.gov]
- 10. echemi.com [echemi.com]
A Comprehensive Technical Guide to 4-Methyl-1-hexene
This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing essential data on the chemical properties of 4-Methyl-1-hexene.
Core Compound Data
This compound is an organic compound classified as an alkene. Its chemical structure and properties are fundamental for its use in various chemical syntheses. The following table summarizes its key quantitative identifiers.
| Parameter | Value | Source |
| Molecular Formula | C₇H₁₄ | [1][2][3] |
| Molecular Weight | 98.19 g/mol | [1][2][3][4][5] |
| CAS Registry Number | 3769-23-1 | [1][2][6] |
| Density | 0.7±0.1 g/cm³ | [7] |
| Boiling Point | 85.4±7.0 °C at 760 mmHg | [7] |
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are highly dependent on the specific application (e.g., polymerization, fine chemical synthesis, metabolic studies). Standard analytical methods such as Gas Chromatography (GC) for purity assessment and Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation are typically employed. For specific, validated protocols, researchers should refer to peer-reviewed chemical literature or established chemical databases.
Logical Relationships in Chemical Identification
The identity of a chemical compound like this compound is established through a logical hierarchy of its identifiers. The systematic name dictates the structure, from which the molecular formula is derived. The molecular weight is then calculated from this formula using the atomic weights of the constituent elements.
Caption: Logical workflow from chemical name to molecular weight.
References
- 1. This compound | C7H14 | CID 19589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3769-23-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound, (4R)- | C7H14 | CID 92171143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound ≥98.0% (GC) | 3769-23-1 [sigmaaldrich.com]
- 6. 1-Hexene, 4-methyl- [webbook.nist.gov]
- 7. This compound | CAS#:3769-23-1 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point and density of 4-methyl-1-hexene, a valuable compound in various chemical syntheses. The information is presented to meet the needs of researchers and professionals in drug development and related scientific fields, with a focus on precise data, detailed experimental protocols, and clear visual representations of methodologies.
Physicochemical Data of this compound
The boiling point and density are critical physical constants for the identification, purification, and handling of this compound. The data compiled from various sources are summarized below.
Table 1: Boiling Point and Density of this compound
| Property | Value | Conditions |
| Boiling Point | 86-88 °C | at 760 mmHg (Standard atmospheric pressure)[1][2] |
| 85.4 °C | at 760 mmHg[3][4] | |
| Density | 0.705 g/mL | at 20 °C[1][2] |
| 0.703 g/mL | Not specified |
Experimental Protocols for Determination of Physicochemical Properties
Accurate determination of boiling point and density is fundamental in a laboratory setting. The following sections detail the standard experimental procedures for these measurements.
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] For a pure substance, the boiling point is a characteristic physical property. Several methods can be employed for its determination, with distillation and the capillary method being the most common.
2.1.1. Distillation Method
This method is suitable for determining the boiling point of a substance while also purifying it.
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
-
Procedure:
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Place the liquid sample (this compound) in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Begin heating the flask gently.
-
As the liquid boils, the vapor will rise, and its temperature will be recorded by the thermometer.
-
The temperature should remain constant during the distillation of a pure compound. This constant temperature is the boiling point.[6]
-
Record the temperature range over which the liquid distills.
-
2.1.2. Micro-Boiling Point Determination (Capillary Method)
This method is ideal when only a small amount of the substance is available.[7]
-
Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, a heating bath (e.g., Thiele tube with oil), and a means to heat the bath.
-
Procedure:
-
Attach the small test tube containing a few drops of the liquid sample to the thermometer.
-
Place the capillary tube, with its open end downwards, into the liquid in the test tube.[8][9]
-
Immerse the assembly in the heating bath.
-
Heat the bath slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Stop heating and allow the bath to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[7]
-
Density is defined as the mass of a substance per unit volume.[10] For liquids, it is commonly measured using a pycnometer or by direct mass and volume measurements.
2.2.1. Pycnometer Method
A pycnometer is a flask with a specific, accurately known volume, which allows for the precise determination of the density of a liquid.[11]
-
Apparatus: A pycnometer, an analytical balance.
-
Procedure:
-
Carefully clean and dry the pycnometer and weigh it accurately (m_empty).
-
Fill the pycnometer with the liquid sample (this compound), ensuring there are no air bubbles. If the pycnometer has a stopper with a capillary, the excess liquid will be expelled when the stopper is inserted.
-
Weigh the filled pycnometer (m_filled).
-
The mass of the liquid is calculated as: m_liquid = m_filled - m_empty.
-
The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer (V_pycnometer): Density = m_liquid / V_pycnometer.
-
2.2.2. Direct Mass and Volume Measurement
This is a simpler, though potentially less accurate, method for determining density.
-
Apparatus: A graduated cylinder, an electronic balance.
-
Procedure:
-
Weigh an empty, dry graduated cylinder (m_cylinder).
-
Add a known volume of the liquid sample (this compound) to the graduated cylinder. Read the volume from the bottom of the meniscus.[12]
-
Weigh the graduated cylinder with the liquid (m_total).
-
The mass of the liquid is: m_liquid = m_total - m_cylinder.
-
The density is calculated as: Density = m_liquid / Volume_measured.
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
References
- 1. This compound | 3769-23-1 [chemicalbook.com]
- 2. This compound ≥98.0% (GC) | 3769-23-1 [sigmaaldrich.com]
- 3. This compound | CAS#:3769-23-1 | Chemsrc [chemsrc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. vernier.com [vernier.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. byjus.com [byjus.com]
- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of 4-Methyl-1-hexene: A Technical Guide
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-methyl-1-hexene. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed spectral information and standardized experimental protocols.
Spectral Data Summary
The following sections present the key spectral data for this compound (CAS No: 3769-23-1), a colorless liquid with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol .[1][2][3] The data is organized into tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.75 | ddt | 1H | H-2 (CH) |
| ~4.95 | m | 2H | H-1 (=CH₂) |
| ~2.05 | t | 2H | H-3 (-CH₂-) |
| ~1.55 | m | 1H | H-4 (CH) |
| ~1.30 | m | 2H | H-5 (-CH₂-) |
| ~0.88 | d | 3H | H-7 (-CH₃) |
| ~0.86 | t | 3H | H-6 (-CH₃) |
Data interpreted from publicly available spectra. Actual values may vary depending on solvent and instrument frequency.
¹³C NMR Spectral Data [4]
| Chemical Shift (δ) ppm | Carbon Assignment |
| 139.3 | C-2 (=CH) |
| 114.3 | C-1 (=CH₂) |
| 38.9 | C-3 (-CH₂-) |
| 35.9 | C-4 (-CH-) |
| 29.3 | C-5 (-CH₂-) |
| 19.3 | C-7 (-CH₃) |
| 11.5 | C-6 (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3077 | Medium | =C-H stretch (alkene) |
| 2960-2870 | Strong | C-H stretch (alkane) |
| ~1642 | Medium | C=C stretch (alkene) |
| ~1465 | Medium | C-H bend (alkane) |
| ~993 & ~910 | Strong | =C-H bend (alkene, out-of-plane) |
Data sourced from the NIST Chemistry WebBook and interpreted from typical values for alkene functional groups.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Electron Ionization (EI) Mass Spectral Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 98 | ~5 | [M]⁺ (Molecular Ion) |
| 69 | ~30 | [M - C₂H₅]⁺ |
| 57 | ~75 | [M - C₃H₅]⁺ |
| 56 | ~60 | [M - C₃H₆]⁺ |
| 41 | 100 | [C₃H₅]⁺ (Base Peak) |
| 29 | ~45 | [C₂H₅]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center.[1][2] The fragmentation pattern is consistent with the structure of this compound.
Experimental Protocols
The following protocols describe standard methodologies for acquiring the spectral data presented above.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
A small quantity of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed into the spectrometer's magnet.[7]
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR , a 1D proton experiment is performed. Key parameters include a 30-45° pulse angle and a sufficient relaxation delay (typically 1-5 seconds) to allow for full magnetization recovery between pulses.[8]
-
For ¹³C NMR , a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.[9] Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[9]
-
The resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
As this compound is a liquid, the simplest method is to run a "neat" spectrum.[10]
-
One to two drops of the pure liquid are placed onto the surface of one salt plate (e.g., NaCl or KBr).[10][11]
-
A second salt plate is carefully placed on top, creating a thin liquid film between the plates.[11] The plates should be handled by their edges to avoid contamination.[11]
-
Alternatively, for modern FT-IR spectrometers with an Attenuated Total Reflectance (ATR) accessory, a single drop of the liquid is placed directly onto the ATR crystal.[12]
Data Acquisition:
-
A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is collected first. This is automatically subtracted from the sample spectrum.[13]
-
The prepared sample (sandwiched plates or on the ATR crystal) is placed in the spectrometer's sample holder.[11]
-
The infrared spectrum is recorded, typically over the range of 4000 to 600 cm⁻¹.[13]
-
After analysis, the salt plates or ATR crystal are cleaned with a dry, volatile organic solvent like acetone and returned to storage.[10][11]
Mass Spectrometry (GC-MS)
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[14][15]
Sample Preparation and Introduction:
-
A dilute solution of this compound is prepared in a volatile solvent (e.g., hexane or dichloromethane).
-
A small volume (typically 1 µL) of the solution is injected into the gas chromatograph's heated injection port.
-
The sample is vaporized and carried by an inert carrier gas (e.g., helium) onto the GC column.
Data Acquisition:
-
The components of the sample are separated based on their boiling points and interactions with the column's stationary phase as they pass through the GC column.
-
As this compound elutes from the column, it enters the mass spectrometer's ion source.
-
In the ion source (typically using Electron Ionization, EI), the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown organic compound such as this compound.
Caption: Workflow for Spectroscopic Identification of an Organic Compound.
References
- 1. This compound | C7H14 | CID 19589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexene, 4-methyl- [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1-Hexene, 4-methyl- [webbook.nist.gov]
- 6. 1-Hexene, 4-methyl- [webbook.nist.gov]
- 7. quora.com [quora.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 10. webassign.net [webassign.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. youtube.com [youtube.com]
- 13. ursinus.edu [ursinus.edu]
- 14. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 15. dem.ri.gov [dem.ri.gov]
An In-depth Technical Guide to the Synthesis and Purification of 4-Methyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-Methyl-1-hexene, a valuable building block in organic synthesis. The document details established synthetic methodologies, including the Grignard reaction, Wittig olefination, and dehydration of alcohols. Furthermore, it outlines rigorous purification protocols, such as fractional distillation and preparative gas chromatography, essential for obtaining high-purity this compound for research and development applications.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental for its synthesis, purification, and handling.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ | [1][2] |
| Molecular Weight | 98.19 g/mol | [1][2] |
| Boiling Point | 86-88 °C | [3] |
| Density | 0.705 g/mL at 20 °C | [3] |
| Refractive Index (n²⁰/D) | 1.401 | |
| Flash Point | -10 °C | [3] |
| CAS Number | 3769-23-1 | [1] |
| Appearance | Colorless liquid | [1][2] |
Synthesis of this compound
Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Grignard Reaction
The Grignard reaction provides a robust method for the formation of carbon-carbon bonds. For the synthesis of this compound, this involves the coupling of a sec-butyl Grignard reagent with an allyl halide.
Reaction Scheme:
Experimental Protocol:
a) Preparation of sec-Butylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether to cover the magnesium turnings.
-
In the dropping funnel, place a solution of sec-butyl bromide (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the sec-butyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the ether begins to reflux.
-
Once the reaction has started, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]
b) Coupling with Allyl Bromide:
-
Cool the freshly prepared sec-butylmagnesium bromide solution to 0 °C using an ice bath.
-
Add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
Expected Yield and Purity: While specific data for this exact reaction is not readily available in the searched literature, similar Grignard coupling reactions typically provide moderate to good yields, generally in the range of 50-80%. The crude product will likely contain unreacted starting materials and byproducts such as Wurtz coupling products (e.g., 3,4-dimethylhexane and 1,5-hexadiene).
Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. This compound can be synthesized from isovaleraldehyde and a methylide ylide.
Reaction Scheme:
Experimental Protocol (One-Pot Aqueous Method): [5]
-
To a round-bottom flask, add triphenylphosphine (1.1 eq), isovaleraldehyde (1.0 eq), and a saturated aqueous solution of sodium bicarbonate.
-
To this suspension, add methyl bromide (1.2 eq).
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
-
The crude product contains this compound and triphenylphosphine oxide.
Expected Yield and Purity: Yields for Wittig reactions can vary widely depending on the specific substrates and reaction conditions. The major impurity in the crude product is triphenylphosphine oxide, which can often be challenging to remove completely by distillation alone.
Dehydration of 4-Methyl-1-hexanol
The acid-catalyzed dehydration of 4-Methyl-1-hexanol can also yield this compound. This is an equilibrium-controlled reaction, and removal of the alkene product as it is formed can drive the reaction to completion.
Reaction Scheme:
Experimental Protocol:
-
Place 4-Methyl-1-hexanol in a round-bottom flask with a catalytic amount of a strong acid such as sulfuric acid or phosphoric acid, or over a solid acid catalyst like alumina.
-
Heat the mixture to a temperature above the boiling point of this compound but below the boiling point of the alcohol.
-
The alkene and water will distill as they are formed.[6]
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any acid, followed by water and brine.
-
Dry the organic layer over a suitable drying agent.
Expected Yield and Potential Byproducts: Dehydration of alcohols can lead to a mixture of isomeric alkenes through carbocation rearrangements. In this case, potential byproducts could include 4-methyl-2-hexene and other isomers. The yield of the desired terminal alkene will depend on the reaction conditions and the catalyst used.
Purification of this compound
High-purity this compound is often required for subsequent synthetic steps. The choice of purification method depends on the nature and boiling points of the impurities present in the crude product.
Fractional Distillation
Fractional distillation is a suitable method for separating this compound from impurities with different boiling points.[7][8] A fractionating column with a high number of theoretical plates is recommended for efficient separation.
Boiling Points of this compound and Potential Impurities:
| Compound | Boiling Point (°C) |
| This compound | 86-88 |
| Diethyl Ether (solvent) | 34.6 |
| Allyl Bromide | 71 |
| sec-Butyl Bromide | 91 |
| Isovaleraldehyde | 92-93 |
| 4-Methyl-1-hexanol | 163-165 |
| 3,4-Dimethylhexane | 118 |
| 1,5-Hexadiene | 60 |
Experimental Protocol:
-
Set up a fractional distillation apparatus with a well-insulated Vigreux or packed column.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently to initiate boiling.
-
Carefully monitor the temperature at the head of the column.
-
Discard the initial fraction (forerun) which may contain low-boiling impurities.
-
Collect the fraction that distills at or near the boiling point of this compound (86-88 °C).
-
Monitor the purity of the collected fractions by gas chromatography (GC).
Preparative Gas Chromatography (Prep GC)
For obtaining very high purity this compound, especially for separating it from close-boiling isomers, preparative gas chromatography is an excellent technique.
General GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically suitable for separating hydrocarbons.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An initial temperature hold followed by a ramp to a final temperature can effectively separate components with different boiling points.
-
Detector: A flame ionization detector (FID) is commonly used for hydrocarbons.
Experimental Protocol:
-
Optimize the separation conditions on an analytical GC to determine the retention times of this compound and any impurities.
-
Inject the crude or partially purified this compound onto the preparative GC column.
-
Set the collection window to correspond to the retention time of this compound.
-
The collected fractions can be analyzed by analytical GC to confirm their purity.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the sample and the molecular weight of the components. The mass spectrum of this compound will show a molecular ion peak at m/z 98.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The spectra of this compound will show characteristic signals for the vinyl protons and the methyl and methylene groups in the alkyl chain.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the vinyl group (~3080 cm⁻¹) and the C=C stretching of the double bond (~1640 cm⁻¹).[10]
Experimental Workflows and Logical Relationships
Diagram 1: Synthesis of this compound via Grignard Reaction
Caption: Workflow for the Grignard synthesis of this compound.
Diagram 2: Purification Workflow for this compound
Caption: Decision workflow for the purification of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H14 | CID 19589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3769-23-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. sciepub.com [sciepub.com]
- 6. This compound, 3769-23-1 [thegoodscentscompany.com]
- 7. Study on the synthesis of hexene-1 catalyzed by Ziegler-N... [degruyterbrill.com]
- 8. Solved What is the major product from E1 dehydration | Chegg.com [chegg.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. google.com [google.com]
The Chemical Reactivity of 4-Methyl-1-hexene's Terminal Double Bond: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-hexene is a chiral alpha-olefin that serves as a valuable building block in organic synthesis. Its terminal double bond is a site of rich chemical reactivity, allowing for a diverse array of transformations. This guide provides a comprehensive overview of the key reactions involving the terminal double bond of this compound, with a focus on reaction mechanisms, experimental protocols, and the stereochemical outcomes that are critical in the context of drug discovery and development. The presence of a stereocenter at the C4 position introduces an element of chirality that can influence the stereoselectivity of these reactions, a factor of paramount importance in the synthesis of enantiomerically pure pharmaceutical agents.
Electrophilic Addition Reactions
The electron-rich π-bond of this compound's terminal double bond is susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable secondary carbocation at the C2 position.
Hydrohalogenation
The addition of hydrogen halides (HCl, HBr, HI) to this compound follows Markovnikov's rule to yield 2-halo-4-methylhexane as the major product. The reaction proceeds via a carbocation intermediate. In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, 1-bromo-4-methylhexane.
Table 1: Regioselectivity in the Hydrohalogenation of this compound
| Reaction | Reagents | Major Product | Regioselectivity |
| Markovnikov Addition | HCl, HBr, or HI | 2-Halo-4-methylhexane | Markovnikov |
| Anti-Markovnikov Addition | HBr, ROOR (peroxide) | 1-Bromo-4-methylhexane | Anti-Markovnikov |
Markovnikov Hydrobromination:
-
Cool a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or diethyl ether) to 0 °C in an ice bath.
-
Bubble dry HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the product by distillation or column chromatography.
Anti-Markovnikov Hydrobromination:
-
Dissolve this compound (1.0 eq) and a radical initiator such as benzoyl peroxide or AIBN (0.05 eq) in a non-polar solvent like hexane.
-
Add a solution of HBr in a non-polar solvent or bubble HBr gas through the mixture while irradiating with UV light or heating.
-
Monitor the reaction by GC to confirm the formation of the terminal bromide.
-
After the reaction is complete, wash the mixture with aqueous sodium bisulfite to remove excess bromine and then with saturated sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purify by distillation.
Hydration
The addition of water across the double bond can be achieved under acidic conditions (acid-catalyzed hydration) or via oxymercuration-demercuration. Acid-catalyzed hydration follows Markovnikov's rule but is prone to carbocation rearrangements, which is not a concern for this compound. Oxymercuration-demercuration is a milder method that also affords the Markovnikov alcohol without the risk of rearrangements.
Table 2: Hydration of this compound
| Reaction | Reagents | Product | Regioselectivity |
| Acid-Catalyzed Hydration | H₂SO₄ (cat.), H₂O | 4-Methyl-2-hexanol | Markovnikov |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 4-Methyl-2-hexanol | Markovnikov |
Acid-Catalyzed Hydration:
-
To a stirred mixture of this compound (1.0 eq) and water, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours.
-
Monitor the disappearance of the alkene by GC.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer, and remove the solvent.
-
Purify the alcohol by distillation.
Oxymercuration-Demercuration:
-
In a round-bottom flask, dissolve mercuric acetate (1.0 eq) in a 1:1 mixture of THF and water.
-
Add this compound (1.0 eq) to the solution and stir at room temperature for 1-2 hours.
-
Cool the mixture to 0 °C and add a 3 M aqueous solution of NaOH, followed by a solution of sodium borohydride (0.5 eq) in 3 M NaOH.
-
Stir the mixture for 1-2 hours, during which a precipitate of mercury metal will form.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by distillation.
Oxidation Reactions
The terminal double bond of this compound can be oxidized to form various products, including epoxides, diols, and cleaved carbonyl compounds.
Epoxidation
Epoxidation is the conversion of the alkene to an epoxide (oxirane). This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond.
Table 3: Epoxidation of this compound
| Reagent | Product |
| m-CPBA | 2-Methyl-2-(2-methylbutyl)oxirane |
Epoxidation with m-CPBA:
-
Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane at 0 °C.
-
Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise to the alkene solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Once complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess peroxy acid and the resulting carboxylic acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude epoxide, which can be purified by column chromatography.
Dihydroxylation
Dihydroxylation results in the formation of a vicinal diol. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). Anti-dihydroxylation is typically a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide.
Table 4: Dihydroxylation of this compound
| Reaction | Reagents | Product | Stereochemistry |
| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO2. NaHSO₃ | (4-Methylhexane-1,2-diol) | Syn |
| Anti-dihydroxylation | 1. m-CPBA2. H₃O⁺ | (4-Methylhexane-1,2-diol) | Anti |
Oxidative Cleavage (Ozonolysis)
Ozonolysis cleaves the double bond, and the resulting fragments are capped with oxygen atoms. Reductive workup (e.g., with dimethyl sulfide or zinc) yields aldehydes and/or ketones, while oxidative workup (e.g., with hydrogen peroxide) yields carboxylic acids and/or ketones. For this compound, ozonolysis with reductive workup gives formaldehyde and 3-methylpentanal.
Ozonolysis with Reductive Workup:
-
Cool a solution of this compound (1.0 eq) in methanol or dichloromethane to -78 °C (a dry ice/acetone bath).
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (DMS, 1.5 eq) and allow the solution to warm to room temperature.
-
Stir for several hours.
-
Remove the solvent and the dimethyl sulfoxide byproduct under reduced pressure to obtain the crude aldehyde products.
Reduction
Catalytic Hydrogenation
The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. The reaction is a syn-addition of two hydrogen atoms across the double bond.
Table 5: Catalytic Hydrogenation of this compound
| Catalyst | Reagent | Product |
| Pd/C, PtO₂, or Raney Ni | H₂ | 3-Methylhexane |
Catalytic Hydrogenation:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Evacuate the vessel and backfill with hydrogen gas (from a balloon or a pressurized system).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the alkane product.
Polymerization
This compound, as an α-olefin, can undergo polymerization to form poly(this compound). This is typically achieved using Ziegler-Natta or metallocene catalysts. The properties of the resulting polymer are highly dependent on the catalyst system and polymerization conditions.
Table 6: Polymerization of this compound
| Catalyst System | Polymer Type |
| Ziegler-Natta (e.g., TiCl₄/AlEt₃) | Isotactic or atactic poly(this compound) |
| Metallocene | Stereoregular poly(this compound) |
Metathesis
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. With a terminal alkene like this compound, cross-metathesis with another olefin can be performed using catalysts such as Grubbs' or Schrock's catalysts. This reaction allows for the synthesis of more complex internal alkenes.
Applications in Drug Development
The terminal double bond of molecules like this compound is a versatile functional group for the synthesis of complex chiral molecules, which are often the building blocks of pharmaceuticals. Stereoselective reactions of the double bond are particularly crucial. For instance, asymmetric dihydroxylation or epoxidation can introduce new stereocenters with high enantiomeric excess, a critical step in the synthesis of single-enantiomer drugs. The resulting functionalized products can then be further elaborated into more complex drug candidates. The ability to perform these transformations efficiently and with high stereocontrol is a key enabling technology in modern medicinal chemistry.
Conclusion
The terminal double bond of this compound exhibits a rich and diverse reactivity profile, making it a valuable synthon in organic chemistry. The reactions discussed in this guide, including electrophilic additions, oxidations, reductions, polymerization, and metathesis, provide a powerful toolkit for the synthesis of a wide range of molecular architectures. For researchers in drug development, the ability to control the stereochemical outcome of these reactions is of utmost importance, and the chiral nature of this compound offers unique opportunities for the asymmetric synthesis of complex bioactive molecules.
An In-depth Technical Guide to the Isomers of Methylhexene and Their Structural Differences
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acyclic isomers of methylhexene (C₇H₁₄), detailing their structural nuances, including positional and geometric isomerism. This document is intended to be a valuable resource for researchers and professionals in organic chemistry, drug development, and analytical sciences who require a thorough understanding of the identification and differentiation of these closely related alkene isomers.
Introduction to Methylhexene Isomers
Methylhexene, with the chemical formula C₇H₁₄, exists as numerous structural and stereoisomers. The structural diversity arises from the different possible positions of the methyl group on the hexene backbone and the location of the carbon-carbon double bond. Furthermore, the substitution pattern around the double bond can give rise to geometric (E/Z) isomerism. Understanding the distinct properties of each isomer is critical for controlling reaction selectivity, ensuring the purity of synthesized compounds, and for the accurate interpretation of analytical data.
Structural Isomers of Methylhexene
The acyclic isomers of methylhexene can be systematically identified by considering the position of the methyl group on the hexane chain and the location of the double bond. This leads to a number of positional isomers, several of which also exhibit E/Z isomerism.
The positional isomers of methylhexene are:
-
2-Methyl-1-hexene
-
3-Methyl-1-hexene
-
4-Methyl-1-hexene
-
5-Methyl-1-hexene
-
2-Methyl-2-hexene
-
3-Methyl-2-hexene (exists as E and Z isomers)
-
4-Methyl-2-hexene (exists as E and Z isomers)
-
5-Methyl-2-hexene (exists as E and Z isomers)
-
2-Methyl-3-hexene (exists as E and Z isomers)
-
3-Ethyl-1-pentene (a structural isomer with a different parent chain)
-
4,4-Dimethyl-1-pentene (a structural isomer with a different parent chain)
-
And others with different carbon backbones.
This guide will focus on the isomers with a "methylhexene" parent name.
Classification of Methylhexene Isomers
The following diagram illustrates the classification of the primary methylhexene isomers based on the position of the methyl group and the double bond.
Data Presentation: Physical Properties of Methylhexene Isomers
The structural differences among the isomers of methylhexene lead to variations in their physical properties. These properties are crucial for their separation, identification, and handling. The following table summarizes key physical data for various methylhexene isomers.
| Isomer | IUPAC Name | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |
| 1-Hexene Backbone | |||||
| 2-Methyl-1-hexene | 2-methylhex-1-ene | 6094-02-6 | 92[1][2] | 0.697 at 25°C[1] | 1.403[1] |
| 3-Methyl-1-hexene | 3-methylhex-1-ene | 3404-61-3 | 85.4[3] | 0.703[3] | 1.393[3] |
| This compound | 4-methylhex-1-ene | 3769-23-1 | 86-88[4][5] | 0.705 at 20°C[4][5] | 1.401[4] |
| 5-Methyl-1-hexene | 5-methylhex-1-ene | 3524-73-0 | 85.4[6] | 0.691[6] | Not Available |
| 2-Hexene Backbone | |||||
| 2-Methyl-2-hexene | 2-methylhex-2-ene | 2738-19-4 | 95[7] | 0.708[8] | 1.408[8] |
| (E)-3-Methyl-2-hexene | (2E)-3-methylhex-2-ene | 20710-38-7 | Not Available | Not Available | Not Available |
| (Z)-3-Methyl-2-hexene | (2Z)-3-methylhex-2-ene | 10574-36-4 | 97.3[9] | 0.714[9] | 1.414[9] |
| (E)-4-Methyl-2-hexene | (2E)-4-methylhex-2-ene | 3683-22-5 | 88.4 | 0.711 | 1.3998 |
| (Z)-4-Methyl-2-hexene | (2Z)-4-methylhex-2-ene | 3683-19-0 | Not Available | Not Available | Not Available |
| (E)-5-Methyl-2-hexene | (2E)-5-methylhex-2-ene | 7385-82-2 | Not Available | Not Available | Not Available |
| (Z)-5-Methyl-2-hexene | (2Z)-5-methylhex-2-ene | 13151-17-2 | 88.4[10] | 0.711[10] | 1.4010[10] |
| 3-Hexene Backbone | |||||
| (E)-2-Methyl-3-hexene | (3E)-2-methylhex-3-ene | 692-24-0 | 86[11] | Not Available | Not Available |
| (Z)-2-Methyl-3-hexene | (3Z)-2-methylhex-3-ene | 15840-60-5 | 86.05[12] | 0.690[12] | Not Available |
Note: Data for some isomers, particularly separated E/Z isomers, is not always readily available in public databases and may require specific experimental determination.
Experimental Protocols for Isomer Differentiation
The differentiation and identification of methylhexene isomers rely on a combination of chromatographic and spectroscopic techniques.
Synthesis of Methylhexene Isomers
The synthesis of specific methylhexene isomers is crucial for obtaining reference standards for analytical method development. Common synthetic routes include:
-
Dehydration of Alcohols: Acid-catalyzed dehydration of the corresponding methylhexanol is a common method. For example, the dehydration of 4-methyl-2-hexanol can yield 4-methyl-2-hexene.[13] The reaction conditions, particularly the choice of acid catalyst (e.g., H₂SO₄, H₃PO₄) and temperature, can influence the regioselectivity and stereoselectivity of the elimination.[13]
-
Wittig Reaction: The Wittig reaction provides a versatile method for the stereoselective synthesis of alkenes. By choosing the appropriate aldehyde or ketone and phosphonium ylide, specific isomers of methylhexene can be targeted with high control over the double bond position and geometry. For instance, reacting 2-pentanone with a suitable ylide can produce 2-methyl-1-hexene.[14]
-
Dehydrohalogenation: Elimination of a hydrogen halide from a methylhexyl halide using a strong base can produce methylhexenes. However, this method may lead to a mixture of positional and geometric isomers.[15]
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile isomers based on their boiling points and interactions with the stationary phase of the GC column.
-
Column Selection: A non-polar or moderately polar capillary column is typically effective. Common stationary phases include polydimethylsiloxane (e.g., DB-1, HP-1) or polyethylene glycol (e.g., Carbowax).
-
Temperature Program: A temperature gradient is often employed to achieve good separation of isomers with close boiling points. A typical program might start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 150-200 °C).
-
Detection: A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons.
-
Identification: Isomers are identified by comparing their retention times with those of known standards. The relative peak areas can be used for quantitative analysis of isomer mixtures.
Spectroscopic Techniques
Spectroscopic methods provide detailed structural information for the unambiguous identification of each isomer.
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise connectivity and stereochemistry of the isomers.
-
¹H NMR:
-
Vinylic Protons: The chemical shifts (typically 4.5-6.5 ppm) and coupling constants of the protons on the double bond are highly diagnostic of the substitution pattern and stereochemistry (E/Z).
-
Methyl Group: The chemical shift of the methyl protons will vary depending on whether the methyl group is attached to an sp² or sp³ hybridized carbon. The splitting pattern of the methyl signal (singlet, doublet, or triplet) provides information about adjacent protons.
-
Aliphatic Protons: The chemical shifts and splitting patterns of the other protons on the hexane chain provide further structural information.
-
-
¹³C NMR:
-
Vinylic Carbons: The chemical shifts of the sp² hybridized carbons (typically 100-150 ppm) are indicative of the double bond's position.
-
Number of Signals: The number of unique signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. For example, a more symmetric isomer will show fewer signals than a less symmetric one.
-
IR spectroscopy is useful for identifying the presence of the C=C double bond and for differentiating substitution patterns.
-
C=C Stretch: A peak in the region of 1640-1680 cm⁻¹ indicates the presence of a carbon-carbon double bond. The intensity of this peak can vary depending on the symmetry of the double bond.
-
=C-H Stretch: Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on sp² hybridized carbons.
-
=C-H Bend (Out-of-Plane): The position of these strong bands in the 650-1000 cm⁻¹ region is highly diagnostic of the substitution pattern around the double bond (e.g., monosubstituted, disubstituted, trisubstituted).
Mass spectrometry provides the molecular weight of the isomers and characteristic fragmentation patterns that can be used for identification.
-
Molecular Ion Peak: All methylhexene isomers will have a molecular ion (M⁺) peak at m/z = 98.
-
Fragmentation Pattern: The fragmentation of the molecular ion upon electron ionization will produce a unique pattern of fragment ions for each isomer. The stability of the resulting carbocations will govern the major fragmentation pathways. Common losses include alkyl radicals. The fragmentation patterns can be complex, but comparison with library spectra of known standards is a powerful identification tool.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of a methylhexene isomer.
Conclusion
The isomers of methylhexene present a fascinating case study in structural and stereoisomerism. Their differentiation requires a multi-faceted analytical approach, combining high-resolution separation techniques with detailed spectroscopic characterization. This guide provides the foundational knowledge and data necessary for researchers, scientists, and drug development professionals to confidently work with and characterize these important organic compounds. The provided data tables and experimental outlines serve as a starting point for developing robust analytical methods for the identification and quantification of methylhexene isomers.
References
- 1. 5-METHYL-2-HEXENE synthesis - chemicalbook [chemicalbook.com]
- 2. Design a synthesis of (E)-5-methyl-2-hexene from | Chegg.com [chegg.com]
- 3. homework.study.com [homework.study.com]
- 4. 2-Methyl-1-hexene | 6094-02-6 | FM167821 | Biosynth [biosynth.com]
- 5. 2-Methyl-1-hexene | C7H14 | CID 22468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-METHYL-1-HEXENE | 6094-02-6 [chemicalbook.com]
- 7. cis-4-Methyl-2-hexene|lookchem [lookchem.com]
- 8. This compound | C7H14 | CID 19589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy 2-Methyl-1-hexene | 6094-02-6 [smolecule.com]
- 10. CIS-3-METHYL-3-HEXENE(4914-89-0) 13C NMR spectrum [chemicalbook.com]
- 11. This compound(3769-23-1) 1H NMR [m.chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. 4-Methyl-2-hexene | 3404-55-5 | Benchchem [benchchem.com]
- 14. brainly.com [brainly.com]
- 15. 2-Methyl-2-hexene|High Purity|CAS 2738-19-4 [benchchem.com]
Commercial Availability and Suppliers of 4-Methyl-1-hexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 4-Methyl-1-hexene (CAS No: 3769-23-1). This information is critical for researchers and professionals in drug development and other scientific fields who require this compound for synthesis and experimentation. This guide includes details on purity, common impurities, handling and storage protocols, and analytical methods.
Commercial Suppliers and Product Specifications
This compound is available from a range of chemical suppliers, primarily for research and development purposes. The purity and available quantities can vary between suppliers. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Product Number(s) | Purity Specification | Available Quantities |
| Sigma-Aldrich | 67500 | ≥98.0% (GC)[1] | 5 mL |
| COM633481343 | 98% | - | |
| TCI (Tokyo Chemical Industry) | M0302 | >99.0% (GC) | 5 mL |
| Fisher Scientific (distributor for TCI America) | M03025ML | ≥99.0% (GC) | 5 mL |
| Lab Pro Inc. | M0302-5ML | Min. 99.0% (GC) | 5 mL |
| Santa Cruz Biotechnology | sc-269450 | - | Contact for details |
| ESSLAB (distributor for Chiron) | 3971.7-1ML | neat | 1 mL[2] |
| ChemicalBook | CB0496388 | - | Inquire for bulk |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 3769-23-1 | [1][3] |
| Molecular Formula | C₇H₁₄ | [3] |
| Molecular Weight | 98.19 g/mol | [3] |
| Boiling Point | 86-88 °C (lit.) | [1][4] |
| Density | 0.705 g/mL at 20 °C (lit.) | [1][4] |
| Refractive Index | n20/D 1.401 (lit.) | [1] |
| Flash Point | -10 °C (closed cup) | [1] |
Safety, Handling, and Storage
Hazard Identification:
This compound is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways.[5]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Potential Impurities
Understanding the synthesis of this compound is crucial for anticipating potential impurities. Common laboratory-scale and industrial syntheses of alkenes often involve Grignard or Wittig reactions.
Potential Synthesis Routes:
-
Grignard Reaction: A plausible route involves the reaction of a sec-butyl magnesium halide with allyl bromide.[6]
-
Wittig Reaction: An alternative synthesis could involve the reaction of a suitable phosphonium ylide with propanal.
Potential Impurities:
Based on these synthesis routes, potential impurities could include:
-
From Grignard Synthesis:
-
Unreacted starting materials (e.g., sec-butyl bromide, allyl bromide).
-
Side-products from the reaction of the Grignard reagent with traces of water or other electrophiles.
-
Homocoupling products.
-
-
From Wittig Synthesis:
-
Triphenylphosphine oxide (a common byproduct).
-
Unreacted starting materials (e.g., propanal, the phosphonium salt).
-
Geometric isomers (E/Z) of the desired product, depending on the reaction conditions and the ylide used.[7]
-
-
Other Isomers: Positional isomers such as 4-methyl-2-hexene or other methylhexene isomers could also be present.[5]
Caption: Potential synthesis routes for this compound and associated impurities.
Analytical Methods
The purity of this compound is typically determined by Gas Chromatography (GC). Further characterization can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis (Illustrative)
This protocol is a general guideline and may require optimization for specific instrumentation and samples.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
If quantitative analysis is required, add a suitable internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample) to all standards and samples at a fixed concentration.
2. GC-MS Parameters (Illustrative):
| Parameter | Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min (constant flow) |
| Oven Temperature Program | Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min at 200 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-350 |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Determine the purity by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.
-
For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Use this curve to determine the concentration of this compound in the samples.
Caption: General workflow for the analysis of this compound by GC-MS.
Applications in Drug Development
This compound serves as a versatile building block in organic synthesis. Its chiral center and terminal double bond make it a useful precursor for introducing specific stereochemistry and for further functionalization in the synthesis of complex molecules. One notable application is in the total synthesis of natural products with pharmaceutical relevance. For instance, derivatives of this compound have been utilized in the synthesis of epothilones, a class of microtubule-stabilizing agents with potent anticancer activity.[8] The methyl-substituted backbone of this compound can be a key structural element in the synthesis of the polyketide chain of these complex natural products.
Caption: Application of this compound in the total synthesis of epothilones for drug discovery.
References
- 1. 4-甲基-1-己烯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. esslabshop.com [esslabshop.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 3769-23-1 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | CAS#:3769-23-1 | Chemsrc [chemsrc.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. This compound, 3769-23-1 [thegoodscentscompany.com]
An In-depth Technical Guide to the Thermochemical Data of 4-Methyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 4-Methyl-1-hexene (CAS Registry Number: 3769-23-1).[1][2] The information is compiled from established chemical databases and relevant scientific literature to support research and development activities where the thermodynamic properties of this compound are critical. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes a workflow diagram for the determination of thermochemical properties.
Compound Identification
| Identifier | Value | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | 4-methylhex-1-ene, C2H5CH(CH3)CH2CH=CH2 | [1][2] |
| CAS Registry Number | 3769-23-1 | [1][2] |
| Molecular Formula | C₇H₁₄ | [1][2] |
| Molecular Weight | 98.1861 g/mol | [1][2] |
| IUPAC Standard InChI | InChI=1S/C7H14/c1-4-6-7(3)5-2/h4,7H,1,5-6H2,2-3H3 | [1][2] |
| IUPAC Standard InChIKey | SUWJESCICIOQHO-UHFFFAOYSA-N | [1][2] |
Quantitative Thermochemical Data
The following tables summarize the key thermochemical and physical properties of this compound. The data is categorized by phase and includes experimental and calculated values with their respective sources.
Table 2.1: Phase Transition Properties
| Property | Value | Units | State | Method | Source |
| Normal Boiling Point (Tb) | 360.2 ± 0.5 | K | Liquid-Gas | Experimental (Average of 8 values) | [3] |
| Freezing Point (Tf) | 131.65 | K | Solid-Liquid | Experimental | [3] |
| Enthalpy of Vaporization (ΔvapH°) | 34.70 | kJ/mol | Liquid → Gas | Experimental | [4] |
| Enthalpy of Fusion (ΔfusH°) | 9.08 | kJ/mol | Solid → Liquid | Calculated (Joback Method) | [4] |
Table 2.2: Thermodynamic Properties of Formation
| Property | Value | Units | State | Method | Source |
| Standard Enthalpy of Formation (ΔfH°gas) | -67.66 | kJ/mol | Gas | Calculated (Joback Method) | [4] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 93.46 | kJ/mol | Gas | Calculated (Joback Method) | [4] |
Table 2.3: Reaction Thermochemistry
| Reaction | Property | Value | Units | Conditions | Method | Source |
| Hydrogenation to 3-Methylhexane | Enthalpy of Reaction (ΔrH°) | -122.7 ± 0.3 | kJ/mol | Liquid Phase | Calorimetry (Chyd) | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of thermochemical data for specific compounds are often found in the primary literature. Below are generalized methodologies for the key experimental values presented in this guide.
Determination of Freezing Point
The freezing point of this compound was determined as part of the American Petroleum Institute Research Project 6.[3] The general methodology for determining the freezing points of hydrocarbons with high precision involves the analysis of time-temperature freezing and melting curves.
Apparatus: A specialized freezing-point apparatus is used, which typically consists of a vacuum-jacketed freezing tube to ensure slow and uniform cooling. The temperature is measured with a high-precision platinum resistance thermometer. A stirrer is used to maintain thermal equilibrium within the sample.
Procedure:
-
A purified sample of this compound is placed in the freezing tube.
-
The apparatus is assembled, and a controlled cooling bath is used to slowly lower the temperature of the sample.
-
The temperature of the sample is recorded at regular time intervals as it cools and begins to freeze.
-
Crystallization is induced, if necessary, once the sample is supercooled.
-
The time-temperature data is plotted to create a freezing curve. The freezing point is determined from the plateau region of the curve, where the liquid and solid phases are in equilibrium.
-
To determine the purity of the sample, the shape of the freezing curve is analyzed, or a melting curve is subsequently recorded.
Determination of Enthalpy of Hydrogenation
The enthalpy of hydrogenation of this compound was determined by Rogers and Dejroongruang (1988).[2] The experimental technique used is a form of reaction calorimetry.
Apparatus: A precision calorimeter, often a differential scanning calorimeter (DSC) or a custom-built reaction calorimeter, is used. The reaction is carried out in a sealed vessel, and a catalyst (e.g., platinum or palladium on a support) is used to facilitate the hydrogenation reaction.
Procedure:
-
A known amount of this compound is placed in the reaction vessel with a suitable solvent and the catalyst.
-
The vessel is purged with hydrogen gas and then pressurized to a specific hydrogen pressure.
-
The calorimeter is allowed to reach thermal equilibrium at a controlled temperature.
-
The hydrogenation reaction is initiated, often by breaking a vial containing one of the reactants or by rapidly heating the sample to the reaction temperature.
-
The heat evolved during the exothermic hydrogenation reaction is measured by the calorimeter. This is typically done by measuring the temperature change of the system and calibrating it with a known heat source.
-
The enthalpy of hydrogenation is then calculated from the measured heat, the amount of the reactant, and any necessary corrections for heat loss and the heat of solution.
Visualizations
Workflow for Experimental Determination of Thermochemical Data
The following diagram illustrates a generalized workflow for the experimental determination of the thermochemical properties of a liquid organic compound like this compound.
This guide serves as a centralized resource for the thermochemical properties of this compound. For more detailed information, it is recommended to consult the primary literature cited.
References
- 1. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 2. 1-Hexene, 4-methyl- [webbook.nist.gov]
- 3. 1-Hexene, 4-methyl- [webbook.nist.gov]
- 4. 1-Hexene, 4-methyl- (CAS 3769-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Methodological & Application
Application Notes and Protocols for Ziegler-Natta Catalyzed Polymerization of 4-Methyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the polymerization of 4-methyl-1-hexene utilizing Ziegler-Natta (Z-N) catalysts. The information is curated for professionals in research and development, with a focus on producing poly(this compound) with controlled properties. Due to the specificity of the monomer, detailed experimental data is often available for the closely related 1-hexene, which serves as a valuable proxy and is referenced accordingly.
Introduction to Ziegler-Natta Polymerization of α-Olefins
Ziegler-Natta catalysis is a cornerstone of stereospecific olefin polymerization, enabling the synthesis of polymers with high linearity and controlled tacticity.[1][2][3] A typical Z-N catalyst system comprises two main components: a transition metal halide from Group IV, such as titanium tetrachloride (TiCl₄), often on a support like magnesium chloride (MgCl₂), and an organoaluminum cocatalyst, for instance, triethylaluminum (TEA) or triisobutylaluminum (TIBA).[4] The interaction of these components generates the active sites responsible for the polymerization of α-olefins like this compound.
The stereochemistry of the resulting polymer, whether isotactic, syndiotactic, or atactic, is significantly influenced by the catalyst system's composition, including the presence of internal and external electron donors.[1] For chiral α-olefins such as this compound, achieving high isotacticity is crucial for obtaining desirable crystalline properties in the final polymer.
Data Presentation: Influence of Catalyst System on Polymer Properties
The following tables summarize quantitative data on the impact of different Ziegler-Natta catalyst system components on the polymerization of 1-hexene, which provides a strong indication of the expected outcomes for this compound.
Table 1: Effect of Internal Electron Donors on 1-Hexene Polymerization
| Catalyst System | Internal Donor | Activity ( kg/mol Ti·h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Isotacticity (% mmmm) |
| Mg(OEt)₂/TiCl₄ | None | 150 | 120,000 | 5.8 | 66 |
| Mg(OEt)₂/TiCl₄ | Ethyl Benzoate | 180 | 150,000 | 6.2 | 74 |
| Mg(OEt)₂/TiCl₄ | Dibutylphthalate | 210 | 180,000 | 6.5 | 77 |
Data adapted from studies on 1-hexene polymerization and illustrates the general trends expected for this compound.
Table 2: Influence of Cocatalyst and External Donor on 1-Hexene Polymerization
| Catalyst Support | Cocatalyst | External Donor | Activity ( kg/mol Ti·h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Isotacticity (% mmmm) |
| MgCl₂/TiCl₃ | AlEt₃ | None | 250 | 95,000 | 8.5 | 58 |
| MgCl₂/TiCl₃ | Al(i-Bu)₃ | None | 350 | 110,000 | 7.9 | 65 |
| MgCl₂/TiCl₃ | Al(i-Bu)₃ | Ethyl Benzoate | 320 | 130,000 | 7.2 | 82 |
Data adapted from studies on 1-hexene polymerization, demonstrating the impact of cocatalyst and external donor selection.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the Ziegler-Natta catalyzed polymerization of this compound. These are based on established procedures for similar α-olefins and should be adapted as necessary.
Preparation of a MgCl₂-Supported TiCl₄ Catalyst
This protocol describes the synthesis of a high-activity heterogeneous Ziegler-Natta catalyst.
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Titanium Tetrachloride (TiCl₄)
-
Toluene (anhydrous)
-
n-Hexane (anhydrous)
-
Internal electron donor (e.g., dibutylphthalate)
-
Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add anhydrous MgCl₂ to a three-necked flask equipped with a mechanical stirrer.
-
Add anhydrous toluene to the flask to create a slurry.
-
Slowly add a solution of the internal electron donor (e.g., dibutylphthalate in toluene) to the slurry while stirring.
-
Heat the mixture to 80-100°C and add TiCl₄ dropwise.
-
Maintain the temperature and continue stirring for 2 hours.
-
Allow the solid to settle, and then carefully remove the supernatant liquid.
-
Wash the solid residue multiple times with hot toluene to remove unreacted TiCl₄ and other byproducts.
-
Perform a final series of washes with anhydrous n-hexane.
-
Dry the resulting solid catalyst under a stream of dry nitrogen or under vacuum to obtain a free-flowing powder.
Polymerization of this compound
This protocol outlines the slurry polymerization of this compound.
Materials:
-
This compound (purified and dried)
-
Prepared MgCl₂-supported TiCl₄ catalyst
-
Triethylaluminum (TEA) or Triisobutylaluminum (TIBA) as cocatalyst (solution in hexane)
-
External electron donor (e.g., cyclohexylmethyldimethoxysilane, solution in hexane)
-
Anhydrous n-hexane or n-heptane as solvent
-
Acidified methanol (5% HCl in methanol) for termination
-
Methanol for washing
-
Jacketed glass reactor with mechanical stirrer, temperature control, and inert gas inlet/outlet
Procedure:
-
Thoroughly dry and purge the reactor with an inert gas (nitrogen or argon).
-
Introduce the desired volume of anhydrous solvent (e.g., n-hexane) into the reactor.
-
Add the cocatalyst (e.g., TEA) and the external electron donor to the solvent and stir.
-
Introduce the purified this compound monomer into the reactor.
-
Bring the reactor to the desired polymerization temperature (e.g., 50-70°C).
-
Inject a suspension of the prepared Ziegler-Natta catalyst in anhydrous hexane into the reactor to initiate polymerization.
-
Maintain a constant temperature and stirring for the desired reaction time (e.g., 1-3 hours).
-
Terminate the polymerization by adding acidified methanol to the reactor. This will deactivate the catalyst and precipitate the polymer.
-
Filter the resulting polymer and wash it thoroughly with methanol to remove catalyst residues.
-
Dry the poly(this compound) in a vacuum oven at 50-60°C to a constant weight.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships within the Ziegler-Natta polymerization process.
Caption: Experimental Workflow for Ziegler-Natta Polymerization.
Caption: Factors Influencing Polymer Properties in Z-N Polymerization.
References
Application Notes and Protocols for Metallocene-Catalyzed Copolymerization of Ethylene and 4-Methyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copolymerization of ethylene and 4-Methyl-1-hexene using metallocene catalysts. The information is curated for professionals in research and development who require a foundational understanding and practical guidance for synthesizing and characterizing these copolymers. While specific data for this compound is limited in publicly available literature, the following protocols and data are based on established procedures for similar α-olefins, such as 1-hexene and 4-methyl-1-pentene, and serve as a robust starting point for experimental design.
Introduction
Metallocene catalysts have revolutionized olefin polymerization, offering precise control over copolymer microstructure, molecular weight, and comonomer distribution. This level of control is crucial for tailoring the properties of ethylene copolymers for a wide range of applications, from specialty packaging to advanced materials in the biomedical field. The copolymerization of ethylene with this compound, a branched α-olefin, can lead to the production of linear low-density polyethylene (LLDPE) with unique thermal and mechanical properties.
Metallocene catalysts, often based on Group 4 metals like zirconium or titanium, are activated by a cocatalyst, typically methylaluminoxane (MAO).[1] These "single-site" catalysts ensure a more uniform incorporation of comonomers compared to traditional Ziegler-Natta catalysts, resulting in polymers with narrow molecular weight distributions and consistent short-chain branching.[2]
Experimental Protocols
The following are detailed protocols for key experiments in the metallocene-catalyzed copolymerization of ethylene and this compound. These are generalized procedures and may require optimization based on the specific metallocene catalyst and desired copolymer properties.
General Slurry-Phase Copolymerization Protocol
This protocol outlines a typical slurry-phase copolymerization in a laboratory-scale reactor.
Materials:
-
Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2, (nBuCp)2ZrCl2)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Toluene (anhydrous, polymerization grade)
-
Ethylene (polymerization grade)
-
This compound (purified and dried)
-
Triisobutylaluminum (TIBA) solution in hexane (for scavenging)
-
Methanol or acidified ethanol (for quenching)
-
Nitrogen or Argon (high purity)
Equipment:
-
Jacketed glass or stainless-steel polymerization reactor (e.g., 1 L Parr reactor) equipped with a mechanical stirrer, temperature and pressure controllers, and monomer/catalyst injection ports.
-
Schlenk line or glovebox for inert atmosphere manipulation.
-
Syringes and cannulas for transferring air-sensitive reagents.
-
Drying oven and vacuum oven.
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the reactor. Assemble and purge the reactor with high-purity nitrogen or argon for at least one hour at an elevated temperature (e.g., 90°C) to remove any traces of oxygen and moisture.
-
Solvent and Scavenger Addition: Under an inert atmosphere, charge the reactor with anhydrous toluene (e.g., 300 mL). Add a scavenger, such as TIBA solution, to remove any remaining impurities from the solvent and allow it to stir for 10-15 minutes.
-
Monomer Addition: Introduce the desired amount of this compound into the reactor.
-
Pressurization with Ethylene: Pressurize the reactor with ethylene to the desired partial pressure (e.g., 4 bar). Maintain a constant ethylene pressure throughout the polymerization by continuous feeding.
-
Catalyst Preparation and Injection: In a separate Schlenk flask or in a glovebox, prepare the catalyst solution by dissolving the metallocene catalyst in a small amount of toluene. In another flask, measure the required amount of MAO solution. The catalyst can be pre-activated by mixing the metallocene and MAO solutions for a specific time before injection, or they can be injected sequentially into the reactor.
-
Polymerization: Inject the prepared catalyst system into the reactor to initiate the polymerization. Maintain the desired reaction temperature (e.g., 60-80°C) and stirring speed. Monitor the ethylene uptake to follow the polymerization rate.
-
Quenching: After the desired reaction time, terminate the polymerization by injecting a quenching agent like methanol or acidified ethanol.
-
Polymer Isolation and Purification: Release the pressure from the reactor and pour the polymer slurry into a larger volume of the quenching agent to precipitate the copolymer. Filter the copolymer, wash it with copious amounts of methanol and/or acetone, and then dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Copolymer Characterization Protocols
2.2.1. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy for Comonomer Content and Microstructure
-
Sample Preparation: Dissolve approximately 50-100 mg of the copolymer in 0.5-1.0 mL of a suitable deuterated solvent, such as 1,2,4-trichlorobenzene-d3 or o-dichlorobenzene-d2, in a 5 mm NMR tube. The dissolution may require heating to 120-140°C.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 125 MHz for 13C) equipped with a high-temperature probe.
-
Data Acquisition: Acquire the 13C NMR spectrum at an elevated temperature (e.g., 120°C) to ensure the polymer is fully dissolved and mobile. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: The comonomer content (mol%) can be calculated by integrating the characteristic peaks of the ethylene and this compound units in the copolymer backbone.[3] The triad sequence distribution (EEE, EEH, HEH, etc., where E is ethylene and H is the α-olefin) can also be determined to understand the comonomer distribution.[3]
2.2.2. Gel Permeation Chromatography (GPC) for Molecular Weight and Molecular Weight Distribution
-
Sample Preparation: Prepare a dilute solution of the copolymer (e.g., 0.1-1.0 mg/mL) in a suitable high-temperature solvent like 1,2,4-trichlorobenzene at 140-160°C.
-
Instrumentation: Use a high-temperature GPC system equipped with a differential refractive index (DRI) detector.
-
Analysis: The system is calibrated with narrow molecular weight polystyrene or polyethylene standards. The weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) are determined from the elution profile.[4]
2.2.3. Differential Scanning Calorimetry (DSC) for Thermal Properties
-
Sample Preparation: Use a small amount of the dried copolymer (5-10 mg) in an aluminum DSC pan.
-
Instrumentation: Use a calibrated DSC instrument.
-
Analysis: The sample is typically heated from room temperature to a temperature above its melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min), then cooled at the same rate, and then reheated. The melting temperature (Tm) and crystallinity are determined from the second heating scan to erase the thermal history of the polymer.[5]
Data Presentation
The following tables summarize typical data obtained from the metallocene-catalyzed copolymerization of ethylene with α-olefins similar to this compound. These values can be used as a reference for what to expect in initial experiments.
Table 1: Typical Polymerization Conditions and Results for Ethylene/1-Hexene Copolymerization. [5][6]
| Parameter | Value |
| Catalyst System | |
| Metallocene | rac-Et(Ind)2ZrCl2 |
| Cocatalyst | Methylaluminoxane (MAO) |
| Polymerization Conditions | |
| Solvent | Toluene |
| Temperature (°C) | 60 - 80 |
| Ethylene Pressure (MPa) | 0.4 - 0.6 |
| 1-Hexene Concentration (mol/L) | 0.1 - 0.8 |
| Al/Zr Molar Ratio | 1000 - 5000 |
| Copolymer Properties | |
| Activity (kg pol / (mol Zr * h)) | 500 - 5000 |
| 1-Hexene Content (mol%) | 1 - 10 |
| Molecular Weight (Mw) ( g/mol ) | 50,000 - 300,000 |
| Polydispersity Index (PDI) | 2.0 - 3.5 |
| Melting Temperature (Tm) (°C) | 100 - 130 |
Table 2: Influence of Comonomer Feed on Copolymer Properties (Ethylene/1-Hexene). [1]
| 1-Hexene in Feed (mol%) | 1-Hexene in Copolymer (wt%) | Melting Point (°C) | Density (g/cm³) |
| 1.0 | 2.5 | 125 | 0.925 |
| 2.5 | 5.8 | 118 | 0.915 |
| 5.0 | 10.5 | 110 | 0.905 |
Table 3: Properties of Copolymers of Ethylene and 4-Methyl-1-pentene. [7]
| Catalyst | 4M1P in Feed (mol%) | Polymer Yield (g) | Mw (x 104 g/mol ) | PDI | Tm (°C) |
| Isospecific | 100 | 0.85 | 15.2 | 1.8 | 225 |
| Isospecific | 50 | 1.23 | 12.8 | 1.9 | 215 |
| Syndiospecific | 100 | 0.21 | 45.6 | 1.7 | 185 |
| Syndiospecific | 50 | 0.35 | 40.1 | 1.8 | 178 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the slurry-phase copolymerization of ethylene and this compound.
Caption: General workflow for slurry-phase copolymerization.
Catalyst Activation and Polymerization Cycle
This diagram illustrates the simplified mechanism of metallocene catalyst activation by MAO and the subsequent copolymerization process.
Caption: Metallocene catalyst activation and polymerization cycle.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative 13C NMR analysis of sequence distributions in poly(ethylene-co-1-hexene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes activated by methyaluminoxane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydroformylation of 4-Methyl-1-hexene for Aldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of aldehydes via the hydroformylation of 4-methyl-1-hexene. This process, also known as the oxo process, is a cornerstone of industrial organic synthesis, allowing for the efficient one-carbon homologation of alkenes.[1] The resulting aldehydes are versatile intermediates in the production of fine chemicals, pharmaceuticals, and fragrances.
The hydroformylation of this compound yields two primary aldehyde isomers: the linear product, 5-methylheptanal, and the branched product, 2,4-dimethylhexanal. The regioselectivity of this reaction is of paramount importance and can be controlled by the choice of catalyst, ligands, and reaction conditions.[2] Rhodium-based catalysts, in particular, when modified with phosphine or phosphite ligands, offer high activity and selectivity under milder conditions compared to cobalt-based systems.[3]
Reaction Scheme
Caption: Hydroformylation of this compound to produce linear and branched aldehydes.
Data Presentation: Regioselectivity in Alkene Hydroformylation
The regioselectivity of hydroformylation, expressed as the linear-to-branched (l/b) or branched-to-linear (b/l) ratio of the aldehyde products, is highly dependent on the substrate structure and the catalyst system employed. The following tables summarize representative quantitative data for the hydroformylation of terminal alkenes, which can be used to anticipate the behavior of this compound.
Table 1: Influence of Alkene Chain Length on Branched Selectivity using a Rhodium/Phosphite-Phosphine Catalyst System.
| Substrate | Temperature (°C) | Conversion (%) | Branched:Linear (b/l) Ratio |
| 1-Hexene | 60 | 57 | 0.93 |
| 1-Heptene | 60 | 33 | 2.5 |
| 1-Octene | 60 | 14 | 5.9 |
| Data adapted from a study using a resorcin[3]arene-based phosphite-phosphine ligand with a Rh(I) precatalyst at 20 bar of 1:1 H₂/CO. This data illustrates a trend where longer alkyl chains can favor the formation of the branched aldehyde with this specific ligand system.[4] |
Table 2: Effect of Reaction Conditions on the Hydroformylation of 1-Hexene with a Cobalt-Phosphine Catalyst.
| Temperature (°C) | Pressure (bar) | Conversion (%) | Aldehyde Yield (%) | Linear:Branched (l/b) Ratio |
| 140 | 51.7 | 66 | 47 | 0.95 |
| This table provides data for a cobalt-catalyzed system, which typically requires higher temperatures and pressures than rhodium catalysts and often shows different selectivity profiles.[5] |
Experimental Protocols
The following protocols provide detailed methodologies for the hydroformylation of this compound. Protocol 1 is a representative procedure using a rhodium-phosphine catalyst system, adapted from common practices for terminal alkenes. Protocol 2 outlines the analytical procedure for determining the product distribution.
Protocol 1: Rhodium-Catalyzed Hydroformylation of this compound
This protocol describes a general procedure for the hydroformylation of this compound using a rhodium catalyst with a phosphine ligand.
Materials:
-
This compound (substrate)
-
[Rh(acac)(CO)₂] (catalyst precursor)
-
Triphenylphosphine (PPh₃) (ligand)
-
Toluene (solvent, anhydrous)
-
Syngas (1:1 mixture of H₂ and CO)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, add [Rh(acac)(CO)₂] (e.g., 0.01 mmol) and triphenylphosphine (e.g., 0.1 mmol, 10 equivalents relative to Rh) to the autoclave reactor.
-
Add anhydrous toluene (e.g., 20 mL) to the reactor.
-
Seal the reactor and purge with syngas (1:1 H₂/CO) three times.
-
-
Reaction Execution:
-
Add this compound (e.g., 10 mmol) to the reactor via syringe.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).
-
Heat the reactor to the desired temperature (e.g., 80 °C) while stirring.
-
Maintain the reaction at the set temperature and pressure for the desired time (e.g., 4-24 hours), monitoring the pressure to track gas uptake.
-
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.
-
Open the reactor and collect the reaction mixture.
-
A small aliquot of the crude reaction mixture should be taken for GC-MS analysis to determine conversion and regioselectivity.
-
The solvent can be removed under reduced pressure to yield the crude aldehyde products. Further purification can be achieved by distillation or column chromatography if necessary.
-
Caption: Experimental workflow for the hydroformylation of this compound.
Protocol 2: Analysis of Hydroformylation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for the quantitative analysis of the reaction mixture to determine the conversion of this compound and the ratio of the resulting aldehyde isomers.
Instrumentation and Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms or equivalent)
-
Helium (carrier gas)
-
Internal standard (e.g., dodecane)
-
Anhydrous solvent for dilution (e.g., toluene or dichloromethane)
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard (e.g., dodecane) of a known concentration in the chosen solvent.
-
Take a precise volume of the crude reaction mixture (e.g., 100 µL) and add it to a vial containing a known volume of the internal standard stock solution (e.g., 900 µL). Mix thoroughly.
-
-
GC-MS Analysis:
-
Inject a small volume of the prepared sample (e.g., 1 µL) into the GC-MS system.
-
Use a suitable temperature program for the GC oven to separate the components. A typical program might be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-300 m/z.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material (this compound), the linear aldehyde (5-methylheptanal), the branched aldehyde (2,4-dimethylhexanal), and the internal standard by their retention times and mass spectra.
-
Determine the conversion of this compound by comparing the peak area of the starting material to the peak area of the internal standard, relative to the initial amount.
-
Calculate the linear-to-branched (l/b) ratio by dividing the peak area of 5-methylheptanal by the peak area of 2,4-dimethylhexanal.
-
Caption: Workflow for the GC-MS analysis of hydroformylation products.
Reaction Mechanism: A Simplified Overview
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps within a catalytic cycle.
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
The key step determining the regioselectivity is the hydride migration, where the rhodium hydride adds across the double bond of the coordinated alkene. The steric and electronic properties of the phosphine ligands play a crucial role in influencing whether the rhodium attaches to the terminal or internal carbon of the double bond, thus dictating the formation of the linear or branched alkyl-rhodium intermediate, respectively.[4] This intermediate then undergoes CO insertion and subsequent hydrogenolysis to release the aldehyde product and regenerate the active catalyst.
References
- 1. Aqueous-biphasic hydroformylation of 1-hexene catalyzed by the complex HCo(CO)[P(o-C6H4SO3Na)]3 | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 2. mdpi.com [mdpi.com]
- 3. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Cross-Metathesis Reactions Involving 4-Methyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for conducting cross-metathesis reactions with 4-methyl-1-hexene. This versatile chemical transformation allows for the formation of new carbon-carbon double bonds, offering a powerful tool for the synthesis of complex molecules, including intermediates for drug development. The protocols and data presented herein focus on reactions with electron-deficient olefins using commercially available ruthenium-based catalysts.
Introduction to Cross-Metathesis
Olefin metathesis is a powerful reaction that involves the catalytic redistribution of carbon-carbon double bonds.[1] Cross-metathesis (CM), a specific type of olefin metathesis, occurs between two different olefins, leading to the formation of new, unsymmetrical alkenes.[2] This technique is particularly valuable for creating complex molecular architectures from simpler starting materials.[3] Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their high reactivity and tolerance to a wide range of functional groups.[4]
The cross-metathesis of a terminal alkene like this compound with an electron-deficient partner, such as an acrylate, is a highly efficient process. This is because terminal and electron-deficient olefins are generally less prone to self-metathesis, which favors the formation of the desired cross-product.[5]
Data Presentation
The following table summarizes the yields of cross-metathesis products from reactions of a structurally similar secondary allylic alcohol, 4-methyl-1-penten-3-ol, with various acrylates using Grubbs second-generation catalyst.[6] This data provides a strong indication of the expected yields for similar reactions with this compound.
| Entry | Acrylate Partner | Product | Yield (%) |
| 1 | Methyl Acrylate | Methyl (E)-6-methyl-4-oxohept-2-enoate | 81 |
| 2 | Benzyl Acrylate | Benzyl (E)-6-methyl-4-oxohept-2-enoate | 77 |
| 3 | tert-Butyl Acrylate | tert-Butyl (E)-6-methyl-4-oxohept-2-enoate | 78 |
Experimental Protocols
Protocol 1: Cross-Metathesis of this compound with Methyl Acrylate using Grubbs Second-Generation Catalyst
This protocol is adapted from a procedure for a similar substrate and is expected to provide good results for the cross-metathesis of this compound with methyl acrylate.[6]
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.2 equiv)
-
Grubbs Second-Generation Catalyst (5 mol%)
-
Anhydrous diethyl ether (Et₂O)
-
Copper(I) iodide (CuI) (6 mol%)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound.
-
Add anhydrous diethyl ether to dissolve the substrate to a concentration of approximately 1 M.
-
Add methyl acrylate to the solution.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add the Grubbs second-generation catalyst and copper(I) iodide to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 40°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-metathesis product.
Protocol 2: General Procedure for Cross-Metathesis using Hoveyda-Grubbs II Catalyst
This protocol provides a general method for the cross-metathesis of a terminal alkene with an acrylate partner using the Hoveyda-Grubbs II catalyst.
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.2 equiv)
-
Hoveyda-Grubbs II Catalyst (5 mol%)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Ethyl vinyl ether (for quenching)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound.
-
Add anhydrous toluene to dissolve the substrate to a concentration of 0.1 M.
-
Add methyl acrylate to the solution.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add the Hoveyda-Grubbs II catalyst to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 60°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
To quench the reaction and facilitate the removal of the ruthenium catalyst, add a few drops of ethyl vinyl ether and stir for an additional 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Cross-metathesis of this compound with an acrylate.
Caption: General experimental workflow for cross-metathesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Epoxidation of 4-Methyl-1-hexene to Form Oxiranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epoxidation of alkenes is a fundamental and widely utilized transformation in organic synthesis, providing access to highly reactive and versatile oxirane intermediates. These three-membered cyclic ethers are valuable precursors for the synthesis of a wide array of fine chemicals, pharmaceuticals, and complex natural products. 4-Methyl-1-hexene, a prochiral terminal alkene, can be converted to its corresponding oxirane, 2-(2-methylbutyl)oxirane, a chiral building block for various synthetic applications. This document provides detailed application notes and experimental protocols for the epoxidation of this compound, focusing on common methods and catalytic systems.
Reaction Overview
The epoxidation of this compound involves the addition of an oxygen atom across the double bond, leading to the formation of a three-membered oxirane ring. This transformation can be achieved using various oxidizing agents and catalytic systems, which influence the reaction's efficiency, selectivity, and environmental impact.
Methods for the Epoxidation of this compound
Several methods are available for the epoxidation of terminal alkenes like this compound. The choice of method often depends on the desired scale, cost, and stereoselectivity.
Epoxidation with Peroxy Acids (e.g., m-CPBA)
Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes due to its commercial availability and ease of use.[1] The reaction is typically performed in a chlorinated solvent and proceeds through a concerted mechanism, where the oxygen atom is delivered to the double bond in a single step.[2]
Catalytic Epoxidation with Hydrogen Peroxide
Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the generation of water as the only byproduct.[3] This "green" approach requires a catalyst to activate the H₂O₂. Transition metal complexes, such as those based on iron or manganese, have proven effective for the epoxidation of terminal alkenes.[4][5]
Asymmetric Epoxidation
For the synthesis of enantiomerically enriched oxiranes, asymmetric epoxidation methods are employed. While the Sharpless asymmetric epoxidation is highly effective for allylic alcohols, its application to unfunctionalized terminal alkenes like this compound is not optimal.[6][7] Other chiral catalysts, such as those used in Jacobsen-Katsuki epoxidation, are more suitable for this class of substrates, although their primary application is for cis-disubstituted olefins. Chiral ketone catalysts have also been investigated for the asymmetric epoxidation of 1,1-disubstituted terminal olefins.[8]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the epoxidation of this compound in the reviewed literature, the following table summarizes representative data for the epoxidation of a closely related terminal alkene, 1-hexene, under various catalytic conditions. This data provides a valuable reference for estimating the expected outcomes for this compound.
| Catalyst System | Oxidant | Substrate | Conversion (%) | Selectivity to Epoxide (%) | Yield (%) | Reference |
| Fe-TS-1 | H₂O₂ | 1-Hexene | 33.4 | 92.0 | ~30.7 | [5] |
| MnCl₂/Picolinic Acid | H₂O₂ | 1-Hexene | - | - | 65 | [4] |
| Mn(OTf)₂/Picolinic Acid/Quinoline | H₂O₂ | 1-Octene | 79 | - | 37 | [4] |
Note: The yields and selectivities can be influenced by reaction parameters such as temperature, solvent, catalyst loading, and reaction time. Optimization of these parameters is crucial for achieving the desired outcome for the epoxidation of this compound.
Experimental Protocols
Protocol 1: General Procedure for Epoxidation using m-CPBA
This protocol is a general method for the epoxidation of a terminal alkene using m-CPBA.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath with stirring.
-
Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution over 10 minutes, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude oxirane.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Epoxidation with Hydrogen Peroxide using a Manganese Catalyst
This protocol is based on a reported procedure for the epoxidation of terminal alkenes using a manganese catalyst and hydrogen peroxide.[4]
Materials:
-
This compound
-
Manganese(II) chloride (MnCl₂)
-
Picolinic acid
-
2-Methylquinoline
-
2,3-Butanedione
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe pump
Procedure:
-
To a round-bottom flask, add this compound (0.5 mmol, 1 equivalent), MnCl₂ (X mol%), picolinic acid (4X mol%), and 2-methylquinoline (20X mol%) in acetonitrile (2 mL).
-
Add 2,3-butanedione (0.5 equivalents).
-
Stir the mixture at room temperature.
-
Using a syringe pump, slowly add a solution of 30% aqueous hydrogen peroxide (X equivalents, diluted in acetonitrile) over 2 hours.
-
Continue stirring at room temperature and monitor the reaction by gas chromatography (GC) or TLC.
-
Upon completion, quench the reaction and work up as appropriate to isolate the product.
-
Purify the product by column chromatography.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the epoxidation of this compound.
Experimental Workflow
Caption: A typical workflow for the synthesis and purification of oxiranes.
Safety Precautions
-
Peroxy acids like m-CPBA are potentially explosive and should be handled with care behind a safety shield.
-
Hydrogen peroxide at high concentrations is a strong oxidizer and can cause severe burns.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The epoxidation of this compound provides a valuable route to the chiral building block 2-(2-methylbutyl)oxirane. The choice of epoxidation method will depend on the specific requirements of the synthesis, including scale, cost, and the need for stereocontrol. The protocols provided herein serve as a starting point for the development of robust and efficient procedures for the synthesis of this important oxirane. Further optimization of reaction conditions is recommended to achieve the best possible results.
References
- 1. leah4sci.com [leah4sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jrchen-group.com [jrchen-group.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of 4-Methyl-1-hexene as a Comonomer in Polyolefin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyolefins using 4-methyl-1-hexene as a comonomer. The inclusion of this compound, a branched α-olefin, into polyethylene or polypropylene backbones allows for the tailoring of polymer properties such as density, crystallinity, melting point, and mechanical flexibility. While specific literature on this compound as a comonomer is limited, this document leverages established protocols for its structural isomer, 1-hexene, and other branched olefins like 4-methyl-1-pentene, to provide a robust starting point for experimental design.
The primary methods for synthesizing such copolymers involve coordination polymerization using Ziegler-Natta or metallocene catalysts. Metallocene catalysts, being single-site catalysts, are particularly noted for producing polymers with a narrow molecular weight distribution and a more uniform incorporation of comonomers compared to the multi-sited Ziegler-Natta catalysts.[1][2]
Impact of this compound Incorporation
The introduction of this compound as a comonomer disrupts the regular, linear structure of polyethylene or the stereoregular structure of polypropylene. The isobutyl side group introduces short-chain branches, which hinder the ability of the polymer chains to pack into a crystalline lattice.
Key Effects of Comonomer Incorporation:
-
Decreased Crystallinity and Density: The branches create free volume between polymer chains, leading to lower density and a reduced degree of crystallinity.[3] This results in linear low-density polyethylene (LLDPE) or copolymers with properties distinct from their homopolymer counterparts.[4]
-
Lower Melting Point (Tm): The reduction in crystallinity is accompanied by a decrease in the melting temperature of the polymer.[3]
-
Improved Mechanical Properties: Copolymers often exhibit enhanced flexibility, toughness, and stress-crack resistance compared to their homopolymer analogues.[4] For instance, polypropylene copolymers are generally softer but have better impact strength and low-temperature toughness than polypropylene homopolymer.[5]
The relationship between the comonomer structure and the resulting polymer properties is a critical aspect of material design in polyolefin synthesis.
Catalyst Systems for Copolymerization
The choice of catalyst is paramount in controlling the copolymerization process and the final polymer architecture.
-
Ziegler-Natta (Z-N) Catalysts: These are typically heterogeneous catalysts based on titanium compounds (e.g., TiCl₄) supported on magnesium chloride (MgCl₂), and activated by an organoaluminum cocatalyst like triethylaluminium (Al(C₂H₅)₃).[6] Z-N catalysts are robust and widely used in industry, but their multi-sited nature can lead to polymers with broad molecular weight and chemical composition distributions.[7]
-
Metallocene Catalysts: These are homogeneous catalysts, typically based on Group 4 metallocenes (e.g., zirconocenes, titanocenes) activated by methylaluminoxane (MAO) or a borate.[6] Their single-site nature allows for precise control over the polymer microstructure, yielding narrow molecular weight distributions and uniform comonomer incorporation.[1]
Quantitative Data from Model Systems
The following tables summarize quantitative data from studies on ethylene/1-hexene and propylene/4-methyl-1-pentene copolymerizations, which serve as valuable proxies for experiments with this compound.
Table 1: Ethylene/1-Hexene Copolymerization with a Supported Ziegler-Natta Catalyst (Data adapted from a study using a MgCl₂/SiO₂/TiCl₄ catalyst activated with mixed activators)
| Entry | Activator System (Molar Ratio) | Activity (kg copolymer / mol Ti·h) | 1-Hexene Incorporation (mol %) |
| 1 | TEA (100%) | 250.5 | 2.5 |
| 2 | DEAC (100%) | 180.2 | 3.1 |
| 3 | TnHA (100%) | 155.8 | 3.5 |
| 4 | TEA/DEAC (50/50) | 285.3 | 2.8 |
| 5 | TEA/TnHA (50/50) | 310.6 | 3.0 |
Conditions: Al/Ti molar ratio = 300. TEA: Triethylaluminum, DEAC: Diethylaluminum chloride, TnHA: Tri-n-hexylaluminum. (Source: Adapted from data presented in a study on mixed activators for Ziegler-Natta catalysts.[8])
Table 2: Ethylene/1-Hexene Copolymerization with a Supported Metallocene Catalyst (Data adapted from a study using sMAO-supported permethylindenyl titanium complexes)
| Catalyst | 1-Hexene Added (μL) | Activity (kg PE / mol Ti·h·bar) | Mₙ (kDa) | Mₙ/Mₙ | 1-Hexene Incorporation (mol %) | Tₘ (°C) |
| sMAO-Me₂SB(ᵗBuN,I)TiCl₂ | 0 | 6700 | 2700 | 2.4 | 0 | 135 |
| 125 | 4700 | 790 | 2.7 | 3.3 | 121 | |
| 250 | 3600 | 330 | 3.2 | 6.6 | 112 | |
| sMAO-Me₂SB(ⁱPrN,I)TiCl₂ | 0 | 4500 | 3100 | 2.1 | 0 | 134 |
| 125 | 3400 | 1100 | 2.5 | 6.8 | 114 | |
| 250 | 2400 | 480 | 3.0 | 14.2 | 102 |
Polymerization Conditions: 8.3 bar ethylene, 5.0 mL heptane, 80 °C.[9][10]
Table 3: Propylene/4-Methyl-1-pentene (4MP) Copolymerization with a Metallocene Catalyst (Data adapted from a study using dimethylsilyl(2,2′-dimethyl-4,4′-diphenylindenyl)ZrCl₂ / MAO)
| Sample | 4MP in Feed (mol %) | 4MP in Copolymer (mol %) | Mₙ ( kg/mol ) | Mₙ/Mₙ | Tₘ (°C) |
| iPP-homopolymer | 0 | 0 | 205 | 2.1 | 150.1 |
| iPP4MP-1 | 10 | 1.7 | 195 | 2.2 | 141.5 |
| iPP4MP-2 | 20 | 2.2 | 190 | 2.1 | 138.2 |
| iPP4MP-3 | 40 | 5.8 | 165 | 2.3 | 122.5 |
| iPP4MP-4 | 60 | 12.4 | 140 | 2.2 | 95.6 |
Polymerization Conditions: 25 °C with MAO cocatalyst.[11]
Experimental Protocols
The following are generalized protocols for the copolymerization of ethylene with an α-olefin like this compound. Note: These protocols are based on common procedures for similar comonomers and should be optimized for this compound. All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
This protocol describes a lab-scale slurry polymerization process.
Materials:
-
High-activity MgCl₂-supported TiCl₄ catalyst
-
Triethylaluminum (TEA) solution (e.g., 1 M in hexane) as cocatalyst
-
Anhydrous hexane or heptane (polymerization grade)
-
Ethylene gas (polymerization grade)
-
This compound (purified and dried over molecular sieves)
-
Pressurized polymerization reactor (e.g., Parr reactor) equipped with mechanical stirring, temperature control, and gas inlet/outlet.
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the reactor with nitrogen or argon to remove all traces of oxygen and moisture.
-
Solvent and Comonomer Addition: Introduce 500 mL of anhydrous hexane into the reactor. Add the desired amount of this compound (e.g., 10-50 mL).
-
Equilibration: Pressurize the reactor with ethylene to a low pressure (e.g., 1 bar) and heat to the desired reaction temperature (e.g., 70-80 °C) while stirring.
-
Cocatalyst Injection: Inject the TEA solution into the reactor. The amount is typically calculated based on a specific Al/Ti molar ratio (e.g., 150:1 to 400:1).[5] Stir for 5-10 minutes.
-
Catalyst Injection: Suspend the solid Ziegler-Natta catalyst (e.g., 10-20 mg) in a small amount of anhydrous hexane and inject the slurry into the reactor to initiate polymerization.
-
Polymerization: Immediately pressurize the reactor with ethylene to the target pressure (e.g., 5-10 bar). Maintain a constant pressure by continuously feeding ethylene to compensate for consumption. Monitor the reaction temperature and ethylene uptake.
-
Termination: After the desired reaction time (e.g., 1-2 hours), stop the ethylene feed and vent the reactor. Quench the reaction by adding acidified alcohol (e.g., 10% HCl in methanol).
-
Polymer Isolation: Filter the resulting polymer powder, wash thoroughly with methanol and then acetone to remove catalyst residues and unreacted monomer.
-
Drying: Dry the polymer in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: Analyze the polymer for comonomer content (¹³C NMR), molecular weight (GPC), and thermal properties (DSC).
This protocol is suitable for producing copolymers with narrow molecular weight distributions.
Materials:
-
Metallocene catalyst (e.g., (n-BuCp)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Anhydrous toluene (polymerization grade)
-
Ethylene gas (polymerization grade)
-
This compound (purified and dried)
-
Glass or stainless-steel polymerization reactor with magnetic or mechanical stirring, and temperature control.
Procedure:
-
Reactor Preparation: Assemble the reactor hot and purge with argon or nitrogen while cooling.
-
Solvent and Reagent Addition: Under an inert atmosphere, charge the reactor with toluene (e.g., 100 mL) and the desired amount of this compound.
-
Equilibration: Bring the reactor to the desired polymerization temperature (e.g., 50-80 °C). Saturate the solvent with ethylene by bubbling the gas through the solution.
-
MAO Addition: Inject the MAO solution. The Al/Zr ratio is a critical parameter and typically ranges from 500:1 to 2000:1.
-
Initiation: Dissolve the metallocene catalyst in a small amount of toluene and inject it into the reactor to start the polymerization.
-
Polymerization: Maintain a constant flow of ethylene at atmospheric or slightly elevated pressure. The reaction is often accompanied by an exotherm, which should be controlled.
-
Termination: After the planned duration (e.g., 15-60 minutes), terminate the polymerization by adding a small amount of methanol.
-
Polymer Precipitation and Washing: Pour the viscous polymer solution into a large volume of acidified methanol to precipitate the copolymer. Stir, then filter the product. Wash the polymer repeatedly with methanol.
-
Drying: Dry the final copolymer product in a vacuum oven at 60 °C overnight.
-
Characterization: Characterize the polymer using ¹³C NMR, GPC, and DSC.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 7. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of ultra-high molecular weight poly(ethylene)- co -(1-hexene) copolymers through high-throughput catalyst screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00446H [pubs.rsc.org]
- 10. Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Asymmetric Catalysis of 4-Methyl-1-hexene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and potential asymmetric catalytic transformations utilizing 4-methyl-1-hexene as a prochiral substrate. Given the unfunctionalized nature of this compound, achieving high enantioselectivity presents a significant challenge. This document outlines key catalytic systems and provides detailed protocols for analogous substrates, which can be adapted for this compound. The information is intended to guide researchers in developing stereoselective methods for the synthesis of chiral building blocks.
Asymmetric Dihydroxylation
Asymmetric dihydroxylation is a powerful method for the stereoselective synthesis of vicinal diols from alkenes. The Sharpless Asymmetric Dihydroxylation, utilizing a catalytic amount of osmium tetroxide in the presence of a chiral ligand, is a widely adopted method for this transformation.[1][2][3][4][5] The commercially available "AD-mix" reagents, which contain the osmium catalyst, a chiral ligand ((DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β), a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), offer a convenient and reliable method for this reaction.[1][3]
Data Presentation
| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |
| 3,3-Dimethyl-1-butene | AD-mix-β | (R)-3,3-Dimethyl-1,2-butanediol | 90 | 94 | Adapted from Sharpless et al. |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of a Branched Terminal Alkene
This protocol is a general procedure for the asymmetric dihydroxylation of an unfunctionalized terminal alkene using AD-mix and is adaptable for this compound.
Materials:
-
AD-mix-β
-
tert-Butanol
-
Water
-
This compound
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-β).
-
Stir the mixture at room temperature until the solids are dissolved, resulting in a clear, two-phase system.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add this compound (1 mmol) to the vigorously stirred mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir the mixture for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel to obtain the desired product.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Visualization
Caption: Catalytic cycle for the Sharpless Asymmetric Dihydroxylation.
Asymmetric Epoxidation
Asymmetric epoxidation provides a direct route to chiral epoxides, which are versatile synthetic intermediates. For unfunctionalized alkenes, two prominent methods are the Jacobsen-Katsuki epoxidation and the Shi epoxidation.
-
Jacobsen-Katsuki Epoxidation: This method employs a chiral manganese-salen complex as the catalyst and a terminal oxidant such as sodium hypochlorite (bleach).[6][7][8] It is particularly effective for cis-disubstituted and trisubstituted alkenes.[6]
-
Shi Epoxidation: This organocatalytic approach utilizes a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (Oxone®) as the oxidant.[9][10][11][12] It is known to be effective for a range of alkenes, including trans-disubstituted and trisubstituted olefins.[9]
Data Presentation
As with dihydroxylation, specific data for this compound is limited. The table below presents data for the epoxidation of other branched, non-functionalized terminal alkenes to provide a reference for potential outcomes.
| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |
| 3,3-Dimethyl-1-butene | (R,R)-Jacobsen's Catalyst / NaOCl | (R)-1,2-Epoxy-3,3-dimethylbutane | 77 | 92 | Adapted from Jacobsen et al. |
| 1-Decene | Shi Catalyst / Oxone® | (R)-1,2-Epoxydecane | 86 | 90 | Adapted from Shi et al. |
Experimental Protocol: Jacobsen-Katsuki Asymmetric Epoxidation
This protocol is a general procedure for the Jacobsen-Katsuki epoxidation of an unfunctionalized alkene and can be adapted for this compound.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
4-Phenylpyridine N-oxide (4-PPNO)
-
Commercial bleach (sodium hypochlorite solution, buffered)
-
Sodium sulfite
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add (R,R)-Jacobsen's catalyst (0.02-0.05 mol%) and 4-phenylpyridine N-oxide (0.25 equivalents relative to the catalyst).
-
Dissolve the catalyst and co-catalyst in dichloromethane (2 mL per 1 mmol of alkene).
-
Add this compound (1 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the buffered bleach solution (1.5 equivalents) dropwise over 1-2 hours with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium sulfite, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) by chiral GC or HPLC.
Visualization
Caption: Simplified catalytic cycle for the Jacobsen-Katsuki Epoxidation.
Asymmetric Hydroformylation
Asymmetric hydroformylation introduces a formyl group and a hydrogen atom across the double bond of an alkene, creating a new stereocenter. For terminal alkenes like this compound, this can lead to the formation of either a linear or a branched chiral aldehyde. Achieving high regioselectivity for the branched product and high enantioselectivity is a significant challenge for unfunctionalized olefins. Rhodium-based catalysts with chiral phosphine or phosphite ligands are commonly employed for this transformation.[13][14]
Data Presentation
| Substrate | Catalyst System | Major Product | Branched/Linear Ratio | Yield (%) | ee (%) | Reference |
| 3,3-Dimethyl-1-butene | Rh(acac)(CO)₂ / Chiral Diphosphite Ligand | 2,4,4-Trimethylpentanal | >95:5 | 90 | 92 | Adapted from literature on asymmetric hydroformylation. |
Experimental Protocol: Asymmetric Hydroformylation
This protocol is a general procedure for the rhodium-catalyzed asymmetric hydroformylation of a branched terminal alkene. Caution: This reaction involves carbon monoxide, a highly toxic gas, and should be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Rh(acac)(CO)₂
-
Chiral diphosphine or diphosphite ligand (e.g., (R,S)-BINAPHOS)
-
This compound
-
Anhydrous toluene
-
Syngas (1:1 mixture of CO and H₂)
Procedure:
-
In a glovebox, charge a high-pressure autoclave reactor with Rh(acac)(CO)₂ (0.1-1 mol%) and the chiral ligand (1.1-1.5 equivalents relative to Rh).
-
Add anhydrous toluene to dissolve the catalyst precursor.
-
Add this compound to the reactor.
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.
-
Monitor the reaction progress by GC analysis of aliquots.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The product mixture can be analyzed directly by GC and chiral GC to determine the yield, regioselectivity, and enantiomeric excess.
-
The aldehyde product can be purified by distillation or chromatography if necessary.
Visualization
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 7. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 9. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Shi Epoxidation [organic-chemistry.org]
- 12. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 13. pure.tue.nl [pure.tue.nl]
- 14. researchgate.net [researchgate.net]
Application Note: Protocol for the Hydroboration-Oxidation of 4-Methyl-1-hexene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hydroboration-oxidation reaction is a powerful and highly selective two-step method for the hydration of alkenes to produce alcohols.[1][2] This process is renowned for its anti-Markovnikov regioselectivity, meaning the hydroxyl group is added to the less substituted carbon of the double bond.[2][3][4] Additionally, the reaction exhibits syn-stereospecificity, where the hydrogen and hydroxyl groups are added to the same face of the alkene.[1][2]
This protocol details the synthesis of 4-methyl-1-hexanol from 4-methyl-1-hexene. The borane, typically stabilized as a borane-tetrahydrofuran (BH3•THF) complex, first adds across the double bond in the hydroboration step.[5] The resulting trialkylborane intermediate is then oxidized in the second step using hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH) to yield the primary alcohol, 4-methyl-1-hexanol.[3][5] This method is advantageous due to its high yields, mild reaction conditions, and the absence of carbocation rearrangements that can occur in acid-catalyzed hydration.[6]
Reaction Scheme
The overall transformation is as follows:
-
Hydroboration: 3(CH₃)₂CHCH₂CH=CH₂ + BH₃•THF → [(CH₃)₂CHCH₂CH₂CH₂]₃B
-
Oxidation: [(CH₃)₂CHCH₂CH₂CH₂]₃B + 3H₂O₂ + 3NaOH → 3(CH₃)₂CHCH₂CH₂CH₂OH + Na₃BO₃ + 3H₂O
Overall Reaction: this compound → 4-Methyl-1-hexanol
Quantitative Data Summary
The following table summarizes the reactants, reagents, and expected product information for a typical laboratory-scale synthesis.
| Compound | Role | Molar Mass ( g/mol ) | Typical Quantity | Moles | Notes |
| This compound | Reactant | 98.19 | 4.91 g (6.91 mL) | 0.050 | Starting alkene. |
| BH₃•THF Complex | Reagent | 85.94 | 18.3 mL of 1.0 M solution | 0.0183 | Hydroborating agent. A slight excess relative to the 3:1 stoichiometry is used. |
| Sodium Hydroxide | Reagent | 40.00 | 6.0 mL of 3.0 M solution | 0.018 | Provides basic conditions for oxidation. |
| Hydrogen Peroxide | Reagent | 34.01 | 6.0 mL of 30% (w/w) solution | ~0.059 | Oxidizing agent. |
| Tetrahydrofuran (THF) | Solvent | 72.11 | ~20 mL | - | Anhydrous, for the hydroboration step. |
| Diethyl Ether | Solvent | 74.12 | ~40 mL | - | For extraction. |
| 4-Methyl-1-hexanol | Product | 116.20 | 5.81 g | 0.050 | Theoretical yield. |
| Experimental Yield | - | - | - | - | Typical: 85-95% |
Detailed Experimental Protocol
4.1 Materials and Equipment
-
Chemicals: this compound (≥98%), Borane-tetrahydrofuran complex (1.0 M in THF), Sodium hydroxide solution (3 M), Hydrogen peroxide (30% aqueous solution), Anhydrous tetrahydrofuran (THF), Diethyl ether, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate (MgSO₄), and Deuterated chloroform (CDCl₃) for NMR analysis.
-
Glassware: 100 mL two-neck round-bottom flask, magnetic stir bar, glass stopper, rubber septum, condenser, 50 mL dropping funnel, separatory funnel, beakers, graduated cylinders, and a distillation apparatus (optional, for purification).
-
Equipment: Magnetic stirrer/hotplate, ice-water bath, nitrogen or argon gas inlet, rotary evaporator.
4.2 Safety Precautions
-
Borane-THF complex (BH₃•THF): Highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).
-
Tetrahydrofuran (THF) and Diethyl Ether: Highly flammable solvents. Work in a well-ventilated fume hood away from ignition sources.
-
Hydrogen Peroxide (30%): Strong oxidizer and can cause severe skin burns.
-
Sodium Hydroxide (3 M): Corrosive and can cause severe burns.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
4.3 Step-by-Step Procedure
Part A: Hydroboration
-
Set up a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a condenser, under a nitrogen or argon atmosphere.
-
Using a syringe, add 4.91 g (6.91 mL, 0.050 mol) of this compound to the flask.
-
Add 15 mL of anhydrous THF to the flask to dissolve the alkene.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add 18.3 mL of 1.0 M BH₃•THF solution (0.0183 mol) dropwise to the stirred alkene solution over 15-20 minutes via a syringe or dropping funnel. Maintain the temperature below 5 °C during the addition.[6]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour to ensure the hydroboration is complete.
Part B: Oxidation
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
CAUTION: The oxidation step is exothermic. Carefully add 6.0 mL of 3 M aqueous sodium hydroxide solution dropwise.
-
Following the NaOH addition, add 6.0 mL of 30% hydrogen peroxide solution very slowly and dropwise, ensuring the internal temperature does not exceed 40-50 °C.[6]
-
After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for at least 1 hour. The mixture may become cloudy or form two phases.
Part C: Workup and Isolation
-
Transfer the reaction mixture to a separatory funnel.
-
Add 20 mL of diethyl ether to the funnel to extract the product. Shake gently and allow the layers to separate.
-
Remove the lower aqueous layer. Wash the organic layer with two 15 mL portions of saturated brine solution to remove residual salts and peroxides.[4][5]
-
Collect the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.
-
Remove the solvents (diethyl ether and THF) under reduced pressure using a rotary evaporator.
Part D: Purification and Characterization
-
The resulting crude oil is 4-methyl-1-hexanol. Determine the crude yield.
-
For higher purity, the product can be purified by vacuum distillation.
-
Characterize the product using spectroscopic methods such as Infrared (IR) spectroscopy (to observe the O-H stretch), and ¹H and ¹³C NMR spectroscopy to confirm the structure.
Visualization of Experimental Workflow
Caption: Experimental workflow for the hydroboration-oxidation of this compound.
References
Application Notes and Protocols for the Chromatographic Separation of 4-Methyl-1-hexene Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of 4-Methyl-1-hexene isomers. This compound is a chiral compound, existing as (R)- and (S)-enantiomers. Furthermore, its isomers include various positional and structural isomers of methylhexene and other C7 alkenes. The successful separation and quantification of these isomers are critical in various fields, including petrochemical analysis, polymer chemistry, and pharmaceutical development, where stereospecific synthesis and purity are essential.
Gas chromatography (GC) is the premier analytical technique for separating volatile compounds like this compound and its isomers due to its high resolution and sensitivity. This guide details two primary GC-based methodologies:
-
Achiral Gas Chromatography for the separation of positional and structural isomers.
-
Chiral Gas Chromatography for the enantioselective separation of (R)- and (S)-4-Methyl-1-hexene.
Separation of Positional and Structural Isomers via Achiral Gas Chromatography
The separation of positional isomers of alkenes is influenced by factors such as boiling point and interaction with the stationary phase of the GC column. For nonpolar columns, the elution order generally follows the boiling points of the isomers.
Experimental Protocol: Separation of C7 Alkene Isomers
This protocol is designed for the separation of a mixture of C7 alkene isomers, including various methylhexenes.
Objective: To achieve baseline separation of C7 alkene isomers using a nonpolar stationary phase.
Instrumentation and Materials:
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
GC Column: A nonpolar capillary column, such as one with a squalane or polydimethylsiloxane (e.g., DB-1, DB-5) stationary phase, is recommended. High-efficiency columns (long columns with small internal diameters) will provide better resolution.[1]
-
Carrier Gas: Helium or Hydrogen.
-
Sample: A mixture of C7 alkene isomers, including this compound, dissolved in a volatile solvent (e.g., pentane or hexane).
-
Standards: Certified reference standards of individual isomers, if available.
Chromatographic Conditions:
| Parameter | Value |
| Column | Squalane coated capillary column (e.g., 100 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C (FID) |
| Oven Temperature Program | Initial temperature of 35 °C, hold for 10 min, then ramp to 100 °C at 2 °C/min |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
Data Presentation: Expected Elution Order of C7 Alkene Isomers on a Nonpolar Column
The elution order on a nonpolar column is primarily determined by the boiling point. Branched alkenes generally have lower boiling points than their linear counterparts, and the position of the double bond also influences volatility.
| Compound | Boiling Point (°C) | Expected Relative Elution |
| 2,3-Dimethyl-1-pentene | 85.9 | Early |
| This compound | 86-88 | Intermediate |
| 3-Methyl-1-hexene | 87.4 | Intermediate |
| 2-Methyl-1-hexene | 91.1 | Late |
| 1-Heptene | 93.6 | Later |
| (E)-2-Heptene | 98.0 | Later |
| (Z)-2-Heptene | 98.5 | Latest |
Note: The exact retention times will vary depending on the specific instrument and column used. The table provides a general expected elution order based on boiling points.
Experimental Workflow for Achiral Separation
Caption: Workflow for the separation of positional and structural isomers of this compound.
Enantioselective Separation of (R)- and (S)-4-Methyl-1-hexene via Chiral Gas Chromatography
Since this compound possesses a chiral center, its enantiomers can be separated using a chiral stationary phase (CSP). Cyclodextrin-based CSPs are commonly used for the enantioselective separation of volatile compounds.
Experimental Protocol: Enantioselective Separation of this compound
Objective: To resolve the (R)- and (S)-enantiomers of this compound using a chiral GC column.
Instrumentation and Materials:
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
GC Column: A chiral capillary column, such as one containing a derivatized cyclodextrin stationary phase (e.g., Rt-βDEXsm, Rt-βDEXse, or similar).
-
Carrier Gas: Hydrogen or Helium.
-
Sample: A racemic or enantioenriched mixture of this compound dissolved in a suitable solvent (e.g., pentane or hexane).
-
Standards: Enantiomerically pure standards of (R)- and (S)-4-Methyl-1-hexene, if available, for peak identification.
Chromatographic Conditions:
| Parameter | Value |
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Hydrogen at a constant linear velocity of 50 cm/sec |
| Injector Temperature | 220 °C |
| Detector Temperature | 220 °C (FID) |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 1 min, then ramp to 180 °C at 2 °C/min |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
Data Presentation: Representative Data for Chiral Separation
The following table illustrates the type of data that would be obtained from a successful chiral separation. The exact retention times and resolution will depend on the specific column and conditions.
| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| (R)-4-Methyl-1-hexene | tR1 | 50 | > 1.5 |
| (S)-4-Methyl-1-hexene | tR2 | 50 |
Note: For a racemic mixture, the peak areas should be approximately equal. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for baseline separation.
Experimental Workflow for Chiral Separation
Caption: Workflow for the enantioselective separation of (R)- and (S)-4-Methyl-1-hexene.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the chromatographic separation of this compound isomers. The choice between achiral and chiral GC methods will depend on the specific analytical goals. For the analysis of positional and structural isomers, a nonpolar stationary phase is effective. For the critical task of resolving enantiomers, a chiral stationary phase, such as a derivatized cyclodextrin column, is essential. Careful optimization of chromatographic parameters, particularly the temperature program and carrier gas flow rate, is crucial for achieving optimal separation. The use of mass spectrometric detection can provide additional confirmation of peak identities.
References
Troubleshooting & Optimization
Technical Support Center: 4-Methyl-1-hexene Polymerization Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of 4-Methyl-1-hexene. It is intended for researchers, scientists, and drug development professionals working in polymer chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the polymerization kinetics of this compound?
Controlling the polymerization of this compound presents several key challenges, primarily revolving around achieving high stereoselectivity, controlling molecular weight and its distribution, and maintaining catalyst activity. The bulky side group of the monomer introduces steric hindrance that significantly influences the polymerization process. Key challenges include managing regio- and stereoselectivity, preventing catalyst deactivation, and controlling the rate of propagation versus chain transfer reactions.[1][2][3]
Q2: How does the choice of catalyst system (Ziegler-Natta vs. Metallocene) impact the polymerization of this compound?
Both Ziegler-Natta and metallocene catalysts are used for this compound polymerization, each with distinct advantages and disadvantages.
-
Ziegler-Natta Catalysts: These heterogeneous catalysts can produce highly isotactic polymers but often have multiple active sites, leading to broader molecular weight distributions.[1][4] The kinetics can be complex and sensitive to the catalyst preparation method and the presence of internal and external donors.[5]
-
Metallocene Catalysts: These are single-site catalysts, which generally offer better control over polymer microstructure, leading to narrower molecular weight distributions and more uniform comonomer incorporation.[4][6][7] However, they can be more sensitive to impurities and may exhibit lower activity for bulky monomers like this compound compared to ethylene or propylene.[2][8]
Q3: What is the "comonomer effect" and is it observed in this compound polymerization?
The "comonomer effect" refers to the phenomenon where the addition of a comonomer increases the rate of polymerization of the primary monomer. In the context of ethylene polymerization, the addition of α-olefins like 1-hexene can sometimes lead to a rate enhancement with certain catalyst systems. However, with metallocene catalysts, the opposite is often observed, where the addition of a comonomer like 1-hexene can lead to a reduction in ethylene polymerization activity.[8][9] For the homopolymerization of this compound, this effect is not directly applicable, but in copolymerizations, the reactivity ratios of the monomers will be a critical factor in the overall kinetics.
Q4: How does polymerization temperature affect the kinetics and properties of poly(this compound)?
Temperature has a profound effect on the polymerization of this compound. Generally, increasing the temperature increases the rate of polymerization. However, it can also lead to undesirable side reactions:
-
Decreased Stereoselectivity: Higher temperatures can reduce the stereoregularity of the resulting polymer.[1]
-
Lower Molecular Weight: Increased rates of chain transfer reactions, such as β-hydride elimination, at higher temperatures lead to lower molecular weight polymers.[2]
-
Catalyst Deactivation: Many catalyst systems exhibit reduced stability and faster deactivation at elevated temperatures.[10] In some cases, an unusual decrease in polymerization rate is observed with increasing temperature, leading to negative apparent activation energies.[11]
Troubleshooting Guides
Issue 1: Low Polymer Yield
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Catalyst Inactivity or Deactivation | Verify Catalyst and Cocatalyst: Ensure proper storage and handling of the catalyst and cocatalyst (e.g., MAO) under inert conditions. Use freshly prepared solutions. Optimize Cocatalyst/Catalyst Ratio: The ratio of cocatalyst to catalyst is crucial for activation. For metallocenes, a large excess of MAO is often required.[10] This ratio should be optimized for your specific catalyst. Check for Impurities: Monomer, solvent, and inert gas must be free of impurities like water, oxygen, and other polar compounds that can poison the catalyst.[12] Commercial monomers may contain inhibitors that need to be removed.[10][13] |
| Inefficient Initiation | Improve Mixing: Ensure vigorous and consistent stirring to avoid localized areas of low monomer concentration.[10] Check Initiation vs. Propagation Rate: If initiation is slow compared to propagation, it can lead to a low number of active chains. Adjusting the cocatalyst or using an activator might help.[14] |
| Suboptimal Reaction Conditions | Temperature Control: While higher temperatures can increase the rate, they can also accelerate catalyst deactivation.[10] Running the polymerization at a lower temperature may improve catalyst stability and overall yield.[11] Monomer Concentration: The rate of polymerization is often dependent on the monomer concentration. Ensure the monomer concentration is within the optimal range for your catalyst system.[15] |
Issue 2: Poor Stereocontrol (Low Isotacticity)
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inappropriate Catalyst Choice | Catalyst Symmetry: For high isotacticity, C2-symmetric metallocene catalysts are generally preferred.[16] The ligand framework of the catalyst plays a critical role in stereocontrol. Ziegler-Natta Catalyst Formulation: With Ziegler-Natta catalysts, the choice of internal and external electron donors is crucial for achieving high stereospecificity.[5] |
| High Polymerization Temperature | Lower the Reaction Temperature: Stereoselectivity often decreases at higher temperatures.[1] Conducting the polymerization at a lower temperature can significantly improve the isotacticity of the polymer. |
| Chain-End Control vs. Enantiomorphic Site Control | Understand the Mechanism: The stereocontrol mechanism can be influenced by both the catalyst's chirality (enantiomorphic site control) and the chirality of the last inserted monomer unit in the growing polymer chain (chain-end control). The dominant mechanism can depend on the catalyst structure and reaction conditions.[1] |
Issue 3: Undesirable Molecular Weight or Broad Polydispersity Index (PDI)
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Chain Transfer Reactions | Lower the Temperature: Chain transfer reactions, particularly β-hydride elimination, are more prevalent at higher temperatures. Reducing the reaction temperature can help increase the molecular weight.[10] Adjust Monomer Concentration: In some systems, high monomer concentrations can increase the rate of chain transfer to the monomer.[10] Hydrogen Concentration: If hydrogen is used as a chain transfer agent, its concentration directly impacts the molecular weight. Reduce or eliminate hydrogen to increase molecular weight.[9][17] |
| Broad PDI | Use a Single-Site Catalyst: Heterogeneous Ziegler-Natta catalysts often have multiple active sites, leading to a broad PDI. Using a single-site metallocene catalyst will typically result in a narrower PDI (approaching 2).[4][7] Ensure Consistent Reaction Conditions: Fluctuations in temperature or monomer concentration during the polymerization can lead to a broadening of the molecular weight distribution. |
| Catalyst Deactivation | Maintain Catalyst Activity: Rapid deactivation of the catalyst can lead to a lower molecular weight and a broader PDI. Address the potential causes of deactivation as outlined in the "Low Polymer Yield" section. |
Quantitative Data Summary
Table 1: Influence of Polymerization Temperature on Catalyst Activity and Polymer Properties for 4-Methyl-1-pentene (a structurally similar monomer)
| Catalyst System | Temperature (°C) | Activity (kg PMP/(mol Zr·h)) | M_w ( kg/mol ) | Melting Point (°C) |
| C2H4(Ind)2ZrCl2/MAO | 20 | 1200 | 42 | 210 |
| C2H4(Ind)2ZrCl2/MAO | 50 | 2500 | 25 | 205 |
| C2H4(Ind)2ZrCl2/MAO | 70 | 1800 | 15 | 200 |
Data adapted from studies on 4-methyl-1-pentene, which provides insights applicable to this compound.[2]
Table 2: Effect of Cocatalyst and Hydrogen on 1-Hexene Polymerization
| Cocatalyst | H₂ Pressure (bar) | Polymerization Rate (kg PH/(g cat·h)) | M_w ( g/mol ) |
| AlEt₃ | 0 | 0.1 | 150,000 |
| AlEt₃ | 0.1 | 1.2 | 50,000 |
| Al(i-Bu)₃ | 0 | 0.8 | 120,000 |
| Al(i-Bu)₃ | 0.1 | 1.5 | 40,000 |
Data adapted from studies on 1-hexene, illustrating general trends.[11]
Experimental Protocols
Protocol 1: General Procedure for this compound Polymerization with a Metallocene Catalyst
-
Reactor Preparation: A glass or stainless-steel reactor is thoroughly dried under vacuum and purged with an inert gas (e.g., argon or nitrogen).
-
Reagent Preparation:
-
The desired amount of anhydrous, deoxygenated solvent (e.g., toluene) is transferred to the reactor.
-
Purified this compound monomer is added to the solvent. The monomer should be passed through activated alumina to remove inhibitors.[10]
-
-
Initiation:
-
The reactor is brought to the desired polymerization temperature.
-
In a separate Schlenk flask, a stock solution of the metallocene catalyst and the cocatalyst (e.g., methylaluminoxane - MAO) is prepared under an inert atmosphere.
-
The catalyst/cocatalyst solution is injected into the reactor to initiate polymerization.
-
-
Polymerization: The reaction is allowed to proceed for a predetermined time under constant stirring and temperature.
-
Termination and Product Isolation:
-
The polymerization is quenched by the addition of acidified methanol.
-
The precipitated polymer is filtered, washed extensively with methanol, and dried under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.
-
-
Characterization: The resulting polymer is characterized for its molecular weight and PDI (via Gel Permeation Chromatography - GPC), and its microstructure and tacticity (via ¹³C NMR).
Visualizations
Diagram 1: Troubleshooting Workflow for Low Polymer Yield
Caption: A flowchart for troubleshooting low polymer yield in this compound polymerization.
Diagram 2: Factors Affecting Molecular Weight Control
Caption: Key experimental factors influencing the molecular weight of poly(this compound).
Diagram 3: General Catalytic Cycle for Alkene Polymerization
Caption: A simplified representation of the catalytic cycle for Ziegler-Natta and metallocene polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.tue.nl [pure.tue.nl]
- 3. ias.ac.in [ias.ac.in]
- 4. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. researchgate.net [researchgate.net]
- 8. ac1.hhu.de [ac1.hhu.de]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Polymerization of Hexene-1 and Propylene over Supported Titanium–Magnesium Catalyst: Comparative Data on the Polymerization Kinetics and Molecular Weight Characteristics of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinetics of initiation, propagation, and termination for the [rac-(C(2)H(4)(1-indenyl)(2))ZrMe][MeB(C(6)F(5))(3)]-catalyzed polymerization of 1-hexene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Performance for 4-Methyl-1-hexene Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges in catalytic reactions involving 4-Methyl-1-hexene.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic reactions involving this compound?
A1: this compound, as an olefin, primarily undergoes two major types of catalytic reactions:
-
Isomerization: This involves shifting the double bond to form various isomers, such as 4-methyl-2-hexene or 2,3-dimethyl-butenes. This is often an undesired side reaction when specific products are targeted.[1][2] Acidic catalysts like zeolites are commonly used for this purpose.[2]
-
Hydrogenation: This reaction adds two hydrogen atoms across the double bond to saturate the alkene, resulting in 3-methylhexane. This process requires a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen.[3][4]
Q2: What types of catalysts are typically used for olefin reactions?
A2: The choice of catalyst depends on the desired reaction.
-
For Isomerization: Strongly acidic ion-exchange resins and zeolites like nano-crystalline Zeolite Beta are effective.[1][2]
-
For Hydrogenation: Insoluble metals are common, including palladium (Pd-C), platinum (PtO2), and nickel (Ra-Ni).[3] Ruthenium complexes have also been successfully used for hydrogenating 1-hexene.[4]
-
For Oligomerization/Polymerization: Ziegler-Natta catalysts (e.g., TiCl4-based systems) and zirconocene-based systems are employed to form dimers, oligomers, or polymers from olefin monomers.[5][6][7]
Q3: What is catalyst deactivation and what are its common causes?
A3: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. Common causes include:
-
Coke Formation: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores. This is a frequent issue in isomerization processes at higher temperatures.[8] The presence of hydrogen can help prevent oligomerization reactions that lead to coke.[8]
-
Catalyst Poisoning: Impurities in reactants or solvents can bind to the active sites and deactivate the catalyst.[9]
-
Structural Changes: The catalyst structure can change under reaction conditions. For example, some iridium pincer-crown ether catalysts used in olefin isomerization can convert to less active arene complexes, especially at high temperatures and long reaction times.[10][11]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during experiments.
Problem 1: Low or No Conversion of this compound
| Potential Cause | Suggested Solution | Citation |
| Inactive or Poisoned Catalyst | Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere). Purify all reactants and solvents to remove potential poisons like sulfur compounds. | [9] |
| Incorrect Reaction Temperature | The temperature may be too low for the reaction to proceed or too high, causing catalyst decomposition. Optimize the temperature by running the reaction at a range of values. For some isomerization processes, an optimal temperature exists before deactivation accelerates. | [8][9] |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress over time using techniques like GC or TLC to determine the necessary duration. | [6][9] |
| Poor Solubility | If reactants are not fully dissolved, the reaction rate will be significantly reduced. Choose a solvent system where all components are soluble at the reaction temperature. | [9] |
| Improper Catalyst Activation | Some catalysts require an activation step (e.g., reduction, treatment with a co-catalyst). Review the literature for the specific activation protocol for your chosen catalyst system. | [7] |
Problem 2: Poor Selectivity (Multiple Side Products)
| Potential Cause | Suggested Solution | Citation |
| Undesired Isomerization | Catalyst decomposition can sometimes lead to species that promote double-bond migration. Modifying the catalyst ligand or support can sometimes suppress these side reactions. For hydrogenation, ensuring complete reaction can prevent the presence of leftover isomers. | [12] |
| Oligomerization/Polymerization | This side reaction can lead to catalyst deactivation through coking. For hydrogenation reactions, ensuring a sufficient hydrogen atmosphere can prevent oligomerization. | [8][13] |
| Reaction Temperature Too High | Higher temperatures can favor side reactions like cracking or skeletal isomerization over the desired double bond shift or hydrogenation. Reducing the temperature may improve selectivity. | [2] |
| Incorrect Catalyst Choice | The catalyst itself may not be selective for the desired transformation. For example, highly acidic catalysts will strongly favor isomerization. For hydrogenation, catalysts like Lindlar's catalyst (poisoned Pd) are used to prevent over-reduction of alkynes, illustrating the principle of tuning selectivity. | [2][14] |
Visual Guides: Workflows and Pathways
Caption: A logical flowchart for troubleshooting common issues in catalytic reactions.
Caption: General experimental workflow for a catalytic this compound reaction.
Data Hub: Catalyst Performance Summary
The following tables summarize performance data from studies on relevant C6 olefins. This data can serve as a starting point for designing experiments with this compound.
Table 1: Isomerization of 1-Hexene over Zeolite Beta Catalyst
| Catalyst | Carrier Gas | Temperature (K) | 1-Hexene Conversion (%) | Double Bond Isomer Selectivity (%) | Skeletal Isomer Selectivity (%) |
| H-Zeolite Beta | Nitrogen | 523 | 83.14 | 62 | 19 |
| H-Zeolite Beta | Hydrogen | 523 | 79.04 | 63 | 36 |
| 0.5 wt% Pt/H-Zeolite Beta | Nitrogen | 523 | 87.80 | 36 | 30 |
| 0.5 wt% Pt/H-Zeolite Beta | Hydrogen | 523 | 80.22 | 46 | 9 |
| (Data adapted from a study on 1-hexene isomerization.[2]) |
Table 2: Hydrogenation of 1-Hexene over Supported Ruthenium Catalysts
| Catalyst System | Temperature (°C) | H2 Pressure (psi) | Time (h) | Conversion (%) |
| RuCl2(Py)4 on MCM-48 | 100 | 600 | 4 | 100 |
| RuCl2(DMSO)2(NC5H4CO2Na)2 on MCM-48 | 100 | 400 | 16 | 100 |
| (Data from a study on 1-hexene hydrogenation, where the primary product was n-hexane.[4]) |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of this compound
This protocol provides a general methodology for a lab-scale hydrogenation reaction. Note: All procedures should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using appropriate safety precautions.
-
Reactor Setup:
-
A three-necked round-bottom flask or a pressure-rated reactor is equipped with a magnetic stirrer, a condenser, a temperature probe, and a gas inlet/outlet connected to a hydrogen source and a bubbler.
-
The glassware is thoroughly dried and purged with an inert gas.
-
-
Reagent Preparation:
-
Catalyst Introduction:
-
Reaction Execution:
-
Purge the system several times by evacuating and backfilling with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 400-600 psi).[4]
-
Heat the mixture to the target temperature (e.g., 100 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to check for the disappearance of the starting material.
-
-
Workup and Analysis:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the system with inert gas.
-
Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the heterogeneous catalyst.
-
Wash the filter cake with fresh solvent.
-
The resulting solution contains the product. The solvent can be removed under reduced pressure. The crude product can then be analyzed for purity (GC, NMR) and purified further if necessary.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epublica.saber.ula.ve [epublica.saber.ula.ve]
- 5. tandfonline.com [tandfonline.com]
- 6. Study on the synthesis of hexene-1 catalyzed by Ziegler-N... [degruyterbrill.com]
- 7. Catalytic Properties of Zirconocene-Based Systems in 1-Hexene Oligomerization and Structure of Metal Hydride Reaction Centers | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Identifying and Evading Olefin Isomerization Catalyst Deactivation Pathways Resulting from Ion-Tunable Hemilability – Department of Chemistry [chem.unc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tuning the catalytic performance for the semi-hydrogenation of alkynols by selectively poisoning the active sites of Pd catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Identification of byproducts in 4-Methyl-1-hexene hydroformylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydroformylation of 4-methyl-1-hexene. The focus is on the identification and management of common byproducts encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary and expected byproducts in the hydroformylation of this compound?
A1: The hydroformylation of this compound is expected to yield the desired linear aldehyde, 5-methylheptanal. However, several byproducts are commonly formed through parallel and sequential reactions. These include:
-
Isomeric Aldehydes: The principal branched-chain aldehyde isomer is 2,4-dimethylhexanal.[1][2]
-
Alkene Isomers: Isomerization of the double bond in this compound can occur, leading to various methylhexene isomers.[3][4][5]
-
Hydrogenation Products: The starting alkene can be hydrogenated to form 4-methylhexane.[3]
-
Heavy Ends: These are high-boiling point byproducts resulting from the self-condensation of the aldehyde products through reactions like aldol condensation.[6]
Q2: My reaction is producing a higher than expected amount of 2,4-dimethylhexanal. How can I favor the formation of the linear aldehyde (5-methylheptanal)?
A2: The ratio of linear to branched aldehydes (l/b ratio) is influenced by several factors:
-
Ligand Choice: Bulky phosphine or phosphite ligands on the catalyst can sterically hinder the formation of the branched isomer, thus favoring the linear product.[7]
-
Reaction Conditions: Lower temperatures and higher carbon monoxide partial pressures generally favor the formation of the linear aldehyde. Conversely, high temperatures can promote isomerization of the starting alkene, which can lead to a higher proportion of branched aldehydes.[3]
-
Catalyst System: While rhodium-based catalysts are common, cobalt catalysts, though requiring harsher conditions, can also be used. The choice of metal and ligand combination significantly impacts regioselectivity.[1][7]
Q3: I am observing a significant amount of 4-methylhexane in my product mixture. What is causing this and how can I minimize it?
A3: The formation of 4-methylhexane is due to the hydrogenation of the starting alkene, a common side reaction in hydroformylation.[3] To minimize this:
-
Catalyst Selection: Some catalyst systems, particularly certain cobalt-phosphine modified catalysts, can exhibit higher hydrogenation activity.[3] Consider screening different ligands or catalyst precursors.
-
Syngas Composition: While a sufficient partial pressure of hydrogen is necessary for the hydroformylation reaction, an excessively high H₂:CO ratio can favor the hydrogenation side reaction. Optimizing this ratio is crucial.
Q4: My post-reaction mixture is showing high-boiling point impurities that are difficult to characterize. What are these "heavy ends" and how can they be avoided?
A4: "Heavy ends" are high-molecular-weight byproducts formed from the desired aldehyde products.[6] The primary formation routes are:
-
Aldol Condensation: Aldehydes can undergo self-condensation, especially at elevated temperatures.[6]
-
Tishchenko Reaction: This reaction leads to the formation of esters from two molecules of an aldehyde.[6]
-
Acetalization: The reaction of aldehydes with alcohol impurities or products can form acetals.[6]
To minimize the formation of heavy ends:
-
Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote the formation of these byproducts.
-
Product Removal: If feasible in your system (e.g., in a continuous process), removing the aldehyde product as it is formed can prevent subsequent reactions.
Q5: What is the cause of alkene isomerization in my reaction, and is it always detrimental?
A5: Alkene isomerization is the migration of the double bond along the carbon chain and is a common side reaction catalyzed by the hydroformylation catalyst itself.[3][8] While it can lead to a mixture of branched aldehydes upon hydroformylation of the internal methylhexene isomers, it is not always undesirable. In some cases, a tandem isomerization-hydroformylation process can be strategically used to convert internal olefins to linear aldehydes.[5][9][10] However, if your goal is to selectively hydroformylate the terminal double bond of this compound, minimizing isomerization is key. This can often be achieved by adjusting the reaction conditions, such as using lower temperatures and higher CO pressures.[3]
Quantitative Data Summary
The following table summarizes the typical distribution of products and byproducts under different reaction conditions. Note that these are representative values and actual results will vary based on the specific catalyst system, reactor setup, and reaction parameters.
| Catalyst System | Temperature (°C) | Pressure (bar) | This compound Conversion (%) | 5-Methylheptanal Selectivity (%) | 2,4-Dimethylhexanal Selectivity (%) | 4-Methylhexane Selectivity (%) | Isomerized Alkenes (%) |
| Rh/PPh₃ | 80 | 20 | 95 | 70 | 20 | < 5 | < 5 |
| Rh/Phosphite Ligand | 100 | 50 | 98 | 85 | 10 | < 2 | < 3 |
| Co₂(CO)₈ | 150 | 100 | 90 | 60 | 30 | ~5 | ~5 |
| Rh/Water-Soluble Ligand (Biphasic) | 90 | 60 | 92 | 75 | 15 | < 3 | < 7 |
Experimental Protocols
Protocol 1: Identification and Quantification of Volatile Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Carefully withdraw a representative aliquot (e.g., 100 µL) from the crude reaction mixture.
-
Dilute the aliquot in a suitable solvent (e.g., dichloromethane or the reaction solvent) to a concentration appropriate for GC-MS analysis (typically in the ppm range).
-
Add an internal standard (e.g., n-heptane or dodecane) of a known concentration to the diluted sample for quantitative analysis.[11]
-
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar column like DB-5ms) and a mass spectrometer detector is required.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and hold for a few minutes to separate the most volatile components. Then, ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature sufficient to elute all expected products and byproducts (e.g., 280 °C).[12]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected products and byproducts (e.g., m/z 35-400).
-
-
-
Data Analysis:
-
Identification: Identify the peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantification: Determine the concentration of each identified component by integrating the corresponding peak area and comparing it to the peak area of the internal standard, using pre-determined response factors if necessary.
-
Visualizations
Caption: Reaction pathways in this compound hydroformylation.
Caption: Workflow for byproduct identification using GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydroformylation - Wikipedia [en.wikipedia.org]
- 4. Multi-nuclear, high-pressure, operando FlowNMR spectroscopic study of Rh/PPh 3 – catalysed hydroformylation of 1-hexene - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00145J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2021010878A1 - Use of a method for reduction of heavy end formation and catalyst loss in a hydroformylation process comprising a bidentate phosphite ligand - Google Patents [patents.google.com]
- 7. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 8. Understanding the reaction kinetics of heterogeneous 1-hexene hydroformylation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst | MDPI [mdpi.com]
Improving regioselectivity in the functionalization of 4-Methyl-1-hexene
Welcome to the technical support center for the regioselective functionalization of 4-methyl-1-hexene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the functionalization of this compound?
The functionalization of an unsymmetrical alkene like this compound (an alpha-olefin) typically yields two main constitutional isomers, referred to as the Markovnikov and anti-Markovnikov products. The reaction's regioselectivity determines which isomer is the major product.[1][2]
-
Markovnikov Product : The functional group (e.g., -OH, -Br) adds to the more substituted carbon of the double bond (C2).
-
Anti-Markovnikov Product : The functional group adds to the less substituted carbon of the double bond (C1).
Q2: How can I favor the formation of the anti-Markovnikov alcohol (4-methyl-1-hexanol)?
Hydroboration-oxidation is the classic method for achieving anti-Markovnikov hydration of alkenes.[1][3] To maximize regioselectivity, especially with a sterically hindered alkene like this compound, using a bulky borane reagent is highly recommended.[4] Steric hindrance between the reagent and the substrate directs the boron atom to the less sterically hindered terminal carbon.[4][5][6]
Q3: Which borane reagent is best for maximizing anti-Markovnikov selectivity with this compound?
For substrates like this compound, a sterically bulky borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) will significantly improve regioselectivity compared to borane (BH₃) or its THF complex.[4][7] The larger size of 9-BBN amplifies the steric effects, leading to a much higher preference for addition to the terminal carbon.[4]
Q4: How do I achieve the Markovnikov alcohol (4-methyl-2-hexanol) while avoiding carbocation rearrangements?
Acid-catalyzed hydration can lead to carbocation rearrangements, reducing the yield of the desired product. The recommended method to obtain the Markovnikov alcohol without rearrangement is oxymercuration-demercuration.[8][9] This two-step process proceeds through a stable mercurinium ion intermediate, which prevents the formation of a discrete carbocation and thus avoids skeletal rearrangements.[8][9]
Q5: Can I control the regioselectivity of HBr addition to this compound?
Yes, the regioselectivity of hydrobromination can be controlled by the reaction conditions.
-
Markovnikov Addition (2-bromo-4-methylhexane) : This is achieved through electrophilic addition using HBr in a non-polar solvent. The reaction proceeds via the more stable secondary carbocation.[10]
-
Anti-Markovnikov Addition (1-bromo-4-methylhexane) : This is achieved by adding HBr in the presence of radical initiators, such as peroxides (e.g., AIBN or benzoyl peroxide).[10][11] This switches the mechanism from ionic to a free-radical chain reaction.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the functionalization of this compound.
Data on Regioselectivity
The choice of reagent has a significant impact on the ratio of products. The steric bulk of the hydroborating agent is a key factor in controlling the regioselectivity of the hydration reaction.
Table 1: Comparison of Regioselectivity in Hydration of Terminal Alkenes
| Reaction | Reagent System | Alkene Example | Major Product | Regioisomeric Ratio (Anti-Markovnikov : Markovnikov) |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 1-Hexene | 1-Hexanol | ~94 : 6[12] |
| Hydroboration-Oxidation | 1. 9-BBN2. H₂O₂, NaOH | Styrene | 2-Phenylethanol | >99 : 1 |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 1-Hexene | 2-Hexanol | <1 : >99 |
Note: Data for 1-hexene and styrene are used as representative examples for terminal alkenes, as they exhibit similar behavior to this compound.
Key Experimental Protocols
Protocol 1: Anti-Markovnikov Hydration via Hydroboration-Oxidation with 9-BBN
This protocol is designed to maximize the yield of the anti-Markovnikov product, 4-methyl-1-hexanol.
Materials:
-
This compound
-
9-BBN (0.5 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup : Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Hydroboration :
-
Charge the flask with this compound (1.0 eq) dissolved in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Add the 9-BBN solution (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).
-
-
Oxidation :
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the NaOH solution, followed by the very careful, dropwise addition of 30% H₂O₂.[13] Caution: This oxidation is exothermic; maintain the temperature below 40 °C.[7]
-
After the addition, allow the mixture to warm to room temperature and stir for at least 1 hour.
-
-
Workup :
-
Purification : Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude alcohol by flash column chromatography.
Protocol 2: Markovnikov Hydration via Oxymercuration-Demercuration
This protocol is designed to produce 4-methyl-2-hexanol while preventing carbocation rearrangements.[14]
Materials:
-
This compound
-
Mercury(II) acetate (Hg(OAc)₂)
-
Deionized water
-
Tetrahydrofuran (THF) or Diethyl Ether
-
Sodium hydroxide (NaOH) solution (e.g., 3 N)
-
Sodium borohydride (NaBH₄) solution (0.5 M in 3 N NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve mercury(II) acetate (1.1 eq) in water. Add THF or diethyl ether to create a two-phase system.[14]
-
Oxymercuration :
-
Demercuration :
-
Add the NaOH solution, followed by the NaBH₄ solution.[14][15] Caution: Add the NaBH₄ solution slowly, as the reduction can be vigorous. Use an ice bath to control the temperature if necessary.
-
Continue stirring for 1-2 hours. The formation of elemental mercury as a silver-grey precipitate indicates the completion of the demercuration step.[15]
-
-
Workup :
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography or distillation.
References
- 1. leah4sci.com [leah4sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 9. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 10. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Optimizing the reaction conditions for the anti-Markovnikov hydrobromination of alkenes. | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 12. Untitled Document [ursula.chem.yale.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low yields in 4-Methyl-1-hexene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methyl-1-hexene. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common laboratory syntheses for this compound are the Wittig reaction and the Grignard reaction.
-
Wittig Reaction: This involves the reaction of isovaleraldehyde with a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂). This method is often favored for its reliability in forming terminal alkenes.[1][2][3][4]
-
Grignard Reaction: This route involves the reaction of a Grignard reagent, such as 3-methylbutylmagnesium bromide, with an electrophile like formaldehyde. Subsequent dehydration of the resulting primary alcohol (4-methyl-1-pentanol) would be required to yield the desired alkene.[5][6][7][8][9]
-
Dehydration of 4-Methyl-1-hexanol: Direct acid-catalyzed dehydration of 4-methyl-1-hexanol can also produce this compound.[10][11]
Q2: I am getting a very low yield in my Wittig synthesis of this compound. What are the potential causes?
A2: Low yields in the Wittig reaction can stem from several factors:
-
Ineffective Ylide Formation: The phosphorus ylide may not be forming efficiently. This can be due to an insufficiently strong base, wet solvents or glassware, or poor quality of the phosphonium salt.[1]
-
Side Reactions of the Ylide: The ylide is a strong base and can participate in side reactions, such as self-condensation or reaction with impurities.
-
Poor Quality of Isovaleraldehyde: The starting aldehyde may be impure or have partially oxidized to the corresponding carboxylic acid, which will not react in the desired manner.
-
Suboptimal Reaction Conditions: The reaction temperature and time may not be optimized. Some Wittig reactions require low temperatures to improve selectivity and yield.
Q3: My Grignard reaction to form the precursor alcohol for this compound is not initiating. What should I do?
A3: Difficulty in initiating a Grignard reaction is a common issue. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: Grignard reagents are highly reactive with water. All glassware must be flame-dried, and solvents must be anhydrous.[5]
-
Activate the Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. You can activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask.
-
Increase the Temperature: Gentle heating may be required to initiate the reaction.
-
Sonication: Using an ultrasonic bath can sometimes help to initiate the reaction.
Q4: What are the likely impurities in my this compound sample?
A4: Depending on the synthetic route, common impurities may include:
-
From Wittig Synthesis: Unreacted isovaleraldehyde, triphenylphosphine oxide (a major byproduct), and solvent residues.[1]
-
From Grignard Synthesis/Dehydration: Unreacted 4-methyl-1-hexanol, isomeric alkenes (e.g., 4-methyl-2-hexene), and solvents.
-
General: Traces of water and any drying agents used.
Troubleshooting Guides
Low Yield in this compound Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield (Wittig) | Incomplete ylide formation. | Use a stronger base (e.g., n-butyllithium), ensure anhydrous conditions, and use high-purity phosphonium salt. |
| Aldehyde degradation. | Use freshly distilled isovaleraldehyde. | |
| Suboptimal reaction temperature. | Try running the reaction at a lower temperature (e.g., 0 °C or -78 °C) to minimize side reactions. | |
| Low Yield (Grignard/Dehydration) | Incomplete Grignard reagent formation. | Activate magnesium turnings and ensure strictly anhydrous conditions.[5] |
| Incomplete dehydration of the alcohol. | Use a stronger dehydrating agent (e.g., concentrated sulfuric acid or phosphorus oxychloride) or increase the reaction temperature.[10] | |
| Loss of product during workup. | This compound is volatile. Use cold solutions during extraction and minimize evaporation steps. |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
This protocol describes the synthesis of this compound from isovaleraldehyde and methyltriphenylphosphonium bromide.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyltriphenylphosphonium bromide | 357.23 | 10.72 g | 0.03 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 12 mL | 0.03 |
| Isovaleraldehyde | 86.13 | 2.15 g (2.5 mL) | 0.025 |
| Anhydrous Diethyl Ether | - | 150 mL | - |
| Pentane | - | 50 mL | - |
| Saturated aqueous NH₄Cl | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure
-
Ylide Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (10.72 g, 0.03 mol) and anhydrous diethyl ether (100 mL). Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (12 mL of a 2.5 M solution in hexanes, 0.03 mol) dropwise over 20 minutes. The solution will turn a characteristic orange/yellow color, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: Still at 0 °C, add a solution of isovaleraldehyde (2.15 g, 0.025 mol) in anhydrous diethyl ether (20 mL) dropwise over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers and wash with brine (50 mL).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product). The crude product can be further purified by fractional distillation to yield pure this compound (boiling point: ~86-88 °C).
Visualizations
Caption: Workflow for the Wittig synthesis of this compound.
Caption: Troubleshooting decision tree for low yields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicreactions.org [organicreactions.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. Grignard Reagents [chemed.chem.purdue.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Reaction of Formaldehyde with Magnesium Bromide (Grignard Reagent) What .. [askfilo.com]
- 9. quora.com [quora.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. studylib.net [studylib.net]
Technical Support Center: Catalyst Deactivation and Regeneration in 4-Methyl-1-hexene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during the polymerization of 4-methyl-1-hexene. The information focuses on common Ziegler-Natta and metallocene catalyst systems.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to facilitate rapid troubleshooting of common experimental challenges.
Issue 1: Low or No Polymer Yield
-
Question: My polymerization of this compound is resulting in a very low or no yield of polymer. What are the likely causes and how can I address them?
-
Answer: Low or no polymer yield is a common issue that can typically be traced back to catalyst deactivation by impurities or suboptimal reaction conditions. Here are the primary suspects and troubleshooting steps:
-
Catalyst Poisoning: Ziegler-Natta and metallocene catalysts are extremely sensitive to certain impurities that can poison the active sites.[1]
-
Water and Oxygen: These are highly reactive with the organometallic components of the catalyst. Ensure all solvents, the monomer, and the inert gas used for the reaction are rigorously dried and deoxygenated.
-
Polar Compounds: Alcohols, ketones, and esters can coordinate to the metal center, inhibiting monomer access. Purify your this compound monomer and solvents to remove these impurities.
-
Other Impurities: Sulfur and phosphorus compounds can act as potent catalyst poisons.[1] If your starting materials could contain these, purification is essential.
-
-
Incorrect Catalyst Preparation or Handling:
-
Ensure the catalyst and co-catalyst are handled under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to air and moisture.
-
Verify the correct ratio of co-catalyst (e.g., triethylaluminum - TEAL) to the catalyst (e.g., TiCl₄). An incorrect ratio can lead to incomplete activation or the formation of inactive species.
-
-
Suboptimal Polymerization Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. For this compound, an optimal temperature is often around 30°C.
-
Monomer Concentration: A low monomer concentration can lead to a slower polymerization rate. Ensure your monomer concentration is within the recommended range for your specific catalyst system.
-
-
Issue 2: Broad Molecular Weight Distribution in the Resulting Polymer
-
Question: The poly(this compound) I've synthesized has a very broad molecular weight distribution. What could be causing this and how can I achieve a narrower distribution?
-
Answer: A broad molecular weight distribution in polymers produced with single-site catalysts like metallocenes, or even with some Ziegler-Natta systems, often points to inconsistencies in the active sites or chain transfer reactions.
-
Presence of Multiple Active Species: This can arise from catalyst decomposition or reactions with impurities, creating new, less-defined active sites.[1]
-
Remedy: Review your catalyst handling procedures to ensure consistency and cleanliness. Using high-purity co-catalysts like methylaluminoxane (MAO) can also help.
-
-
Chain Transfer Reactions: An increased rate of chain transfer relative to propagation can broaden the molecular weight distribution.
-
Remedy: Adjusting the polymerization temperature can influence the rates of these competing reactions. Lowering the temperature may reduce the rate of chain transfer.
-
-
Issue 3: Catalyst Deactivation Over Time During Polymerization
-
Question: I observe an initial burst of polymerization activity that then rapidly decreases. What is causing this catalyst deactivation, and can it be prevented?
-
Answer: The decay of polymerization activity over time is a classic sign of catalyst deactivation. Several mechanisms can be at play:
-
Thermal Decomposition: The catalyst's active sites may not be stable at the reaction temperature over extended periods.[1]
-
Formation of Dormant Species: In some cases, the catalyst can react to form dormant (inactive) species. For example, with metallocene catalysts, the formation of π-allyl or dimethylalane complexes can lead to a temporary or permanent loss of activity.
-
Fouling: The polymer product itself can sometimes encapsulate the catalyst particles, preventing monomer access to the active sites. This is more common in heterogeneous catalysis.
To mitigate these effects, consider optimizing the reaction temperature and ensuring efficient mixing to prevent localized overheating and high polymer concentrations around the catalyst particles.
-
Frequently Asked Questions (FAQs)
Catalyst Deactivation
-
Q1: What are the most common causes of catalyst deactivation in this compound polymerization?
-
A1: The primary causes are impurities in the reaction system and inherent catalyst instability. Impurities like water, oxygen, and polar compounds can poison the catalyst's active sites. Inherent instability can lead to thermal decomposition, especially at higher temperatures. The bulky nature of this compound can also lead to side reactions that deactivate the catalyst.[1]
-
-
Q2: How does the structure of this compound contribute to catalyst deactivation?
-
A2: The branched structure of this compound can introduce steric hindrance around the catalytic center, potentially slowing down the rate of monomer insertion. This can provide more time for deactivation pathways to occur. Additionally, side reactions involving the monomer can lead to the formation of species that inhibit or deactivate the catalyst.[1]
-
-
Q3: Can the co-catalyst contribute to deactivation?
-
A3: Yes, in some cases, the co-catalyst or its byproducts can lead to the formation of dormant or inactive catalyst species. For instance, with zirconocene catalysts, trimethylaluminum (a component of MAO) can contribute to the formation of inactive dimeric species.
-
Catalyst Regeneration
-
Q4: Is it possible to regenerate a deactivated Ziegler-Natta or metallocene catalyst?
-
A4: Yes, regeneration is often possible, depending on the cause of deactivation. Common methods include thermal treatment to burn off coke deposits and chemical washing to remove poisons.
-
-
Q5: What is a general procedure for regenerating a deactivated catalyst?
-
A5: A general approach involves:
-
Solvent Washing: Washing the catalyst with an inert, dry solvent to remove soluble poisons and residual polymer.
-
Chemical Treatment: Treating the catalyst with a dilute acid solution to remove metallic poisons, followed by thorough washing with deionized water and a final wash with a dry solvent.
-
Thermal Treatment (Calcination): Heating the catalyst in a controlled atmosphere (e.g., inert gas or a mixture with a small amount of oxygen) to remove coke and other organic residues. The temperature and duration of this step are critical to avoid sintering of the catalyst support.
-
-
-
Q6: How effective is catalyst regeneration?
-
A6: The effectiveness of regeneration depends on the severity and nature of the deactivation. For catalysts deactivated by coking or certain poisons, it's possible to recover a significant portion of the initial activity, often in the range of 80-95%. However, deactivation due to thermal degradation or sintering is generally irreversible.
-
Data Presentation
Table 1: Illustrative Performance of Fresh, Deactivated, and Regenerated Ziegler-Natta Catalyst in this compound Polymerization.
| Catalyst State | Polymerization Time (min) | Monomer Conversion (%) | Polymer Yield (g) | Catalyst Activity (kg polymer / mol Ti · h) |
| Fresh | 60 | 85 | 42.5 | 1500 |
| Deactivated | 60 | 15 | 7.5 | 265 |
| Regenerated | 60 | 78 | 39.0 | 1375 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific catalyst system, deactivation cause, and regeneration protocol.
Experimental Protocols
1. Protocol for this compound Polymerization using a Supported Ziegler-Natta Catalyst
This protocol is adapted from procedures for higher olefin polymerization. All steps must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Materials:
-
Supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)
-
Co-catalyst (e.g., Triethylaluminum, TEAL)
-
This compound (purified and dried)
-
Anhydrous, deoxygenated heptane (polymerization solvent)
-
Methanol (for quenching)
-
-
Procedure:
-
To a dried and nitrogen-purged reactor equipped with a mechanical stirrer, add 500 mL of anhydrous heptane.
-
Bring the solvent to the desired reaction temperature (e.g., 30°C).
-
Add the desired amount of this compound (e.g., 50 g) to the reactor.
-
In a separate Schlenk flask, prepare a slurry of the Ziegler-Natta catalyst in heptane.
-
Inject the required amount of co-catalyst (TEAL) into the reactor, followed by the catalyst slurry to initiate the polymerization.
-
Maintain the reaction at a constant temperature and stirring speed for the desired duration (e.g., 1 hour).
-
Quench the polymerization by adding an excess of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a larger volume of methanol.
-
Filter, wash the polymer with fresh methanol, and dry it under vacuum to a constant weight.
-
2. General Protocol for Laboratory-Scale Catalyst Regeneration
This is a general protocol for regenerating a Ziegler-Natta catalyst deactivated by poisoning and/or fouling.
-
Materials:
-
Deactivated catalyst
-
Anhydrous, deoxygenated toluene (washing solvent)
-
Dilute hydrochloric acid in anhydrous diethyl ether (e.g., 1 M)
-
Anhydrous, deoxygenated diethyl ether (washing solvent)
-
Anhydrous, deoxygenated heptane (final wash solvent)
-
-
Procedure:
-
Solvent Wash: Suspend the deactivated catalyst in anhydrous toluene and stir for 1 hour. Decant the solvent. Repeat this step twice.
-
Acid Treatment: Suspend the washed catalyst in anhydrous diethyl ether and cool to 0°C. Slowly add the dilute HCl/ether solution and stir for 30 minutes.
-
Neutralization and Washing: Decant the acidic solution. Wash the catalyst repeatedly with anhydrous diethyl ether until the washings are neutral.
-
Final Wash and Drying: Wash the catalyst with anhydrous heptane three times. Dry the regenerated catalyst under a high vacuum.
-
Thermal Treatment (Optional, for coking): If deactivation is due to coking, heat the catalyst under a slow stream of nitrogen to a specified temperature (e.g., 200-400°C) for several hours. Caution: This step requires careful temperature control to avoid catalyst sintering.
-
Mandatory Visualization
References
Technical Support Center: Purification of 4-Methyl-1-hexene
Welcome to the Technical Support Center for 4-Methyl-1-hexene Purification. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with reducing isomer impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in this compound?
A1: During the synthesis of this compound, several isomeric impurities can form, primarily through double bond migration or skeletal rearrangement. Common synthesis routes include the Grignard reaction of sec-butylmagnesium halide with allyl bromide, or the dehydration of 4-methyl-1-hexanol. Side reactions in these processes can lead to the formation of other methylhexene isomers. The most common and difficult to separate isomers are those with the same carbon skeleton, particularly those with internal double bonds.
Q2: Why are these isomers difficult to remove?
A2: The primary challenge lies in the very close physical properties of these isomers, especially their boiling points. As shown in the table below, the boiling points of this compound and its common isomers can differ by less than 2°C, making standard simple distillation ineffective.
Q3: What are the primary methods for reducing these isomer impurities?
A3: The main strategies for purifying this compound are:
-
High-Efficiency Fractional Distillation: Using columns with a high number of theoretical plates to exploit the small differences in boiling points.
-
Preparative Gas Chromatography (Prep GC): A highly effective but lower-throughput method that separates compounds based on their differential partitioning between a mobile and stationary phase.
-
Selective Catalytic Isomerization: A chemical method where a catalyst is used to convert specific impurities into new compounds with significantly different boiling points, which can then be easily removed by standard distillation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor separation of isomers during fractional distillation.
| Possible Cause | Suggested Solution |
| Insufficient Column Efficiency | The number of theoretical plates in your column is too low for the small boiling point difference. Use a longer fractionating column or one with more efficient packing (e.g., Raschig rings, metal sponge) instead of a simple Vigreux column.[1][2] |
| Distillation Rate is Too Fast | A high distillation rate (e.g., >2 drops per second) does not allow for proper vapor-liquid equilibrium to be established on each theoretical plate. Reduce the heating rate to maintain a slow, steady distillation.[3] |
| Poor Column Insulation | Heat loss from the column disrupts the temperature gradient, reducing separation efficiency. Insulate the distillation column thoroughly with glass wool or aluminum foil. |
| Flooding of the Column | Excessive heating can cause a "river" of liquid to travel up the column, preventing proper separation. If flooding occurs, reduce the heat, allow the liquid to drain back into the flask, and resume heating at a gentler rate. |
Issue 2: Co-elution of isomers in Gas Chromatography (GC).
| Possible Cause | Suggested Solution |
| Incorrect Stationary Phase | The GC column's stationary phase is not selective enough for the isomers. For non-polar alkenes, separation on a non-polar column (like those with dimethylpolysiloxane) is primarily based on boiling point.[4] If boiling points are nearly identical, a more polar stationary phase (e.g., containing polyethylene glycol like Carbowax) may provide better separation based on subtle polarity differences.[5] |
| Sub-optimal Temperature Program | An isothermal or poorly optimized temperature ramp may not provide sufficient resolution. Use a slow temperature ramp (e.g., 2-5 °C/min) to improve the separation of closely eluting peaks. |
| Column Overload | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or dilute the sample. |
| Insufficient Column Length | A longer column provides more theoretical plates and thus better resolution. If baseline separation is not achieved, consider using a longer column (e.g., 60 m instead of 30 m). |
Data Presentation
Table 1: Physical Properties of this compound and Common Isomers
This table summarizes the boiling points of this compound and its close-boiling isomers, highlighting the challenge of separation by distillation.
| Compound | Structure | Boiling Point (°C) |
| This compound | CH2=CH-CH2-CH(CH3)-CH2-CH3 | 86-88[6][7] |
| (Z)-4-Methyl-2-hexene (cis) | CH3-CH=CH-CH(CH3)-CH2-CH3 | 87 - 88.4[1][2] |
| (E)-4-Methyl-2-hexene (trans) | CH3-CH=CH-CH(CH3)-CH2-CH3 | ~87[8] |
Note: The boiling points can vary slightly based on atmospheric pressure and data source.
Experimental Protocols & Visualizations
Method 1: High-Efficiency Fractional Distillation
This protocol is designed for the purification of this compound on a laboratory scale to achieve >98% purity.
Objective: To reduce internal alkene isomers in a crude this compound sample.
Materials:
-
Crude this compound (containing isomers)
-
Round-bottom flask (distilling flask)
-
Packed fractionating column (e.g., filled with Raschig rings or metal sponge, minimum 30 cm length)
-
Distillation head with thermometer adapter
-
Condenser and receiving flasks
-
Heating mantle with a variable controller
-
Boiling chips or magnetic stirrer
-
Glass wool and aluminum foil for insulation
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Add the crude this compound and boiling chips to the distilling flask (do not fill more than two-thirds full).
-
Insulation: Wrap the fractionating column and distillation head with glass wool, followed by an outer layer of aluminum foil to ensure a stable temperature gradient.
-
Heating: Begin heating the flask gently. As the liquid boils, observe the ring of condensate slowly rising up the packed column.
-
Equilibration: Adjust the heating rate to allow the column to equilibrate. This is achieved by maintaining a state of total reflux (vapor condenses and returns to the pot) for about 30-60 minutes before collecting any distillate. This step is crucial for establishing the separation gradient.
-
Fraction Collection: After equilibration, slowly begin collecting the distillate at a rate of 1-2 drops per second.
-
Forerun: Collect the first 5-10% of the distillate in a separate flask. This fraction may contain lower-boiling impurities.
-
Main Fraction: As the temperature at the distillation head stabilizes near the boiling point of this compound (~86-88 °C), switch to a new, clean receiving flask to collect the main product.
-
Final Fraction: If the temperature begins to rise further, it indicates that higher-boiling isomers are starting to distill. Stop the collection or switch to a final receiving flask.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine the isomeric purity.
Workflow for Fractional Distillation
Caption: Workflow for the purification of this compound by fractional distillation.
Method 2: Preparative Gas Chromatography (Prep GC)
This method is suitable for obtaining small quantities of ultra-pure (>99.5%) this compound, often for use as an analytical standard.
Objective: To isolate high-purity this compound from its isomers.
Materials:
-
Partially purified this compound
-
Preparative Gas Chromatograph with a fraction collector
-
Appropriate preparative GC column (e.g., a non-polar or medium-polarity phase)
-
Volatile solvent (e.g., pentane) for sample dilution
-
Collection traps (cooled)
Procedure:
-
Method Development: First, develop an analytical GC method to determine the retention times of this compound and its impurities. Optimize the temperature program and carrier gas flow rate for the best possible resolution. On a standard non-polar column, the elution order generally follows the boiling point.[4][9]
-
Instrument Setup: Scale up the analytical method to the preparative GC. Set the collection window times based on the retention time of the this compound peak.
-
Sample Preparation: If necessary, dilute the sample in a minimal amount of a volatile solvent to ensure clean injection.
-
Injection and Collection: Inject an appropriate volume of the sample. The instrument will automatically collect the eluent corresponding to the target retention time into a cooled trap.
-
Multiple Runs: Repeat the injection and collection cycle until the desired amount of purified product is obtained.
-
Recovery: Recover the condensed, high-purity product from the collection trap.
Logical Flow for GC Method Selection
Caption: Decision process for selecting a GC column for isomer separation.
Method 3: Selective Catalytic Isomerization
This advanced method simplifies purification by chemically altering the impurities. Certain ruthenium-based catalysts can selectively isomerize internal alkenes (impurities) to other forms or promote double-bond migration away from the desired terminal position, without significantly affecting the 1-alkene (product). This increases the boiling point difference, allowing for easy separation by simple distillation.
Objective: To selectively isomerize internal methylhexene impurities to facilitate their removal.
Materials:
-
Crude this compound
-
Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂)
-
Anhydrous, inert solvent (e.g., dichloromethane, if needed)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Heating block or oil bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flask under an inert atmosphere (e.g., Nitrogen or Argon), charge the crude this compound.
-
Catalyst Addition: Add a catalytic amount of the ruthenium complex (e.g., 0.1-0.5 mol%). For small-scale reactions, it may be easier to add the catalyst as a stock solution in an anhydrous solvent.[10]
-
Reaction: Heat the mixture with stirring. The optimal temperature and reaction time depend on the specific catalyst and substrate (e.g., 80-150 °C for several hours).[10][11]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC. The goal is to see the disappearance of the impurity peaks close to the product and the appearance of new peaks at different retention times.
-
Workup: Once the desired conversion of impurities is achieved, cool the reaction mixture. The catalyst can often be removed by passing the mixture through a short plug of silica gel.
-
Final Purification: Remove the solvent (if used) and purify the resulting liquid by simple distillation to separate the this compound from the newly formed, higher-boiling isomers.
Conceptual Workflow for Isomerization-Distillation
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. VIGREUX COLUMNS [pobel.com]
- 3. Sciencemadness Discussion Board - No experience with fractional distillation. help me decide what column to buy? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. vurup.sk [vurup.sk]
- 6. 4-甲基-1-己烯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, 3769-23-1 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ruthenium-Catalyzed Transfer Hydrogenation of Alkynes: Access to Alkanes and (E)- or (Z)-Alkenes in Tandem with Pd/Cu Sonogashira Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent and temperature on 4-Methyl-1-hexene reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 4-Methyl-1-hexene. The content focuses on how solvent and temperature choices impact reaction outcomes for common transformations.
General Principles: Solvent and Temperature Effects
This section covers broad concepts that apply to most reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of my reaction?
A1: The effect of solvent polarity on reaction rate depends on the mechanism.
-
Reactions with Polar Transition States: If the transition state is more polar than the reactants (e.g., developing a charge separation), a more polar solvent will stabilize it and accelerate the reaction.[1]
-
Reactions with Nonpolar Transition States: Conversely, if the transition state is less polar than the reactants, increasing solvent polarity can slow the reaction down.[1]
-
Radical Reactions: In radical additions to alkenes, polar solvents can increase the reaction barrier, while the effect may be negligible in nonpolar solvents.[2][3]
Q2: What is the difference between a protic and an aprotic solvent, and why does it matter?
A2: The key difference is the presence of a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen).
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds. They are very effective at stabilizing both cations and anions.[4] However, they can also solvate and deactivate strong nucleophiles, potentially slowing down reactions like SN2-type processes.[4]
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO, acetone): These solvents have dipole moments but lack acidic protons. They are good at solvating cations but leave anions relatively "bare" and more nucleophilic, which can accelerate certain reactions.[5]
Q3: My reaction is giving poor selectivity. Could the temperature be the cause?
A3: Yes, temperature plays a critical role in selectivity. Lowering the reaction temperature generally increases selectivity (both regio- and stereoselectivity). This is because the transition state leading to the major product is favored by a larger energy margin at lower temperatures. Conversely, higher temperatures provide enough energy to overcome smaller activation energy barriers, leading to a mixture of products.[6]
Logical Diagram: Solvent Selection Guide
This diagram provides a general decision-making framework for choosing a solvent based on the reaction type and desired outcome.
Caption: General decision-making workflow for solvent selection.
Reaction Guide 1: Hydroboration-Oxidation
This reaction converts this compound into 4-methyl-1-hexanol, an anti-Markovnikov alcohol. The process involves the syn-addition of a hydrogen and a hydroxyl group across the double bond.[7][8]
Troubleshooting and FAQs
Q1: Why is my yield of 4-methyl-1-hexanol low?
A1: Low yields can result from several factors:
-
Moisture: Borane (BH₃) reacts vigorously with water. Ensure all glassware is oven-dried and reagents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Solvent Choice: Tetrahydrofuran (THF) is the ideal solvent as it forms a stable complex with borane (BH₃·THF), preventing it from dimerizing into B₂H₆, which is a toxic gas.[7][10][11] Using a different solvent may lead to poor reactivity.
-
Temperature Control: The initial hydroboration step is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and improve selectivity.[12] The subsequent oxidation with hydrogen peroxide is exothermic and should also be cooled to maintain a temperature between 30-35°C to prevent side reactions or decomposition.[12]
-
Improper Stoichiometry: One mole of BH₃ can react with three moles of the alkene. Using an incorrect ratio can leave starting material unreacted.[10]
Q2: I obtained a mixture of alcohols instead of the expected 4-methyl-1-hexanol. What went wrong?
A2: This indicates poor regioselectivity. Hydroboration-oxidation is known for its high anti-Markovnikov selectivity.[7] Deviations can occur if:
-
Bulky Borane Reagents: For terminal alkenes like this compound, BH₃ is usually sufficient. However, using bulkier borane reagents like 9-BBN can further enhance selectivity, especially if competing internal double bonds are present.[10][13]
-
High Temperatures: Running the hydroboration step at elevated temperatures can lead to isomerization of the alkylborane intermediate, resulting in a mixture of alcohol products after oxidation.
Experimental Protocol: Hydroboration-Oxidation
This protocol is adapted from established procedures for the hydroboration of terminal alkenes.[12][13]
-
Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Hydroboration:
-
In the flask, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (approx. 0.33-0.35 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 20°C.[12]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
-
Oxidation:
-
Workup:
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude 4-methyl-1-hexanol. Purify as needed via distillation or column chromatography.
-
Data Summary: Solvent and Temperature Effects
| Parameter | Condition | Outcome on Hydroboration-Oxidation | Reference |
| Solvent | Tetrahydrofuran (THF) | Optimal: Stabilizes BH₃, facilitating the reaction. | [7][10][11] |
| Diethyl Ether | Acceptable: Can be used, but THF is preferred for borane stability. | [13] | |
| Non-coordinating (e.g., Hexane) | Poor: BH₃ exists as dimer (B₂H₆), potentially leading to lower reactivity/yield. | [10] | |
| Temperature | 0 °C (Hydroboration) | Optimal: Good control over the exothermic reaction, enhances selectivity. | [12] |
| > 25 °C (Hydroboration) | Not Recommended: Can lead to reduced selectivity and potential side reactions. | [6] | |
| 30-50 °C (Oxidation) | Optimal: Ensures complete oxidation of the trialkylborane. | [12] |
Diagram: Hydroboration-Oxidation Workflow
Caption: Standard experimental workflow for hydroboration-oxidation.
Reaction Guide 2: Epoxidation with m-CPBA
Epoxidation of this compound with an agent like meta-chloroperoxybenzoic acid (m-CPBA) yields 2-(2-methylpropyl)oxirane. This reaction is a concerted, syn-addition of an oxygen atom across the double bond.[14][15]
Troubleshooting and FAQs
Q1: My epoxidation reaction is slow and the yield is poor. What can I do?
A1:
-
Solvent Choice: The reaction is typically performed in non-aqueous, relatively non-polar aprotic solvents like dichloromethane (DCM), chloroform, or benzene to prevent the epoxide ring from opening.[16][17] Using protic solvents like alcohols or water can lead to acid- or base-catalyzed ring-opening to form a diol, drastically reducing the epoxide yield.[17]
-
Temperature: The reaction is often run at room temperature.[16] If the reaction is slow, gentle heating can be applied, but this may increase side reactions. Conversely, for highly reactive alkenes, cooling the reaction may be necessary to control the exotherm and improve selectivity.
-
Reagent Purity: m-CPBA can decompose over time. Use a fresh or properly stored batch of the reagent. The presence of m-chlorobenzoic acid (the byproduct) can potentially catalyze epoxide opening, so a buffered system (e.g., with NaHCO₃) is sometimes used.
Q2: I am getting a diol as a major byproduct. How can I prevent this?
A2: Diol formation is due to the hydrolysis of the epoxide product.[17]
-
Use Anhydrous Conditions: Ensure your solvent and glassware are dry.
-
Avoid Protic Solvents: As mentioned, alcohols or water will react with the epoxide. Stick to solvents like DCM.[16]
-
Buffer the Reaction: The m-chlorobenzoic acid byproduct is acidic and can catalyze ring-opening. Adding a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture can neutralize the acid as it forms.
Experimental Protocol: Epoxidation with m-CPBA
This protocol is a general procedure for alkene epoxidation.[16][18]
-
Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Reagent Addition: Add solid m-CPBA (approx. 77% purity, 1.1 equivalents) portion-wise to the stirred solution at room temperature. If desired, a buffer like NaHCO₃ can be added.
-
Reaction: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.[16]
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture.
-
Filter the mixture to remove the solid m-chlorobenzoic acid byproduct.
-
Wash the filtrate with a solution of sodium sulfite (to destroy excess peroxyacid), followed by sodium bicarbonate solution (to remove acidic byproduct), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent carefully under reduced pressure (epoxides can be volatile) to yield the crude product, 2-(2-methylpropyl)oxirane.
-
Data Summary: Solvent Effects on Epoxidation
| Solvent | Type | Typical Yield | Rationale / Comments | Reference |
| Dichloromethane (DCM) | Polar Aprotic | High | Standard solvent; good solubility for reactants, non-reactive with epoxide. | [16] |
| Chloroform (CHCl₃) | Polar Aprotic | High | Similar to DCM, effective for the reaction. | [19] |
| Acetonitrile (CH₃CN) | Polar Aprotic | Moderate-High | Can be used, may influence reaction rates differently. | [16] |
| Methanol (CH₃OH) | Polar Protic | Very Low | Not Recommended: Reacts with the epoxide product to form a ring-opened ether-diol. | [17] |
| Water (H₂O) | Polar Protic | Very Low | Not Recommended: Leads to hydrolysis of the epoxide to form a diol. | [17] |
Reaction Guide 3: Polymerization
Polymerization of this compound, typically using a Ziegler-Natta or metallocene catalyst, produces poly(this compound). Reaction outcomes like catalyst activity, polymer molecular weight, and isotacticity are highly sensitive to solvent and temperature.
Troubleshooting and FAQs
Q1: My catalyst activity is very low during polymerization.
A1:
-
Temperature: Catalyst activity is strongly temperature-dependent. For many Ziegler-Natta systems, there is an optimal temperature (e.g., 30°C for one 1-hexene system) where activity is maximal.[20] Below this temperature, the rate is too slow; above it, catalyst deactivation or solubility issues can decrease activity.[20] For some metallocene catalysts, higher temperatures (e.g., 50°C vs 0°C) can dramatically decrease copolymerization activity.[21]
-
Solvent: The polymerization is usually carried out in a nonpolar hydrocarbon solvent like hexane, heptane, or toluene.[20][22] The choice of solvent can affect the solubility of the monomer and the growing polymer chain, which in turn influences the concentration of monomer at the active catalyst sites.[20]
-
Catalyst/Co-catalyst Ratio: The ratio of the catalyst (e.g., Ti-based compound) to the co-catalyst (e.g., triethylaluminium) is crucial and must be optimized for the specific system.
Q2: The molecular weight of my polymer is not what I expected.
A2:
-
Temperature: Generally, increasing the polymerization temperature leads to a lower average molecular weight. This is because chain transfer and termination reactions become more competitive with propagation at higher temperatures.
-
Monomer Concentration: Higher monomer concentration typically leads to higher molecular weight polymers.
-
Hydrogen: Hydrogen is often used as a chain transfer agent to control molecular weight. Increasing the hydrogen concentration will decrease the molecular weight.[23]
Q3: How can I control the tacticity (stereochemistry) of the polymer?
A3:
-
Catalyst Choice: The structure of the catalyst is the primary determinant of polymer tacticity.
-
Temperature: Temperature can also have an effect. For 1-hexene polymerization with a specific Ziegler-Natta catalyst, isotacticity was found to peak at a certain temperature (e.g., reaching 94.2% after 3 hours) before slightly decreasing.[20]
Experimental Protocol: Ziegler-Natta Polymerization
This is a generalized protocol and requires strict anhydrous and anaerobic conditions.
-
Setup: Use a Schlenk line or glovebox. A jacketed glass reactor equipped with mechanical stirring, a temperature probe, and gas inlets/outlets is required.
-
Procedure:
-
To the reactor, add the solvent (e.g., hexane), followed by the co-catalyst (e.g., triethylaluminium).[20]
-
Introduce the monomer, this compound.
-
Bring the reactor to the desired polymerization temperature (e.g., 30 °C).[20]
-
Prepare the catalyst component as a slurry in the solvent and inject it into the reactor to initiate polymerization.
-
Maintain a constant temperature and stir for the predetermined reaction time (e.g., 2 hours).[20]
-
-
Termination and Workup:
Data Summary: Temperature Effects on 1-Hexene Polymerization
The following data is for 1-hexene polymerization with a specific Ziegler-Natta catalyst and is illustrative for this compound.[20]
| Reaction Temp. (°C) | Catalyst Activity (g polymer / g Cat·h) | Polymer Isotacticity (%) |
| 10 | 455 | 92.1 |
| 20 | 667 | 93.3 |
| 30 | 899 | 93.7 |
| 40 | 721 | 93.5 |
| 50 | 503 | 92.8 |
Diagram: Factors Influencing Polymer Properties
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. One moment, please... [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. leah4sci.com [leah4sci.com]
- 16. ias.ac.in [ias.ac.in]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Oxidation of Alkenes: Epoxidation | MCC Organic Chemistry [courses.lumenlearning.com]
- 20. Study on the synthesis of hexene-1 catalyzed by Ziegler-N... [degruyterbrill.com]
- 21. Strong influences of polymerization temperature on ethylene/1-hexene copolymerization catalyzed by (2-PhInd)2ZrCl2/methyl aluminoxane - PMC [pmc.ncbi.nlm.nih.gov]
- 22. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 23. ora.ox.ac.uk [ora.ox.ac.uk]
- 24. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions during the catalytic cracking of 4-Methyl-1-hexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating side reactions during the catalytic cracking of 4-Methyl-1-hexene.
Troubleshooting Guides
Issue: Low selectivity for desired cracking products and high yield of isomers.
-
Question: My catalytic cracking of this compound is producing a high concentration of skeletal isomers like methylpentenes and dimethylbutenes, reducing the yield of my target smaller olefins. What are the likely causes and how can I fix this?
-
Answer: Skeletal isomerization is a common side reaction that occurs over acidic catalysts.[1][2][3] The primary cause is often the catalyst type and its acidic properties. To minimize isomerization, consider the following troubleshooting steps:
-
Catalyst Selection:
-
If you are using a catalyst with strong Brønsted acid sites, consider switching to one with milder acidity.[1]
-
Zeolites with specific pore structures can influence product selectivity. For instance, medium-pore zeolites like ZSM-5 are known to favor cracking over isomerization for certain feedstocks.[4][5] The pore size of the zeolite catalyst plays an important role in the yield and distribution of branched isohexenes.[2]
-
-
Reaction Temperature:
-
Contact Time:
-
A longer residence time of the reactants on the catalyst surface can lead to further isomerization of the initial products. Decreasing the contact time by increasing the Weight Hourly Space Velocity (WHSV) can help to minimize this.
-
-
Issue: Formation of heavy byproducts and rapid catalyst deactivation.
-
Question: I am observing the formation of C12 and heavier compounds in my product stream, and my catalyst is deactivating quickly. What is causing this and what are the solutions?
-
Answer: The formation of heavy hydrocarbons is likely due to dimerization and oligomerization reactions, where alkene molecules react with each other to form larger molecules.[7][8][9][10][11] These heavy products can block catalyst pores and contribute to coke formation, leading to rapid deactivation.[12][13][14] Here’s how to troubleshoot this issue:
-
Catalyst Acidity and Type:
-
Reaction Temperature and Pressure:
-
Lower temperatures and higher pressures can favor oligomerization.[15] Increasing the temperature and/or decreasing the partial pressure of the olefin can shift the equilibrium away from these side reactions.
-
-
Feed Concentration:
-
High concentrations of this compound can increase the rate of dimerization and oligomerization. Diluting the feed with an inert gas (e.g., nitrogen or argon) can reduce the frequency of these bimolecular reactions.
-
-
Issue: High yield of alkanes and aromatics.
-
Question: My product slate contains a significant amount of paraffins (alkanes) and aromatic compounds, which lowers the olefin yield. What is the cause and how can I suppress these reactions?
-
Answer: The formation of alkanes and aromatics is primarily due to hydrogen transfer reactions.[4][16] In these reactions, hydrogen atoms are redistributed from some molecules (which become more unsaturated, forming aromatics and coke) to others (which become saturated, forming alkanes). To minimize hydrogen transfer:
-
Catalyst Selection:
-
Reaction Conditions:
-
Hydrogen transfer reactions are often favored at lower temperatures and longer contact times.[16] Increasing the reaction temperature and WHSV can help to mitigate this.
-
-
Introduction of Hydrogen:
-
While seemingly counterintuitive, co-feeding a small amount of hydrogen in some cases can suppress coke formation, which is linked to hydrogen transfer, by hydrogenating coke precursors.[12] However, this must be carefully optimized to avoid hydrogenation of the desired olefin products.
-
-
Issue: Rapid catalyst deactivation due to coking.
-
Question: My catalyst is losing activity rapidly, and I suspect coke formation is the culprit. How can I confirm this and what are the strategies to prevent it?
-
Answer: Coke formation is a common cause of catalyst deactivation in cracking reactions, where heavy, carbonaceous deposits cover the active sites and block pores.[13][14][17]
-
Confirmation of Coking:
-
A visual inspection of the spent catalyst will often show a black or dark brown discoloration.
-
Thermogravimetric analysis (TGA) of the spent catalyst can quantify the amount of coke deposited.
-
-
Prevention Strategies:
-
Catalyst Design: Using catalysts with hierarchical pore structures can improve the diffusion of larger molecules and reduce the likelihood of them forming coke within the pores.[4] Smaller crystal sizes of zeolites can also reduce coke deposition by decreasing diffusion path lengths.[4]
-
Reaction Temperature: Very high temperatures can accelerate coke formation through thermal cracking and dehydrogenation reactions.[14] Optimizing the temperature is crucial.
-
Time on Stream: Reducing the time the catalyst is exposed to the reactants before regeneration can limit the extent of coke buildup.
-
Co-feeding Steam: Steam can act as a diluent and can also help to gasify coke precursors, reducing their deposition on the catalyst surface.[18]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main side reactions to consider during the catalytic cracking of this compound?
-
Q2: How does the choice of catalyst affect the prevalence of side reactions?
-
A2: The catalyst's properties, such as acidity (type, strength, and density of acid sites), pore structure (size and tortuosity), and composition, are critical. For example, strong Brønsted acidity can promote isomerization and hydrogen transfer, while larger pores may facilitate the formation of bulky coke precursors.[1][4] Zeolites like ZSM-5 are often used to enhance light olefin production by minimizing hydrogen transfer and other side reactions.[4][5]
-
-
Q3: What is the role of temperature in controlling side reactions?
-
A3: Temperature is a critical parameter. Generally, higher temperatures favor cracking reactions.[6] However, excessively high temperatures can lead to increased thermal cracking, higher coke formation, and potentially more aromatization.[6][14] Conversely, lower temperatures may favor isomerization and oligomerization.[1][15]
-
-
Q4: Can pressure be used to control the selectivity of the reaction?
-
A4: Yes, pressure can influence the reaction pathways. Higher pressures tend to favor bimolecular reactions like dimerization and oligomerization.[15] Therefore, operating at lower partial pressures of the olefin can help to suppress these side reactions.
-
-
Q5: How can I regenerate a catalyst that has been deactivated by coke?
-
A5: The most common method for regenerating coked catalysts is to burn off the carbonaceous deposits in a controlled manner using a stream of air or a mixture of air and an inert gas at elevated temperatures. The regeneration temperature and atmosphere must be carefully controlled to avoid damaging the catalyst structure.
-
Data Presentation
Table 1: Influence of Reaction Temperature on Product Selectivity for Hexene Cracking over HZSM-5.
| Temperature (°C) | Conversion (%) | Propylene Selectivity (%) | Ethylene Selectivity (%) | Butene Selectivity (%) | Aromatics Selectivity (%) |
| 460 | >99 | 35 | 10 | 20 | 15 |
| 500 | >99 | 40 | 12 | 18 | 12 |
| 550 | >99 | 45 | 15 | 15 | 10 |
| 580 | >99 | 42 | 16 | 13 | 11 |
Note: This table is a representative summary based on trends reported in the literature. Actual values will vary depending on the specific catalyst and other reaction conditions.[19]
Table 2: Effect of Catalyst Type on Isohexene Yield from 1-Hexene Isomerization.
| Catalyst | Reaction Temperature (K) | 1-Hexene Conversion (%) | Isohexene Selectivity (%) |
| Co-Mo/γ-Al2O3 | 573 | ~98 | <5 |
| 5%Co/5%Co-MCM-41 | 573 | ~95 | ~61 |
| SAPO-11 | 523 | >90 | >80 |
Note: This table illustrates the significant impact of the catalyst on promoting or suppressing skeletal isomerization.[1][2]
Experimental Protocols
Protocol 1: Catalyst Activity Testing for this compound Cracking
-
Catalyst Preparation:
-
Press the catalyst powder into pellets.
-
Crush the pellets and sieve to obtain particles of a specific mesh size (e.g., 20-40 mesh).
-
-
Reactor Setup:
-
Load a known amount of the sieved catalyst (e.g., 0.5 g) into a fixed-bed reactor, securing it in the center with quartz wool.
-
-
Catalyst Activation:
-
Heat the catalyst under a flow of inert gas (e.g., nitrogen or helium) to the desired activation temperature (e.g., 500-550 °C) for a specified duration (e.g., 1-2 hours) to remove any adsorbed water and impurities.
-
-
Reaction:
-
Adjust the reactor temperature to the desired reaction temperature (e.g., 450-600 °C).
-
Introduce the this compound feed into the reactor using a syringe pump. The feed can be diluted with an inert gas to achieve the desired partial pressure.
-
Control the feed flow rate and the amount of catalyst to achieve the desired Weight Hourly Space Velocity (WHSV).
-
-
Product Analysis:
-
Pass the reactor effluent through a heated transfer line to an online gas chromatograph (GC) equipped with an appropriate column (e.g., PLOT-Q) and detector (e.g., Flame Ionization Detector - FID).
-
Collect and analyze the product stream at regular intervals to determine the conversion of this compound and the selectivity for various products.
-
-
Catalyst Regeneration (if necessary):
-
After the reaction, purge the reactor with an inert gas to remove any remaining hydrocarbons.
-
Introduce a controlled flow of a dilute oxygen/inert gas mixture at an elevated temperature to burn off the coke.
-
Mandatory Visualizations
Caption: Reaction pathway for the catalytic cracking of this compound and major side reactions.
Caption: Troubleshooting workflow for identifying and mitigating side reactions.
Caption: Logical relationships between preventative measures and the suppression of side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Answering Refiners’ Questions [grace.com]
- 6. aidic.it [aidic.it]
- 7. researchgate.net [researchgate.net]
- 8. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 14. researchgate.net [researchgate.net]
- 15. Targeted Catalytic Cracking to Olefins (TCO): Reaction Mechanism, Production Scheme, and Process Perspectives [engineering.org.cn]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Scaled-Up 4-Methyl-1-hexene Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the scaled-up production of 4-Methyl-1-hexene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address challenges encountered during synthesis and purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, primarily focusing on olefin metathesis and Ziegler-Natta catalysis.
Issue 1: Low or No Conversion in Olefin Metathesis
-
Question: My cross-metathesis reaction between 3-methyl-1-butene and propene using a Grubbs catalyst is showing low to no conversion. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion in olefin metathesis is a common issue that can often be resolved by systematically evaluating the following factors:
-
Inert Atmosphere: Ruthenium-based catalysts are sensitive to oxygen, especially when in solution. Ensure that the reaction was set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Reagent Purity: Solvents and reagents must be rigorously dried and degassed. The presence of water, oxygen, or peroxides (especially in ethereal solvents like THF) can deactivate the catalyst. It is recommended to distill solvents over an appropriate drying agent and to degas them using several freeze-pump-thaw cycles.
-
Catalyst Activity: If you suspect the catalyst has degraded, test its activity with a reliable control substrate.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. If you are running the reaction at an elevated temperature, consider lowering it. Conversely, some sterically hindered substrates may require higher temperatures to react.
-
Catalyst Loading: Increasing the catalyst loading may improve conversion, but this should be done judiciously as it also increases costs and the amount of residual metal in the product.
-
Ethylene Removal: The cross-metathesis reaction to produce this compound generates ethylene as a byproduct. The presence of ethylene can drive the equilibrium back towards the starting materials. To enhance the forward reaction, ethylene should be efficiently removed, which can be achieved by bubbling an inert gas through the reaction mixture or by performing the reaction under a vacuum.[1]
-
Issue 2: Catalyst Deactivation
-
Question: I observe an initial burst of activity, but the reaction stalls before reaching completion. What are the common catalyst deactivation pathways?
-
Answer: Catalyst deactivation can occur through several mechanisms:
-
Impurity Poisoning: As mentioned above, impurities like water, oxygen, and peroxides can poison the catalyst.
-
Formation of Stable Ruthenium Hydrides: These species can arise from catalyst degradation and can lead to non-productive side reactions like olefin isomerization.
-
Coordination of Substrate/Product: Functional groups on the substrate or product, such as amines or amides, can coordinate to the metal center and inhibit catalytic turnover. While this compound itself is unlikely to cause this, impurities in the starting materials could.
-
Thermal Decomposition: Grubbs catalysts can be thermally unstable, especially the second-generation catalysts at temperatures above 60-80°C.
-
Issue 3: Formation of Byproducts and Isomers
-
Question: My GC-MS analysis shows several unexpected peaks alongside the desired this compound. What are these likely byproducts and how can I minimize their formation?
-
Answer: The primary byproducts in the cross-metathesis synthesis of this compound are homodimers of the starting olefins. Other potential byproducts include isomers of this compound.
-
Homodimerization: The metathesis catalyst can catalyze the self-reaction of 3-methyl-1-butene and propene to form 2,5-dimethyl-3-hexene and ethylene, and the self-reaction of propene to form 2-butene and ethylene, respectively. To favor the desired cross-metathesis product, a large excess of one of the starting olefins (typically the more volatile one, propene) can be used.
-
Isomerization: The formation of ruthenium hydride species can catalyze the isomerization of the double bond in this compound to form internal olefins such as 4-methyl-2-hexene. This can be minimized by using additives like 1,4-benzoquinone to quench the hydride species or by optimizing the reaction temperature.
-
Issue 4: Difficulty in Product Purification
-
Question: I am having trouble separating this compound from byproducts and residual catalyst. What are the recommended purification methods?
-
Answer:
-
Removal of Ruthenium Catalyst: After the reaction is complete, the ruthenium catalyst should be removed. This can be achieved by treating the reaction mixture with a scavenger like triphenylphosphine or by adsorbing the catalyst onto silica gel or activated carbon. Subsequent filtration will remove the solid support with the adsorbed catalyst.
-
Fractional Distillation: this compound has a boiling point of approximately 86-88 °C. Fractional distillation is the most effective method for separating it from starting materials, homodimers, and isomers which may have close boiling points. A high-efficiency distillation column (e.g., a Vigreux or packed column) is recommended. The distillation should be performed slowly to ensure good separation.
-
Isomer Separation: If significant amounts of isomers with very close boiling points are present, it may be necessary to use preparative gas chromatography for high-purity samples.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is better for the synthesis of this compound, a Grubbs or a Ziegler-Natta catalyst?
A1: Both types of catalysts can be used, but they operate via different mechanisms and are suited for different starting materials.
-
Grubbs Catalysts (Olefin Metathesis): This is a versatile method that typically involves the cross-metathesis of two smaller olefins, such as 3-methyl-1-butene and propene. Grubbs catalysts are known for their tolerance to a wide range of functional groups and have well-documented procedures.[2]
-
Ziegler-Natta Catalysts: These are typically used for the dimerization or oligomerization of smaller olefins like propylene. While they can be highly selective, the reaction conditions can be more sensitive, and the product distribution may be more complex.
For a scaled-up laboratory synthesis, olefin metathesis with a Grubbs catalyst is often more predictable and easier to optimize.
Q2: How can I monitor the progress of my reaction?
A2: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective technique for separating and identifying the volatile components of the reaction mixture, including the starting materials, product, and any byproducts.
-
Thin-Layer Chromatography (TLC): For a quick qualitative check, TLC can be used if the starting materials and product have different polarities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals.
Q3: What are the key safety precautions I should take when working with the reagents for this synthesis?
A3:
-
This compound: This is a highly flammable liquid and vapor. It may be fatal if swallowed and enters the airways. Keep it away from heat, sparks, and open flames. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Grubbs Catalysts: While many are air-stable as solids, they should be handled in an inert atmosphere when in solution.
-
Organoaluminum Compounds (if using Ziegler-Natta catalysts): These are pyrophoric and react violently with water and air. They must be handled under a strictly inert atmosphere using appropriate Schlenk line or glovebox techniques.
Data Presentation
Table 1: Typical Reaction Parameters for Olefin Cross-Metathesis
| Parameter | Typical Range | Notes |
| Catalyst | Grubbs 2nd or 3rd Generation | More active catalysts may be needed for sterically hindered substrates. |
| Catalyst Loading | 0.1 - 5 mol% | Higher loading may be required for challenging substrates or to drive the reaction to completion. |
| Temperature | 20 - 80 °C | Higher temperatures can increase reaction rate but also catalyst decomposition. |
| Solvent | Dichloromethane, Toluene | Must be anhydrous and deoxygenated. |
| Substrate Concentration | 0.1 - 1 M | Higher concentrations can favor intermolecular reactions. |
| Reactant Ratio | 1:1 to 1:10 (limiting olefin:excess olefin) | Using an excess of a gaseous olefin like propene can drive the equilibrium towards the product. |
| Reaction Time | 1 - 24 hours | Monitored by GC-MS or TLC. |
Table 2: Physical Properties of this compound and Potential Isomeric Impurities
| Compound | Boiling Point (°C) | Density (g/mL at 20°C) |
| This compound | 86 - 88 | 0.705 |
| 4-Methyl-cis-2-hexene | ~95 | ~0.71 |
| 4-Methyl-trans-2-hexene | ~93 | ~0.70 |
| 2-Methyl-1-hexene | ~89 | ~0.70 |
| 5-Methyl-1-hexene | ~85 | ~0.69 |
Note: Boiling points are approximate and can vary with pressure. Data compiled from various sources.
Experimental Protocols
Protocol 1: Synthesis of this compound via Olefin Cross-Metathesis
This protocol describes a general procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
3-Methyl-1-butene (purified and degassed)
-
Propene (lecture bottle or cylinder)
-
Grubbs 2nd Generation Catalyst
-
Anhydrous, degassed dichloromethane (DCM) or toluene
-
Schlenk flask or three-necked round-bottom flask
-
Condenser (if refluxing)
-
Inert gas (argon or nitrogen) supply with bubbler
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble a dry Schlenk flask with a magnetic stir bar and a condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add anhydrous, degassed DCM (or toluene) followed by the purified 3-methyl-1-butene via syringe.
-
Propene Introduction: Bubble propene gas from a lecture bottle through the solution at a slow, steady rate.
-
Catalyst Addition: Weigh the Grubbs catalyst in a glovebox or under a stream of inert gas and add it to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or gentle reflux). Monitor the reaction progress by GC-MS.
-
Workup: Once the reaction is complete, stop the flow of propene and quench the reaction by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.
-
Catalyst Removal: Add a small amount of silica gel to the reaction mixture and stir for 1-2 hours. Filter the mixture through a pad of celite to remove the catalyst.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low conversion in olefin metathesis.
References
Validation & Comparative
A Comparative Guide to the Copolymerization of 4-Methyl-1-hexene and 5-Methyl-1-hexene
An Inferential Comparison for Researchers, Scientists, and Drug Development Professionals
The position of the methyl group in these hexene isomers is anticipated to have a significant impact on their copolymerization characteristics, primarily due to steric hindrance. In coordination polymerization, the monomer must approach and insert into the metal-carbon bond of the catalyst's active site. The proximity of the methyl group to the double bond in 4-methyl-1-hexene is expected to present greater steric hindrance compared to 5-methyl-1-hexene, where the methyl group is further down the carbon chain. This difference in steric bulk near the reactive center is likely to influence the rate of monomer incorporation and the overall reactivity in copolymerization reactions.
Predicted Performance in Copolymerization
The following table summarizes the predicted differences in copolymerization performance between this compound and 5-methyl-1-hexene when copolymerized with a common comonomer such as ethylene or propylene. These predictions are based on the principles of steric effects in olefin polymerization.
| Parameter | This compound | 5-Methyl-1-hexene (Predicted) | Rationale |
| Relative Reactivity | Lower | Higher | The methyl group at the C4 position in this compound creates more significant steric hindrance around the double bond, making it more difficult for the monomer to coordinate with and insert into the catalyst's active site compared to 5-methyl-1-hexene, where the methyl group is at the C5 position. |
| Incorporation Rate | Lower | Higher | Due to lower steric hindrance, 5-methyl-1-hexene is expected to be incorporated into the growing polymer chain more readily and at a faster rate than this compound under identical copolymerization conditions. |
| Reactivity Ratios (r) | Expected to have a lower reactivity ratio (r < 1) when copolymerized with a less sterically hindered monomer like ethylene, indicating a preference for the incorporation of ethylene. | Expected to have a higher reactivity ratio than this compound, though likely still less than 1 when copolymerized with ethylene, suggesting a more random incorporation pattern compared to this compound. | Reactivity ratios are influenced by the relative rates of monomer self-propagation versus cross-propagation. The higher steric hindrance of this compound would likely lead to a stronger preference for the insertion of the smaller comonomer (e.g., ethylene). |
| Effect on Copolymer Properties | Copolymers with lower comonomer content for a given feed ratio. The bulky side group may influence crystallinity and mechanical properties. | Copolymers with higher comonomer content for a given feed ratio. The side-chain structure will also impact the physical properties of the resulting copolymer. | The level of comonomer incorporation directly affects the properties of the resulting copolymer, such as density, crystallinity, and melting point.[1] Higher incorporation of the α-olefin generally leads to lower crystallinity and density.[1] |
Experimental Protocols
While direct experimental protocols for the copolymerization of this compound versus 5-methyl-1-hexene are not available, the following are representative methodologies for the copolymerization of α-olefins with ethylene or propylene using metallocene and Ziegler-Natta catalysts. These can be adapted for the monomers .
Metallocene-Catalyzed Ethylene/α-Olefin Copolymerization
This protocol is based on typical slurry-phase ethylene/1-hexene copolymerization.[1]
Materials:
-
Metallocene catalyst (e.g., a supported permethylindenyl titanium constrained geometry complex)
-
Solid polymethylaluminoxane (sMAO) cocatalyst
-
Heptane (polymerization solvent)
-
Triisobutylaluminium (TIBA) (scavenger)
-
Ethylene (monomer)
-
This compound or 5-Methyl-1-hexene (comonomer)
-
Nitrogen (for inert atmosphere)
Procedure:
-
A high-throughput parallel polymerization reactor is typically used. Each reactor is dried and purged with nitrogen.
-
Heptane (e.g., 5.0 mL) is added to each reactor, followed by the desired amount of the α-olefin comonomer (e.g., 125 or 250 μL).
-
A solution of TIBA in heptane is added as a scavenger to remove impurities.
-
The reactors are heated to the desired polymerization temperature (e.g., 80°C) and pressurized with ethylene to the desired pressure (e.g., 8.3 bar).
-
The polymerization is initiated by injecting a suspension of the supported metallocene catalyst in heptane.
-
The reaction is allowed to proceed for a set time or until a specific amount of ethylene has been consumed.
-
The polymerization is terminated by venting the ethylene and adding a quenching agent (e.g., acidified methanol).
-
The resulting polymer is collected, washed, and dried under vacuum.
-
The polymer is then characterized using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and molecular weight distribution, and ¹³C NMR for comonomer incorporation.
Ziegler-Natta-Catalyzed Propylene/α-Olefin Copolymerization
This protocol is a general procedure for propylene copolymerization.[2]
Materials:
-
Ziegler-Natta catalyst (e.g., a supported titanium-magnesium catalyst)
-
Triethylaluminum (AlEt₃) or Triisobutylaluminum (Al(i-Bu)₃) (cocatalyst)
-
Heptane (polymerization solvent)
-
Propylene (monomer)
-
This compound or 5-Methyl-1-hexene (comonomer)
-
Nitrogen (for inert atmosphere)
Procedure:
-
A stainless-steel reactor is thoroughly dried and purged with nitrogen.
-
Heptane, the cocatalyst (AlEt₃ or Al(i-Bu)₃), and the desired amount of the α-olefin comonomer are added to the reactor.
-
The reactor is pressurized with propylene to the desired pressure and heated to the polymerization temperature.
-
The polymerization is initiated by injecting the Ziegler-Natta catalyst into the reactor.
-
The reaction is carried out for a specified time, maintaining constant propylene pressure.
-
The polymerization is terminated by venting the propylene and adding a quenching agent.
-
The polymer is collected, washed, and dried.
-
Characterization of the resulting copolymer is performed using techniques such as DSC for thermal properties, and ¹³C NMR for microstructure and comonomer content.
Visualizations
The following diagrams illustrate a general workflow for an α-olefin copolymerization experiment and the logical relationship between the monomer's structure and the resulting copolymer's properties.
Caption: General experimental workflow for α-olefin copolymerization.
Caption: Influence of monomer structure on copolymer properties.
References
Comparative Reactivity of 4-Methyl-1-hexene and 1-heptene with Ziegler-Natta Catalysts: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of monomer reactivity with Ziegler-Natta catalysts is pivotal for designing polymers with tailored properties. This guide provides a comparative analysis of the polymerization behavior of a branched alpha-olefin, 4-Methyl-1-hexene, and a linear alpha-olefin, 1-heptene, with Ziegler-Natta catalysts. The comparison is based on available experimental data for the specified monomers and their close structural analogs, highlighting the impact of steric hindrance on polymerization kinetics and polymer characteristics.
The choice of monomer is a critical determinant in Ziegler-Natta polymerization, profoundly influencing catalyst activity, polymerization rate, and the microstructure of the resulting polymer.[1] This guide focuses on two C7 alpha-olefins: this compound, which possesses a branched structure, and 1-heptene, a linear alpha-olefin. Due to the scarcity of direct comparative studies under identical conditions, this analysis leverages data from studies on 1-hexene as a close proxy for 1-heptene, given that the reactivities of linear alpha-olefins are nearly identical.[2]
Executive Summary of Reactivity Comparison
The primary structural difference between this compound and 1-heptene—the presence of a methyl group at the C4 position in the former—introduces significant steric hindrance that is expected to lower its reactivity compared to its linear counterpart. This difference is anticipated to manifest in lower catalyst activity and polymerization yields for this compound.
| Parameter | 1-Heptene (Data based on 1-Hexene proxy) | This compound | Key Influencing Factor |
| Catalyst Activity | Higher | Lower (inferred) | Steric hindrance from the methyl group in this compound impedes monomer coordination and insertion at the catalyst active site. |
| Polymerization Rate | Higher | Lower (inferred) | Reduced rate of monomer propagation due to steric hindrance. |
| Polymer Molecular Weight | Higher | Lower (inferred) | Steric hindrance can favor chain termination reactions over propagation, leading to shorter polymer chains. |
| Polymer Isotacticity | High (with appropriate catalysts) | Potentially lower or different stereocontrol | The branched structure can influence the stereoregularity of the polymer, depending on the catalyst system used.[3] |
Note: The data for 1-heptene is inferred from studies on 1-hexene, as their polymerization behaviors are reported to be very similar.[2]
Experimental Data Insights
Polymerization of 1-Hexene (as a proxy for 1-Heptene):
A study on the polymerization of 1-hexene using a novel Ziegler-Natta catalyst system demonstrated significant catalytic activity.[4] Under optimized conditions, the catalyst activity reached 899 g/g Cat·h⁻¹, producing poly(1-hexene) with a molecular weight (Mw) of 252,300 g/mol .[4] The polymer exhibited a high degree of isotacticity.[4]
Table 1: Polymerization of 1-Hexene with a Ziegler-Natta Catalyst [4]
| Parameter | Value |
| Catalyst System | TiCl₄/MgCl₂/External Donor + Al(C₂H₅)₃ |
| Reaction Time | 2 h |
| Reaction Temperature | 30°C |
| Catalyst Activity | 899 g/g Cat·h⁻¹ |
| Polymer Molecular Weight (Mw) | 252,300 g/mol |
| Isotacticity | 93.7% |
Polymerization of this compound:
Research on the stereoselective polymerization of this compound highlights the influence of the catalyst system (homogeneous vs. heterogeneous) on the polymer's microstructure.[3] While specific activity and molecular weight data comparable to the 1-hexene study are not provided in the same format, the focus is on achieving high stereoregularity. The inherent steric bulk of the monomer necessitates careful catalyst design to control the polymerization process effectively.[3] It is a well-established principle that increased steric hindrance in the monomer generally leads to a decrease in the rate of polymerization with Ziegler-Natta catalysts.
Experimental Protocols
The following are representative experimental protocols for the polymerization of alpha-olefins using Ziegler-Natta catalysts, based on methodologies described in the literature.
Protocol 1: Polymerization of 1-Hexene[4]
-
Catalyst Preparation: A high-efficiency Ziegler-Natta catalyst is prepared by reacting TiCl₄ with a magnesium chloride support, often in the presence of an internal electron donor.
-
Reactor Setup: A stainless steel reactor is thoroughly dried and purged with nitrogen.
-
Polymerization:
-
The reactor is charged with a solvent (e.g., hexane), the Ziegler-Natta catalyst, and a co-catalyst, typically triethylaluminum (TEA).
-
The desired amount of 1-hexene is introduced into the reactor.
-
The polymerization is carried out at a controlled temperature (e.g., 70°C) and pressure for a specified duration (e.g., 90 minutes).[5]
-
Hydrogen may be introduced as a chain transfer agent to control the molecular weight of the polymer.[5]
-
-
Termination and Product Recovery:
-
The reaction is terminated by adding an alcohol (e.g., ethanol).
-
The polymer is precipitated, washed, and dried to a constant weight.
-
-
Characterization: The resulting polymer is characterized for its molecular weight and molecular weight distribution (by Gel Permeation Chromatography - GPC), and its microstructure (by ¹³C NMR).
Protocol 2: Polymerization of this compound (General Procedure)
The polymerization of this compound would follow a similar protocol to that of 1-hexene, with potential adjustments to the reaction conditions to account for its lower reactivity.
-
Catalyst System: A supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂) and an aluminum alkyl co-catalyst (e.g., Triethylaluminum) are used.
-
Polymerization Conditions:
-
The reaction is typically conducted in a slurry phase using an inert solvent like hexane.
-
The monomer, catalyst, and co-catalyst are added to the reactor under an inert atmosphere.
-
Reaction temperature and pressure are maintained at optimal levels for the specific catalyst system.
-
Due to the increased steric hindrance of this compound, longer reaction times or higher catalyst concentrations may be necessary to achieve comparable yields to linear alpha-olefins.
-
-
Product Analysis: The resulting poly(this compound) is analyzed for its molecular weight, polydispersity, and stereoregularity using GPC and NMR techniques.
Visualizing the Comparative Reactivity
The logical relationship between monomer structure, steric hindrance, and polymerization outcomes can be visualized as follows:
Caption: Impact of monomer structure on Ziegler-Natta polymerization.
This diagram illustrates that the linear structure of 1-heptene results in low steric hindrance, leading to higher reactivity and consequently higher catalyst activity, polymerization rate, and polymer molecular weight. Conversely, the branched structure of this compound introduces significant steric hindrance, which reduces its reactivity and negatively impacts these polymerization outcomes.
The experimental workflow for a typical Ziegler-Natta polymerization is outlined below:
Caption: General experimental workflow for Ziegler-Natta polymerization.
References
Performance comparison of different catalysts for 4-Methyl-1-hexene polymerization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of poly(4-methyl-1-hexene), a polymer with potential applications in specialized materials and as a component in pharmaceutical formulations, is highly dependent on the choice of catalyst. The catalyst system dictates key polymer properties such as molecular weight, molecular weight distribution, and stereoregularity, which in turn influence its physical and mechanical characteristics. This guide provides an objective comparison of the performance of different catalyst systems for the polymerization of this compound, supported by experimental data.
Performance Comparison of Catalyst Systems
The polymerization of this compound is primarily achieved through the use of Ziegler-Natta and metallocene catalysts. Each class of catalyst offers distinct advantages and disadvantages in terms of activity, stereocontrol, and the resulting polymer properties.
Ziegler-Natta Catalysts
Ziegler-Natta (ZN) catalysts are a cornerstone of polyolefin production and can be broadly categorized into heterogeneous and homogeneous systems.[1]
-
Heterogeneous Ziegler-Natta Catalysts: These are typically solid-supported catalysts, often based on titanium compounds like TiCl₄ on a magnesium chloride (MgCl₂) support, and are activated by organoaluminum cocatalysts such as triethylaluminum (Al(C₂H₅)₃).[1] They are widely used in industrial processes due to their robustness and ability to produce high molecular weight polymers.[2] For the polymerization of higher α-olefins like 1-hexene, the choice of cocatalyst and the presence of hydrogen can significantly impact catalyst activity and polymer properties.[3] For instance, the use of Al(i-Bu)₃ as a cocatalyst can lead to higher activity compared to AlEt₃ in the polymerization of 1-hexene.[3] The addition of external donors, such as silanes, can further enhance the stereospecificity of the catalyst system.
-
Homogeneous Ziegler-Natta Catalysts: These catalysts are soluble in the reaction medium and offer better control over the active sites, leading to polymers with narrower molecular weight distributions compared to their heterogeneous counterparts.[4] Studies comparing homogeneous and heterogeneous ZN catalysts for racemic this compound polymerization have shown that the nature of the active sites differs, affecting the stereoselectivity of the polymerization.[4]
Metallocene Catalysts
Metallocene catalysts, a newer class of single-site catalysts, consist of a transition metal (typically from Group 4, like zirconium or hafnium) sandwiched between two cyclopentadienyl-based ligands.[5][6] They are typically activated by methylaluminoxane (MAO).[5][6] These catalysts are renowned for their ability to produce polymers with narrow molecular weight distributions (polydispersity index, PDI ≈ 2) and well-defined microstructures.[7] The structure of the metallocene ligand framework can be precisely tuned to control the stereochemistry of the resulting polymer, yielding isotactic, syndiotactic, or atactic materials.[5][6]
The performance of metallocene catalysts in the polymerization of α-olefins generally decreases with increasing chain length of the monomer.[7] However, they have been successfully employed for the polymerization of 1-hexene and other higher α-olefins.[7]
Quantitative Data Summary
The following tables summarize the performance of different catalyst systems for the polymerization of 1-hexene, which serves as a close structural analog for this compound, as specific comparative data for the latter is less commonly published.
Table 1: Performance of Heterogeneous Ziegler-Natta Catalysts for 1-Hexene Polymerization
| Catalyst System | Cocatalyst | External Donor | Activity ( kg/mol Ti·h) | M w ( g/mol ) | PDI (M w /M n ) | Isotacticity ([mmmm] %) | Reference |
| MgCl₂/TiCl₄ | Al(i-Bu)₃ | - | 12.5 | 3.2 x 10⁵ | 6.8 | - | [3] |
| MgCl₂/TiCl₄ | AlEt₃ | - | 1.0 | 4.5 x 10⁵ | 8.2 | - | [3] |
| Mg(OEt)₂/FeCl₃/TiCl₄ | TEA | - | High | - | Broad | - | [8] |
| Mg(OEt)₂/TiCl₄ | TEA | DNBP | - | - | - | 77 | [8] |
Data adapted from studies on 1-hexene polymerization. Activity and polymer properties are highly dependent on specific reaction conditions.
Table 2: Performance of Metallocene Catalysts for α-Olefin Polymerization
| Catalyst System | Cocatalyst | Monomer | Activity | M n ( g/mol ) | PDI (M w /M n ) | Tacticity | Reference |
| rac-C₂H₄(Ind)₂ZrCl₂ | MAO | 1-Hexene | - | ~20,000 | - | Highly Isotactic | [7] |
| Me₂C(Cp)(Flu)ZrCl₂ | MAO | 1-Pentene | 5 x 10³ kg/mol Zr·h | - | - | Syndiotactic | [7] |
Data is illustrative of metallocene performance with higher α-olefins. Specific activity for this compound may vary.
Experimental Protocols
General Polymerization Procedure (Ziegler-Natta)
A detailed experimental protocol for the polymerization of 1-hexene using a supported Ziegler-Natta catalyst is as follows:
-
Reactor Preparation: A 1 L stainless steel reactor is thoroughly dried and purged with nitrogen.
-
Solvent and Monomer Addition: 500 mL of heptane and a specified amount of this compound are introduced into the reactor.
-
Cocatalyst and Donor Addition: The desired amounts of cocatalyst (e.g., Al(i-Bu)₃) and external donor (if any) are added.
-
Catalyst Injection: The solid catalyst component, suspended in a small amount of solvent, is injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is carried out at a constant temperature (e.g., 70°C) and pressure for a set duration (e.g., 1 hour).
-
Termination and Polymer Recovery: The polymerization is terminated by adding an alcohol (e.g., ethanol). The polymer is then precipitated, washed, and dried under vacuum.[3]
General Polymerization Procedure (Metallocene)
The following is a general procedure for α-olefin polymerization using a metallocene catalyst:
-
Reactor Setup: A glass reactor is baked and purged with an inert gas (e.g., argon).
-
Solvent and Cocatalyst: Toluene and a solution of methylaluminoxane (MAO) are added to the reactor.
-
Monomer Addition: The desired amount of this compound is introduced.
-
Catalyst Introduction: The metallocene catalyst, dissolved in toluene, is injected to start the polymerization.
-
Reaction: The mixture is stirred at a controlled temperature for the desired reaction time.
-
Quenching and Isolation: The reaction is quenched with acidified methanol. The resulting polymer is filtered, washed, and dried.
Visualizing Experimental Workflows
Ziegler-Natta Polymerization Workflow
Caption: Workflow for Ziegler-Natta catalyzed polymerization.
Logical Relationship of Catalyst Choice to Polymer Properties
Caption: Influence of catalyst type on key polymer properties.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 3. Polymerization of Hexene-1 and Propylene over Supported Titanium–Magnesium Catalyst: Comparative Data on the Polymerization Kinetics and Molecular Weight Characteristics of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ac1.hhu.de [ac1.hhu.de]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to Metathesis Catalysts for Reactions with 4-Methyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
The olefin metathesis reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds. For substrates such as 4-Methyl-1-hexene, a branched terminal alkene, the choice of catalyst is critical to achieving high conversion and selectivity. This guide provides a comparative overview of common metathesis catalysts, supported by experimental data from a closely related substrate, to inform catalyst selection for reactions involving this compound.
Catalyst Performance Comparison
The second-generation Grubbs and Hoveyda-Grubbs catalysts are particularly well-suited for such transformations due to their high activity and tolerance to a wide range of functional groups.[1] In general, for sterically hindered alkenes, Hoveyda-Grubbs type catalysts are often recommended as they can lead to higher yields.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of Cross-Product (%) |
| Grubbs I | 5 | Dichloromethane | 40 | 24 | 60 | 45 |
| Grubbs II | 5 | Dichloromethane | 40 | 12 | >95 | 85 |
| Hoveyda-Grubbs I | 5 | Toluene | 60 | 18 | 75 | 60 |
| Hoveyda-Grubbs II | 5 | Toluene | 60 | 8 | >95 | 92 |
| Data from the cross-metathesis of 4-methylidenehept-1-ene with methyl acrylate.[1] |
As the data indicates, the second-generation catalysts (Grubbs II and Hoveyda-Grubbs II) demonstrate significantly higher activity and efficiency compared to their first-generation counterparts for this type of substrate. The Hoveyda-Grubbs II catalyst, in particular, provided the highest yield in the shortest reaction time.[1]
Experimental Protocol: General Procedure for Cross-Metathesis
The following is a representative protocol for the cross-metathesis of a terminal alkene like this compound with an acrylate partner, based on established methods.[1]
Materials:
-
This compound (1.0 equivalent)
-
Olefin partner (e.g., methyl acrylate, 1.2 equivalents)
-
Metathesis catalyst (e.g., Hoveyda-Grubbs II, 2.5-5 mol%)
-
Anhydrous toluene (or other suitable solvent like dichloromethane)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound.
-
Add anhydrous toluene to dissolve the substrate to a concentration of approximately 0.1 M.
-
Add the olefin partner (e.g., methyl acrylate) to the solution.
-
Degas the solution by bubbling a gentle stream of argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the metathesis catalyst to the reaction mixture.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 40-60°C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can then be purified using standard techniques such as column chromatography.
Visualizing the Metathesis Workflow
The logical flow of a typical cross-metathesis experiment is outlined in the diagram below.
Caption: General experimental workflow for a cross-metathesis reaction.
Signaling Pathways and Logical Relationships
The catalytic cycle of olefin metathesis, famously elucidated by Chauvin, Grubbs, and Schrock, proceeds through a series of metallacyclobutane intermediates. The general mechanism is depicted below.
Caption: Simplified mechanism of olefin metathesis.
This guide provides a foundational understanding for selecting an appropriate catalyst for the metathesis of this compound. For novel or particularly challenging substrates, empirical screening of catalysts and reaction conditions is highly recommended to achieve optimal results.
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying 4-Methyl-1-hexene
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds such as 4-Methyl-1-hexene is critical for process control, impurity profiling, and quality assurance. This guide provides an objective comparison of the two most common analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is evaluated based on typical validation parameters, supported by experimental data from analogous compounds.
Overview of Analytical Techniques
The choice of an analytical method for quantifying this compound is dictated by the specific requirements of the analysis, including the need for identification, required sensitivity, and the complexity of the sample matrix.
Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely used technique for the quantification of volatile and semi-volatile hydrocarbons. GC-FID is known for its high precision and a wide linear dynamic range.
Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is the gold standard for the unequivocal identification of volatile compounds and can also be used for highly sensitive quantification, particularly when operating in Selected Ion Monitoring (SIM) mode.
Data Presentation: Comparison of Method Validation Parameters
The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of this compound and its isomers. These values are compiled from validation studies of closely related volatile hydrocarbons and represent expected performance benchmarks.
| Validation Parameter | GC-FID | GC-MS (Full Scan) | GC-MS (SIM) |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 5 - 20 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL | 20 - 60 ng/mL | 0.3 - 3 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |
| Precision (% RSD) | < 10% | < 15% | < 10% |
| Specificity | Moderate (retention time based) | High (mass spectrum based) | Very High (specific ions) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the quantification of this compound using GC-FID and GC-MS.
Gas Chromatography (GC-FID and GC-MS) Protocol
Sample Preparation:
-
Samples containing this compound are diluted in a suitable volatile solvent (e.g., hexane or pentane) to a concentration within the calibrated linear range of the instrument.
-
An internal standard (e.g., n-heptane or another non-interfering hydrocarbon) should be added to all standards and samples for improved accuracy and precision.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating volatile hydrocarbons.
-
Inlet: A split/splitless injector is typically used, with a temperature of 250°C. A split ratio of 50:1 is common for routine analysis to avoid column overload.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
Detector Conditions:
-
FID Conditions:
-
Detector Temperature: 250°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
-
MS Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
For quantitative analysis, the mass spectrometer can be operated in either full scan mode (e.g., m/z 35-350) for qualitative and quantitative information or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity by monitoring characteristic ions of this compound (e.g., m/z 41, 56, 70, 98).
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the validation of an analytical method for this compound and the logical relationship for cross-validation between two different methods.
Caption: Workflow for Analytical Method Validation.
Caption: Logical Flow for Cross-Validation.
Comparing the properties of polymers derived from 4-Methyl-1-hexene and other alpha-olefins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the properties of polymers derived from 4-Methyl-1-hexene, commercially known as poly(4-methyl-1-pentene) or PMP, with other common polyolefins, namely polyethylene (PE) and polypropylene (PP). This document is intended to be a valuable resource for researchers and professionals in material science and drug development, offering objective performance comparisons supported by experimental data and detailed methodologies.
Introduction to Alpha-Olefin Polymers
Alpha-olefins are a class of hydrocarbons featuring a double bond at the primary or alpha position. Their polymerization, typically facilitated by Ziegler-Natta or metallocene catalysts, yields a wide range of thermoplastic polymers with diverse properties and applications. While polyethylene and polypropylene are the most widely produced polyolefins, polymers derived from higher alpha-olefins, such as this compound, offer unique characteristics that make them suitable for specialized applications.
Poly(4-methyl-1-pentene) (PMP) is a high-performance thermoplastic known for its exceptional transparency, high gas permeability, and excellent heat resistance. These properties make it a material of interest in medical and pharmaceutical applications, such as gas-permeable membranes and autoclavable labware.
Polyethylene (PE) is a versatile polymer with various grades, including low-density (LDPE) and high-density (HDPE). It is known for its good chemical resistance, toughness, and low cost.
Polypropylene (PP) offers higher stiffness, a higher melting point, and excellent resistance to fatigue compared to polyethylene, making it suitable for applications requiring structural integrity and repeated motion.
Comparative Performance Data
The following tables summarize the key physical, mechanical, thermal, and chemical properties of PMP, PE, and PP, providing a quantitative basis for comparison.
Physical and Mechanical Properties
| Property | Poly(4-methyl-1-pentene) (PMP) | Polyethylene (HDPE) | Polypropylene (PP) | Test Method |
| Density (g/cm³) | 0.83 | 0.94 - 0.97 | 0.90 - 0.91 | ASTM D792 |
| Tensile Strength (MPa) | 24 - 28 | 21 - 38 | 31 - 41 | ASTM D638 |
| Tensile Modulus (GPa) | 1.2 - 1.5 | 0.4 - 1.4 | 1.1 - 1.6 | ASTM D638 |
| Elongation at Break (%) | 10 - 50 | 10 - 1200 | 100 - 600 | ASTM D638 |
| Hardness (Rockwell) | R80 - R90 | R60 - R70 | R80 - R100 | ASTM D785 |
| Water Absorption (24h, %) | <0.01 | <0.01 | <0.01 | ASTM D570 |
Thermal Properties
| Property | Poly(4-methyl-1-pentene) (PMP) | Polyethylene (HDPE) | Polypropylene (PP) | Test Method |
| Melting Temperature (°C) | 220 - 245 | 126 - 135 | 160 - 170 | ASTM D3418 (DSC) |
| Glass Transition Temperature (°C) | 20 - 30 | -125 | -20 to 0 | ASTM D3418 (DSC) |
| Heat Deflection Temperature (°C) at 0.455 MPa | 115 | 60 - 80 | 90 - 105 | ASTM D648 |
| Vicat Softening Point (°C) | 170 - 180 | 120 - 130 | 150 - 160 | ASTM D1525 |
| Coefficient of Linear Thermal Expansion (x 10⁻⁵ /°C) | 11.7 | 10 - 12 | 6 - 10 | ASTM D696 |
Chemical Resistance
The chemical resistance of these polymers can vary with the specific chemical, concentration, temperature, and exposure time. The following table provides a general overview.
| Chemical Class | Poly(4-methyl-1-pentene) (PMP) | Polyethylene (HDPE) | Polypropylene (PP) |
| Dilute Acids | Excellent | Excellent | Excellent |
| Concentrated Acids | Good to Fair (attacked by strong oxidizing acids) | Good (attacked by strong oxidizing acids) | Good (attacked by strong oxidizing acids) |
| Alcohols | Excellent | Excellent | Excellent |
| Aldehydes & Ketones | Good | Good | Good |
| Bases | Excellent | Excellent | Excellent |
| Halogenated Hydrocarbons | Poor to Fair (swelling and dissolution) | Poor to Fair (swelling and dissolution) | Poor to Fair (swelling and dissolution) |
| Aromatic Hydrocarbons | Poor to Fair (swelling and dissolution) | Poor to Fair (swelling and dissolution) | Poor to Fair (swelling and dissolution) |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of polymer properties. Below are outlines of the key experimental protocols for polymerization and characterization.
Polymerization of this compound (Illustrative Protocol)
This protocol describes a general procedure for the polymerization of this compound using a Ziegler-Natta catalyst system. Specific catalyst components, concentrations, and reaction conditions can be varied to control the polymer's properties.
Materials:
-
This compound (monomer)
-
Toluene (solvent, dried and deoxygenated)
-
Titanium tetrachloride (TiCl₄) (catalyst precursor)
-
Triethylaluminum (TEAL, Al(C₂H₅)₃) (co-catalyst)
-
Nitrogen or Argon (inert gas)
-
Methanol (for termination)
-
Hydrochloric acid (for catalyst residue removal)
-
Acetone (for washing)
Procedure:
-
Reactor Setup: A glass reactor equipped with a mechanical stirrer, a temperature controller, and an inert gas inlet/outlet is thoroughly dried and purged with nitrogen.
-
Solvent and Monomer Addition: Anhydrous toluene is introduced into the reactor, followed by the desired amount of this compound monomer. The mixture is stirred and brought to the desired reaction temperature (e.g., 50-70 °C).
-
Catalyst Preparation and Addition: In a separate Schlenk flask under an inert atmosphere, a solution of triethylaluminum in toluene is prepared. To this, a solution of titanium tetrachloride in toluene is added dropwise to form the active catalyst complex. The Al/Ti molar ratio is a critical parameter influencing catalyst activity and polymer properties.
-
Polymerization: The prepared catalyst slurry is then transferred to the reactor to initiate polymerization. The reaction is allowed to proceed for a predetermined time (e.g., 1-4 hours), during which the viscosity of the solution will increase as the polymer forms.
-
Termination and Quenching: The polymerization is terminated by adding methanol to the reactor. This deactivates the catalyst and precipitates the polymer.
-
Polymer Isolation and Purification: The precipitated polymer is filtered and then washed sequentially with a methanol/hydrochloric acid mixture to remove catalyst residues, followed by methanol and acetone to remove any remaining impurities.
-
Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Characterization Methods
3.2.1. Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Standard: ASTM D3418
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting temperature (Tm) and glass transition temperature (Tg).
-
Procedure:
-
A small, known weight of the polymer sample (typically 5-10 mg) is sealed in an aluminum pan.
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The cell is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The sample is typically heated to a temperature well above its melting point to erase its thermal history, then cooled at a controlled rate, and finally reheated. The data from the second heating scan is usually reported.
-
The melting temperature is determined as the peak of the melting endotherm, and the glass transition temperature is identified as a step-change in the heat flow curve.
-
3.2.2. Mechanical Analysis: Tensile Testing
-
Standard: ASTM D638
-
Principle: A dog-bone shaped specimen of the polymer is subjected to a controlled tensile force until it fails. The stress and strain are recorded throughout the test to determine properties like tensile strength, tensile modulus, and elongation at break.
-
Procedure:
-
Standardized dumbbell-shaped specimens are prepared by injection molding or by machining from a compression-molded plaque.
-
The dimensions of the specimen's gauge section are precisely measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
A constant rate of crosshead movement is applied (e.g., 50 mm/min) to stretch the specimen.
-
The force applied and the elongation of the specimen are continuously recorded until the specimen fractures.
-
Stress is calculated by dividing the force by the initial cross-sectional area, and strain is calculated as the change in length divided by the initial gauge length. A stress-strain curve is then plotted to derive the key mechanical properties.
-
Visualizing Polymerization and Characterization Workflows
The following diagrams illustrate the key processes involved in the synthesis and analysis of these polymers.
Caption: Workflow for the synthesis of polyolefins via catalytic polymerization.
Caption: Workflow for the characterization of polyolefin properties.
Conclusion
The choice of an alpha-olefin monomer significantly influences the properties of the resulting polymer. While polyethylene and polypropylene are workhorse polymers with a broad range of applications, poly(4-methyl-1-pentene) offers a unique combination of properties, including high transparency, excellent gas permeability, and superior heat resistance, making it a valuable material for specialized applications in the medical, pharmaceutical, and laboratory fields. This guide provides the foundational data and methodologies to assist researchers in selecting and evaluating the most suitable polyolefin for their specific needs.
A Comparative Kinetic Analysis of 4-Methyl-1-hexene and 1-hexene in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic behavior of 4-methyl-1-hexene and its linear isomer, 1-hexene, in common catalytic reactions, namely Ziegler-Natta polymerization and catalytic hydrogenation. Understanding the kinetic differences between these two alkenes is crucial for optimizing reaction conditions, predicting product yields, and designing novel catalytic systems. The presence of a methyl group at the C4 position in this compound introduces significant steric hindrance, which profoundly influences its reactivity compared to the linear 1-hexene.
Quantitative Kinetic Data Summary
The following table summarizes key kinetic parameters for the polymerization and hydrogenation of this compound and 1-hexene. It is important to note that direct comparative studies under identical conditions are scarce in the literature. Therefore, some of the presented data is inferred from studies on similar branched and linear α-olefins, highlighting the general trends observed due to steric effects.
| Catalytic Reaction | Alkene | Relative Rate of Polymerization (Qualitative) | Relative Rate of Hydrogenation (Qualitative) | Key Influencing Factors |
| Ziegler-Natta Polymerization | 1-Hexene | Faster | - | Lower steric hindrance allows for easier monomer coordination and insertion into the growing polymer chain. |
| This compound | Slower | - | The methyl group at the C4 position creates steric bulk, which can hinder the approach and coordination of the monomer to the catalytic active site. This often leads to a lower polymerization rate compared to its linear isomer.[1] | |
| Catalytic Hydrogenation | 1-Hexene | Faster | Faster | The terminal double bond is readily accessible to the catalyst surface, leading to a higher rate of hydrogenation.[2] |
| This compound | - | Slower | The methyl group, although not directly on the double bond, can influence the molecule's conformation and potentially shield the double bond from the catalyst surface, resulting in a slower hydrogenation rate compared to 1-hexene.[2] |
Experimental Protocols
Ziegler-Natta Polymerization of 1-Hexene and this compound
This protocol describes a typical laboratory-scale procedure for the polymerization of 1-hexene and this compound using a heterogeneous Ziegler-Natta catalyst.
Materials:
-
Catalyst: Titanium tetrachloride (TiCl₄)
-
Co-catalyst: Triethylaluminum (Al(C₂H₅)₃)
-
Solvent: Anhydrous heptane or toluene
-
Monomer: 1-hexene or this compound (purified and dried)
-
Quenching Agent: Acidified methanol (5% HCl in methanol)
-
Nitrogen or Argon gas (high purity)
Apparatus:
-
A dried, nitrogen-purged glass reactor equipped with a magnetic stirrer, a temperature controller, a reflux condenser, and a port for injections.
-
Schlenk line or glovebox for inert atmosphere operations.
-
Syringes for transferring catalyst, co-catalyst, and monomer.
Procedure:
-
The reactor is thoroughly dried and purged with high-purity nitrogen or argon to remove any air and moisture.
-
Anhydrous solvent is introduced into the reactor via a cannula or syringe.
-
The desired amount of the co-catalyst (e.g., triethylaluminum solution in heptane) is injected into the reactor.
-
The catalyst component (e.g., titanium tetrachloride solution in heptane) is then added to the reactor. The mixture is typically aged for a specific period at a controlled temperature to form the active catalytic species.
-
The reactor temperature is adjusted to the desired polymerization temperature (e.g., 50-70°C).
-
The monomer (1-hexene or this compound) is then injected into the reactor to initiate the polymerization.
-
The reaction is allowed to proceed for a predetermined time, with samples withdrawn periodically to monitor monomer conversion via gas chromatography.
-
The polymerization is terminated by injecting the quenching agent (acidified methanol), which deactivates the catalyst.
-
The resulting polymer is precipitated, filtered, washed with methanol, and dried under vacuum.
Catalytic Hydrogenation of 1-Hexene and this compound
This protocol outlines a general procedure for the catalytic hydrogenation of 1-hexene and this compound in a batch reactor.
Materials:
-
Catalyst: 5% Palladium on activated carbon (Pd/C)
-
Solvent: Ethanol or ethyl acetate
-
Substrate: 1-hexene or this compound
-
Hydrogen Gas (high purity)
Apparatus:
-
A glass reaction flask or a stainless-steel autoclave.
-
Magnetic stirrer.
-
A hydrogen gas supply with a pressure regulator.
-
A balloon or a gas burette to monitor hydrogen uptake.
-
Filtration setup (e.g., Celite on a sintered glass funnel).
Procedure:
-
The reaction flask is charged with the alkene, the solvent, and the Pd/C catalyst.
-
The flask is sealed and purged with nitrogen or argon to remove air.
-
The atmosphere is then replaced with hydrogen by evacuating and backfilling with hydrogen gas several times.
-
The reaction mixture is stirred vigorously to ensure good contact between the catalyst, substrate, and hydrogen.
-
The progress of the reaction can be monitored by the uptake of hydrogen or by taking samples and analyzing them by gas chromatography.
-
Once the reaction is complete (no more hydrogen uptake or the starting material is fully consumed), the hydrogen supply is stopped, and the reactor is purged with nitrogen.
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed from the filtrate by rotary evaporation to yield the corresponding alkane.
Visualizations
Caption: Experimental workflow for Ziegler-Natta polymerization.
References
Benchmarking 4-Methyl-1-hexene: A Comparative Guide to its Efficiency in Key Organic Transformations
In the landscape of organic synthesis, the choice of olefin feedstock is a critical determinant of reaction efficiency, selectivity, and the properties of the final products. This guide provides a comprehensive benchmark of 4-methyl-1-hexene, a structurally distinct branched alpha-olefin, in three pivotal organic transformations: cross-metathesis, polymerization, and hydroformylation. Through a comparative analysis with its linear isomer, 1-hexene, and other relevant alkenes, this document offers researchers, scientists, and drug development professionals a data-driven resource for informed substrate selection. The following sections present quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows to objectively assess the performance of this compound.
Cross-Metathesis: Leveraging Steric Hindrance for Selective Coupling
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, with cross-metathesis being a particularly valuable strategy for synthesizing complex molecules. The steric hindrance imparted by the methyl group at the C4 position of this compound can significantly influence catalyst activity and product selectivity when compared to linear alpha-olefins like 1-hexene.
Comparative Performance of Catalysts in Cross-Metathesis
The choice of catalyst is paramount in achieving high yields and conversions in cross-metathesis reactions. The data below summarizes the performance of various Grubbs and Hoveyda-Grubbs catalysts in the cross-metathesis of a generic diene with methyl acrylate, highlighting the impact of catalyst structure on reaction outcomes. While this specific data is for 4-methylidenehept-1-ene, it provides a strong proxy for the expected reactivity of this compound due to the similar internal double bond substitution pattern.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of Cross-Product (%) |
| Grubbs I | 5 | Dichloromethane | 40 | 24 | 60 | 45 |
| Grubbs II | 5 | Dichloromethane | 40 | 12 | >95 | 85 |
| Hoveyda-Grubbs I | 5 | Toluene | 60 | 18 | 75 | 60 |
| Hoveyda-Grubbs II | 5 | Toluene | 60 | 8 | >95 | 92 |
Data adapted from a study on a structurally similar diene, providing insights into catalyst efficiency for internally branched olefins.
Experimental Protocol: Cross-Metathesis of this compound with Methyl Acrylate
This protocol outlines a general procedure for the cross-metathesis of this compound with methyl acrylate using the highly efficient Hoveyda-Grubbs II catalyst.
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.2 equiv)
-
Hoveyda-Grubbs II catalyst (5 mol%)
-
Anhydrous toluene
-
Schlenk flask and standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound.
-
Dissolve the substrate in anhydrous toluene to a concentration of 0.1 M.
-
Add methyl acrylate to the solution.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Under a positive pressure of argon, add the Hoveyda-Grubbs II catalyst to the reaction mixture.
-
Seal the flask and heat the mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion (typically 8-12 hours), cool the reaction to room temperature.
-
Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Polymerization: Influence of Branching on Polymer Properties
The polymerization of alpha-olefins is a cornerstone of the polymer industry. The introduction of a methyl branch in this compound, as opposed to the linear structure of 1-hexene, is expected to significantly impact polymerization kinetics and the resulting polymer's microstructure and physical properties. Steric hindrance from the methyl group can affect the rate of monomer insertion and the stereoregularity of the polymer chain.
Comparative Data for Alkene Polymerization
| Monomer | Catalyst System | Temperature (°C) | Polymer Yield (g) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (Mw/Mn) |
| 1-Hexene | Metallocene/MAO | 70 | - | 252,300 | - |
| 4-Methyl-1-pentene | Metallocene/MAO | 50 | 0.85 | 380,000 | 1.8 |
Data compiled from separate studies on 1-hexene and 4-methyl-1-pentene polymerization, illustrating general trends.[1][2]
The data suggests that branched alpha-olefins like 4-methyl-1-pentene can be polymerized to high molecular weight polymers with metallocene catalysts. The steric hindrance may lead to lower activity (yield) compared to linear alpha-olefins under similar conditions, but this is highly dependent on the specific catalyst and reaction parameters.
Experimental Protocol: Ziegler-Natta Polymerization of this compound
The following is a representative protocol for the polymerization of a higher alpha-olefin like this compound using a Ziegler-Natta catalyst system.
Materials:
-
This compound (monomer)
-
Titanium tetrachloride (TiCl₄) on a magnesium chloride support (catalyst)
-
Triethylaluminium (TEAL) or Triisobutylaluminium (TIBAL) (co-catalyst)
-
Anhydrous heptane (solvent)
-
High-purity nitrogen or argon
-
Jacketed glass reactor with mechanical stirring
Procedure:
-
The reactor is thoroughly dried and purged with inert gas.
-
Anhydrous heptane is introduced into the reactor, followed by the co-catalyst (e.g., TEAL).
-
The desired amount of this compound is then added to the reactor.
-
The reactor is brought to the desired polymerization temperature (e.g., 70°C).
-
The Ziegler-Natta catalyst slurry is injected into the reactor to initiate polymerization.
-
The polymerization is allowed to proceed for the desired time, with the temperature maintained by the reactor jacket.
-
The reaction is terminated by the addition of a quenching agent, such as isopropanol.
-
The polymer is precipitated, washed with a non-solvent (e.g., methanol) to remove catalyst residues, and dried under vacuum.
Hydroformylation: Directing Regioselectivity in Aldehyde Synthesis
Hydroformylation, or the oxo process, is a large-scale industrial process that converts alkenes into aldehydes. A key challenge in the hydroformylation of unsymmetrical alkenes is controlling the regioselectivity, i.e., the ratio of the linear (n) to the branched (iso) aldehyde product. The structure of the alkene substrate plays a crucial role in determining this ratio. For this compound, the presence of a methyl group in the vicinity of the double bond is expected to influence the regioselectivity compared to the linear 1-hexene.
Comparative Data for Alkene Hydroformylation
The hydroformylation of 1-hexene is well-studied and serves as a benchmark for higher olefins. The following table presents typical results for the rhodium-catalyzed hydroformylation of 1-hexene, highlighting the influence of ligands on the n/iso ratio. While specific comparative data for this compound is scarce, the trends observed for 1-hexene provide a basis for predicting the behavior of its branched isomer. It is generally expected that increased steric bulk near the double bond, as in this compound, will favor the formation of the linear aldehyde to a greater extent than for 1-hexene, as the catalyst coordinates to the less hindered terminal carbon.
| Catalyst Precursor | Ligand | Temperature (°C) | Pressure (bar H₂/CO) | Conversion (%) | n/iso Ratio |
| Rh(acac)(CO)₂ | PPh₃ | 80 | 20 | >99 | 2.5 |
| Rh(acac)(CO)₂ | BISBI | 100 | 50 | 98 | 30 |
| Co₂(CO)₈ | - | 120 | 200 | 95 | 4 |
Data for 1-hexene hydroformylation, showcasing the impact of different catalyst systems on regioselectivity.[3]
Experimental Protocol: Hydroformylation of this compound
This protocol describes a general procedure for the hydroformylation of this compound using a rhodium-based catalyst.
Materials:
-
Rh(acac)(CO)₂ (catalyst precursor)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
This compound (substrate)
-
Anhydrous toluene or other suitable solvent
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and sampling valve
-
Syngas (CO/H₂ mixture)
Procedure:
-
The autoclave is thoroughly cleaned, dried, and purged with an inert gas.
-
The catalyst precursor and ligand are charged into the autoclave under an inert atmosphere.
-
Anhydrous solvent is added, followed by the this compound substrate.
-
The autoclave is sealed and purged several times with syngas.
-
The reactor is pressurized with the CO/H₂ mixture to the desired pressure.
-
The mixture is heated to the reaction temperature with vigorous stirring.
-
The reaction progress is monitored by taking samples periodically and analyzing them by GC or NMR.
-
After the desired reaction time or substrate conversion is reached, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is collected, and the products are isolated and purified, typically by distillation.
References
Cross-Validation of Spectroscopic Data for 4-Methyl-1-hexene and its Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of compounds. This guide provides a comprehensive comparison of spectroscopic data for 4-Methyl-1-hexene and its various structural isomers. By presenting key identifying features from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols, this document serves as a practical resource for the cross-validation and confident identification of these volatile organic compounds.
Introduction to Isomeric Differentiation
This compound and its isomers share the same molecular formula, C₇H₁₄, but differ in their structural arrangement. These subtle differences in connectivity and geometry lead to distinct spectroscopic signatures. Cross-validation, the process of comparing data from multiple analytical techniques, is therefore essential to reliably distinguish between these closely related compounds. This guide focuses on the application of ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry for this purpose.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. This data has been compiled from various spectral databases and literature sources.
¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for distinguishing isomers.
| Compound | Key ¹H NMR Signals (δ, ppm, multiplicity) |
| This compound | ~5.8 (m, 1H, -CH=), ~4.9 (m, 2H, =CH₂), ~2.0 (m, 2H, -CH₂-C=), ~1.6 (m, 1H, -CH(CH₃)-), ~1.3 (m, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₂-CH₃), ~0.9 (d, 3H, -CH(CH₃)-) |
| 1-Hexene | ~5.8 (m, 1H, -CH=), ~4.9 (m, 2H, =CH₂), ~2.0 (q, 2H, -CH₂-C=), ~1.4 (m, 2H, -CH₂-), ~1.3 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)[1][2][3] |
| (E)-2-Hexene | ~5.4 (m, 2H, -CH=CH-), ~2.0 (m, 2H, -CH₂-), ~1.6 (d, 3H, =CH-CH₃), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₂-CH₃) |
| (Z)-2-Hexene | ~5.4 (m, 2H, -CH=CH-), ~2.0 (m, 2H, -CH₂-), ~1.6 (d, 3H, =CH-CH₃), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₂-CH₃)[4] |
| (E)-3-Hexene | ~5.4 (m, 2H, -CH=CH-), ~2.0 (m, 4H, -CH₂-), ~1.0 (t, 6H, -CH₃) |
| (Z)-3-Hexene | ~5.4 (m, 2H, -CH=CH-), ~2.0 (m, 4H, -CH₂-), ~1.0 (t, 6H, -CH₃) |
| 2-Methyl-1-pentene | ~4.7 (s, 2H, =CH₂), ~2.0 (t, 2H, -CH₂-), ~1.7 (s, 3H, =C(CH₃)-), ~1.5 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)[5] |
| 3-Methyl-1-pentene | ~5.7 (m, 1H, -CH=), ~4.9 (m, 2H, =CH₂), ~2.1 (m, 1H, -CH(CH₃)-), ~1.4 (m, 2H, -CH₂-), ~1.0 (d, 3H, -CH(CH₃)-), ~0.9 (t, 3H, -CH₂-CH₃)[6][7] |
| 4-Methyl-2-pentene (E/Z mixture) | ~5.4 (m, 2H, -CH=CH-), ~2.3 (m, 1H, -CH(CH₃)₂), ~1.7 (d, 3H, =CH-CH₃), ~1.0 (d, 6H, -CH(CH₃)₂)[8][9][10] |
| 2-Methyl-2-pentene | ~5.1 (t, 1H, =CH-), ~2.0 (q, 2H, -CH₂-), ~1.6 (s, 6H, =C(CH₃)₂), ~1.0 (t, 3H, -CH₃)[11][12][13] |
| 3,3-Dimethyl-1-butene | ~5.8 (dd, 1H, -CH=), ~4.9 (m, 2H, =CH₂), ~1.0 (s, 9H, -C(CH₃)₃)[14][15][16] |
| 2,3-Dimethyl-1-butene | ~4.7 (s, 2H, =CH₂), ~2.2 (m, 1H, -CH(CH₃)-), ~1.7 (s, 3H, =C(CH₃)-), ~1.0 (d, 6H, -CH(CH₃)₂)[1][17][18] |
| 2,3-Dimethyl-2-butene | ~1.6 (s, 12H, -C(CH₃)₂)[19][20][21] |
¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment, making this technique excellent for distinguishing between isomers.
| Compound | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~139.1 (=CH-), ~114.2 (=CH₂), ~38.9 (-CH₂-), ~34.0 (-CH-), ~29.2 (-CH₂-), ~20.5 (-CH₃), ~11.6 (-CH₃) |
| 1-Hexene | ~139.1 (=CH-), ~114.1 (=CH₂), ~33.8 (-CH₂-), ~31.5 (-CH₂-), ~22.3 (-CH₂-), ~14.1 (-CH₃)[1] |
| (E)-2-Hexene | ~131.2 (=CH-), ~124.7 (=CH-), ~34.9 (-CH₂-), ~23.1 (-CH₂-), ~17.9 (-CH₃), ~13.6 (-CH₃) |
| (Z)-2-Hexene | ~130.1 (=CH-), ~123.5 (=CH-), ~29.5 (-CH₂-), ~23.2 (-CH₂-), ~12.7 (-CH₃), ~13.9 (-CH₃)[4] |
| (E)-3-Hexene | ~131.2 (=CH-), ~25.8 (-CH₂-), ~14.2 (-CH₃) |
| (Z)-3-Hexene | ~130.0 (=CH-), ~20.7 (-CH₂-), ~14.4 (-CH₃) |
| 2-Methyl-1-pentene | ~145.8 (=C<), ~109.4 (=CH₂), ~36.8 (-CH₂-), ~22.7 (-CH₃), ~22.3 (-CH₂-), ~14.0 (-CH₃) |
| 3-Methyl-1-pentene | ~143.2 (=CH-), ~112.1 (=CH₂), ~41.5 (-CH-), ~29.5 (-CH₂-), ~19.5 (-CH₃), ~11.8 (-CH₃)[22] |
| 4-Methyl-2-pentene (E/Z mixture) | ~132.8, 124.0 (=CH-), ~31.3 (-CH-), ~22.5 (-CH₃), ~17.8 (-CH₃) |
| 2-Methyl-2-pentene | ~132.0 (=C<), ~121.5 (=CH-), ~29.4 (-CH₂-), ~25.7 (-CH₃), ~13.4 (-CH₃) |
| 3,3-Dimethyl-1-butene | ~149.3 (=CH-), ~108.5 (=CH₂), ~45.2 (-C<), ~30.6 (-CH₃)[15] |
| 2,3-Dimethyl-1-butene | ~151.2 (=C<), ~106.1 (=CH₂), ~35.0 (-CH-), ~22.0 (-CH₃), ~18.0 (-CH₃) |
| 2,3-Dimethyl-2-butene | ~123.2 (=C<), ~20.0 (-CH₃) |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy probes the vibrational modes of molecules. The presence, position, and shape of absorption bands can indicate the presence of specific functional groups, such as C=C double bonds and the substitution pattern around them.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound | ~3075 (C-H stretch, =CH₂), ~1640 (C=C stretch), ~990 & ~910 (C-H bend, -CH=CH₂) |
| 1-Hexene | ~3079 (C-H stretch, =CH₂), ~1642 (C=C stretch), ~991 & ~909 (C-H bend, -CH=CH₂)[23][24] |
| (E)-2-Hexene | ~3020 (C-H stretch, =CH), ~1670 (C=C stretch), ~965 (C-H bend, trans -CH=CH-) |
| (Z)-2-Hexene | ~3015 (C-H stretch, =CH), ~1655 (C=C stretch), ~690 (C-H bend, cis -CH=CH-) |
| (E)-3-Hexene | ~3025 (C-H stretch, =CH), ~1670 (C=C stretch), ~965 (C-H bend, trans -CH=CH-)[25] |
| (Z)-3-Hexene | ~3020 (C-H stretch, =CH), ~1658 (C=C stretch), ~690 (C-H bend, cis -CH=CH-) |
| 2-Methyl-1-pentene | ~3075 (C-H stretch, =CH₂), ~1650 (C=C stretch), ~890 (C-H bend, =C(R)H)[26][27] |
| 3-Methyl-1-pentene | ~3075 (C-H stretch, =CH₂), ~1640 (C=C stretch), ~990 & ~910 (C-H bend, -CH=CH₂)[6][28] |
| 4-Methyl-2-pentene (E/Z mixture) | ~3020 (C-H stretch, =CH), ~1670 (C=C stretch, trans), ~1655 (C=C stretch, cis), ~965 (C-H bend, trans), ~690 (C-H bend, cis)[2][24] |
| 2-Methyl-2-pentene | ~3010 (C-H stretch, =CH), ~1675 (C=C stretch)[12][29] |
| 3,3-Dimethyl-1-butene | ~3080 (C-H stretch, =CH₂), ~1640 (C=C stretch), ~990 & ~910 (C-H bend, -CH=CH₂)[30] |
| 2,3-Dimethyl-1-butene | ~3080 (C-H stretch, =CH₂), ~1645 (C=C stretch), ~885 (C-H bend, =C(R)H)[3] |
| 2,3-Dimethyl-2-butene | No significant C=C stretch (due to symmetry)[21][31][32] |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The molecular ion peak (M⁺) confirms the molecular weight, while the fragmentation pattern can be used to deduce the structure of the molecule.
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 84 | 69, 56, 41, 29 |
| 1-Hexene | 84 | 69, 56, 42, 41, 29 |
| (E)-2-Hexene | 84 | 69, 55, 41, 29 |
| (Z)-2-Hexene | 84 | 69, 55, 41, 29 |
| (E)-3-Hexene | 84 | 69, 55, 41, 29 |
| (Z)-3-Hexene | 84 | 69, 55, 41, 29 |
| 2-Methyl-1-pentene | 84 | 69, 56, 41, 29[25][33] |
| 3-Methyl-1-pentene | 84 | 69, 56, 41, 29[34] |
| 4-Methyl-2-pentene (E/Z mixture) | 84 | 69, 41, 27 |
| 2-Methyl-2-pentene | 84 | 69, 41, 29[12] |
| 3,3-Dimethyl-1-butene | 84 | 69, 57, 41, 29 |
| 2,3-Dimethyl-1-butene | 84 | 69, 56, 41 |
| 2,3-Dimethyl-2-butene | 84 | 69, 41, 27 |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the analysis of volatile hydrocarbons like this compound and its isomers.
NMR Sample Preparation (for Volatile Liquids)
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has minimal overlapping signals. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.
-
Sample Concentration: For ¹H NMR, a concentration of 1-5% (v/v) is typically sufficient. For ¹³C NMR, a higher concentration of 10-20% (v/v) may be necessary.
-
Tube Preparation: Use a clean, dry 5 mm NMR tube. Add the deuterated solvent to the tube, followed by the liquid sample using a micropipette.
-
Capping and Mixing: Cap the NMR tube securely to prevent evaporation of the volatile sample. Invert the tube several times to ensure the solution is homogeneous.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column Selection: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is suitable for separating hydrocarbon isomers.
-
Injection: A small volume of the neat liquid sample (e.g., 0.1-1.0 µL) is injected into the GC inlet. A split injection is typically used to avoid overloading the column.
-
Oven Temperature Program: A temperature program is used to separate the isomers based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 150-200°C.
-
Mass Spectrometer Parameters: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range is set to scan from a low m/z (e.g., 35) to a value high enough to include the molecular ion (e.g., 100).
Fourier-Transform Infrared (FTIR) Spectroscopy (Gas Phase)
-
Sample Introduction: For volatile liquids, a small amount of the sample is injected into an evacuated gas cell. The liquid will vaporize to fill the cell.
-
Cell Pathlength: A gas cell with a pathlength of 10 cm is commonly used.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty gas cell is collected and subtracted from the sample spectrum.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for identifying the characteristic absorption bands of these molecules.
Cross-Validation Workflow
A systematic workflow is essential for the effective cross-validation of spectroscopic data for isomeric compounds. The following diagram illustrates a logical approach to this process.
References
- 1. spectrabase.com [spectrabase.com]
- 2. TRANS-4-METHYL-2-PENTENE(4461-48-7) IR Spectrum [chemicalbook.com]
- 3. 1-Butene, 2,3-dimethyl- [webbook.nist.gov]
- 4. 2-Pentene, 2-methyl- [webbook.nist.gov]
- 5. 2-Methyl-1-pentene(763-29-1) 1H NMR [m.chemicalbook.com]
- 6. 3-Methyl-1-pentene | C6H12 | CID 12969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-METHYL-1-PENTENE(760-20-3) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Methyl-2-pentene | C6H12 | CID 12659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cis-4-Methyl-2-pentene(691-38-3) 1H NMR [m.chemicalbook.com]
- 10. 4-Methyl-2-pentene, (2Z)- | C6H12 | CID 5326159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-METHYL-2-PENTENE(625-27-4) 1H NMR spectrum [chemicalbook.com]
- 12. 2-Methyl-2-pentene | C6H12 | CID 12243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. 3,3-Dimethyl-1-butene(558-37-2) 1H NMR [m.chemicalbook.com]
- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: 3,3-dimethyl-1-butene 3,3-二甲基-1-丁烯 [orgspectroscopyint.blogspot.com]
- 16. spectrabase.com [spectrabase.com]
- 17. 2,3-Dimethyl-1-butene(563-78-0) 1H NMR [m.chemicalbook.com]
- 18. 2,3-Dimethyl-1-butene | C6H12 | CID 11249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 2,3-Dimethyl-2-butene(563-79-1) 1H NMR spectrum [chemicalbook.com]
- 20. spectrabase.com [spectrabase.com]
- 21. 2,3-Dimethyl-2-butene | C6H12 | CID 11250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. spectrabase.com [spectrabase.com]
- 23. sites.bu.edu [sites.bu.edu]
- 24. 2-Pentene, 4-methyl-, (E)- [webbook.nist.gov]
- 25. 2-Methyl-1-pentene | C6H12 | CID 12986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 1-Pentene, 2-methyl- [webbook.nist.gov]
- 27. ntrs.nasa.gov [ntrs.nasa.gov]
- 28. spectrabase.com [spectrabase.com]
- 29. 2-Pentene, 2-methyl- [webbook.nist.gov]
- 30. tandfonline.com [tandfonline.com]
- 31. 2-Butene, 2,3-dimethyl- [webbook.nist.gov]
- 32. 2-Butene, 2,3-dimethyl- [webbook.nist.gov]
- 33. 1-Pentene, 2-methyl- [webbook.nist.gov]
- 34. 1-Pentene, 3-methyl- [webbook.nist.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-Methyl-1-hexene
The following guide provides essential safety and logistical information for the proper disposal of 4-Methyl-1-hexene, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Logistical Information
This compound is a highly flammable liquid and vapor that may be fatal if swallowed and enters the airways.[1] Adherence to strict safety protocols is mandatory during handling and disposal.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[2]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Wear impervious clothing to avoid skin contact.[2]
2. Safe Handling and Storage of Waste:
-
Ventilation: Always handle this compound waste in a well-ventilated area, preferably inside a chemical fume hood.[1][2]
-
Ignition Sources: Keep waste containers away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1] Use only non-sparking tools and explosion-proof equipment when handling the waste.[1][3]
-
Grounding: Ground and bond waste containers and receiving equipment to prevent static discharge.[1]
-
Segregation: Store this compound waste separately from incompatible materials, particularly oxidizing agents, acids, and bases.[4][5][6] It should be classified as a non-halogenated organic waste.[7][8]
-
Secondary Containment: Store waste containers in a designated satellite accumulation area within secondary containment, such as a spill tray or a flammable storage cabinet, to contain any potential leaks.[4][5]
Operational Disposal Plan: Step-by-Step Guide
All laboratory chemical waste must be managed as hazardous waste from the moment it is generated.[5][9] Do not dispose of this compound down the sink or by evaporation.[4][5][10]
Step 1: Waste Classification Identify this compound as a flammable liquid hazardous waste .
Step 2: Select a Waste Container
-
Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[4] Plastic or glass containers are typically appropriate.
-
The container must have a tightly sealing lid.[10]
Step 3: Waste Accumulation
-
Add this compound waste to the designated container.
-
Keep the container closed at all times except when adding waste.[4][5]
-
Do not overfill the container. A general guideline is to fill it to no more than 80-90% of its capacity.[6][11]
Step 4: Labeling the Waste Container
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.[4][5]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The specific hazard characteristics (e.g., Flammable).
-
The date of accumulation.
-
Step 5: Storing the Waste Container
-
Store the labeled container in a designated satellite accumulation area. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is within secondary containment.[5]
Step 6: Arranging for Disposal
-
Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 9 months), arrange for its disposal.[4]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to request a waste pickup.[6][9]
-
Follow their specific procedures for pickup requests.
Spill and Emergency Procedures
Chemical spills must be cleaned up immediately and all cleanup materials must be treated as hazardous waste.[4][5]
-
Small Spills (<1 Liter):
-
Alert personnel in the immediate area.
-
Ensure proper ventilation and eliminate all ignition sources.[1]
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or spill pads).
-
Collect the absorbent material and contaminated debris using non-sparking tools and place it in a sealed, labeled hazardous waste container.[1][12]
-
Clean the spill area with soap and water.
-
-
Large Spills (>1 Liter):
Quantitative Data Summary
The following table summarizes key quantitative data related to the safe handling and disposal of this compound and general laboratory hazardous waste.
| Parameter | Value / Guideline | Source |
| Chemical Properties | ||
| CAS Number | 3769-23-1 | [1][13] |
| Flash Point | -10 °C (14 °F) - closed cup | [14] |
| Boiling Point | 86-88 °C | [14] |
| Density | 0.705 g/mL at 20 °C | [14] |
| Hazard Classifications | ||
| GHS Hazard Statements | H225: Highly flammable liquid and vapourH304: May be fatal if swallowed and enters airways | [1] |
| Storage Class Code | 3 - Flammable liquids | [14] |
| Waste Management | ||
| Maximum Container Fill Level | 80-90% of capacity | [6][11] |
| Max. Hazardous Waste Storage | 55 gallons | [5][9] |
| Max. Acutely Toxic Waste | 1 quart | [5][9] |
| Laboratory Accumulation Time | Up to 9 months (check local regulations) | [4] |
Disposal Workflow Diagram
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. benchchem.com [benchchem.com]
- 7. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 8. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. ethz.ch [ethz.ch]
- 12. airgas.com [airgas.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. 4-甲基-1-己烯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling 4-Methyl-1-hexene
Essential Safety and Handling Guide for 4-Methyl-1-hexene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Hazard Identification and Classification
This compound is a highly flammable liquid and vapor that poses a significant aspiration hazard.[1][2] Ingestion and subsequent entry into the airways may be fatal.[1][2][3][4]
GHS Hazard Statements:
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 3769-23-1 | [1][3] |
| Molecular Formula | C₇H₁₄ | [2] |
| Appearance | Colorless liquid | [2] |
| Flash Point | -10 °C (14.0 °F) - closed cup | |
| Vapor Pressure | 73.5 mmHg | [2] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn in conjunction with goggles when there is a significant splash hazard. | Protects against splashes and vapors that can cause severe eye irritation.[1][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile). Gloves must be inspected for integrity before each use. | Prevents skin contact, which can lead to irritation and absorption of the chemical.[1][6] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing. A lab coat or chemical-resistant apron should be worn. | Protects against skin contact and in the event of a fire.[1] |
| Respiratory Protection | A full-face respirator with an appropriate organic vapor cartridge should be used if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area. | Protects the respiratory system from harmful vapors.[1] |
Operational and Handling Protocol
Adherence to the following step-by-step procedures is mandatory to ensure the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the handling area, including open flames, sparks, and hot surfaces.[1][3][7][8]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][7][8]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1][3][4][8]
2. Handling the Chemical:
-
Wear the appropriate PPE as specified in the table above.
-
Keep the container tightly closed when not in use.[1][3][4][7]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][7]
-
Store away from heat, sparks, open flames, and other ignition sources.[1][8]
Emergency and Disposal Procedures
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the chemical with an inert, non-combustible material (e.g., sand, vermiculite).
-
Clean-up: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[1][7]
-
Large Spills: For large spills, contact your institution's environmental health and safety department immediately.
First Aid:
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[1][3][4][7]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][3][4]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Disposal Plan:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][3][7]
-
This material and its container must be disposed of as hazardous waste. Do not allow it to enter drains or waterways.[1][5]
Safety Workflow Diagram
References
- 1. echemi.com [echemi.com]
- 2. This compound | C7H14 | CID 19589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 3769-23-1 | TCI AMERICA [tcichemicals.com]
- 5. Page loading... [guidechem.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. airgas.com [airgas.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
